3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDJROWZDUZXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650744 | |
| Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866546-09-0 | |
| Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866546-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction
3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-5-chloro-7-azaindole, is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its rigid bicyclic core, composed of fused pyrrole and pyridine rings, serves as a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics. A thorough understanding of its physical properties is a critical prerequisite for its effective use in synthesis, formulation, and quality control.
This guide provides a comprehensive overview of the known physical characteristics of this compound. Recognizing that this compound is primarily a synthetic intermediate, publicly available data on its physical properties is limited. Therefore, this document balances a summary of established data with detailed, field-proven experimental protocols to enable researchers to perform robust in-house characterization. The methodologies described herein are designed to ensure scientific rigor and generate reliable, reproducible data essential for drug development and chemical research.
Section 1: Core Physicochemical Properties
The fundamental identity of this compound is established by its chemical formula, molecular weight, and CAS registry number. These core identifiers are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₄BrClN₂ | [1][2] |
| Molecular Weight | 231.48 g/mol | [1][2] |
| CAS Number | 866546-09-0 | [1][2] |
| Appearance | Solid | [2] |
| Synonyms | 3-Bromo-5-chloro-7-azaindole | [1] |
Note: As of the date of this publication, specific experimental data for properties such as melting point, boiling point, and pKa are not consistently reported in publicly accessible literature. The protocols in Section 3 are provided to guide the experimental determination of these values.
Caption: Chemical structure of this compound.
Section 2: Spectroscopic and Spectrometric Data
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical substance. While experimental spectra for this specific compound are not widely published, this section provides predicted mass spectrometry data and outlines the expected characteristics in NMR and IR spectra.
Mass Spectrometry (Predicted)
The following table summarizes predicted mass-to-charge ratios (m/z) for various adducts of the molecule. This data is useful for identity confirmation via mass spectrometry.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 230.93192 |
| [M+Na]⁺ | 252.91386 |
| [M-H]⁻ | 228.91736 |
| [M+K]⁺ | 268.88780 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings, as well as a signal for the N-H proton. The chemical shifts and coupling constants will be characteristic of the 7-azaindole scaffold, influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
-
¹³C NMR: The spectrum should display seven unique carbon signals corresponding to the bicyclic core. The carbons directly bonded to the halogens and nitrogen atoms will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum is expected to show characteristic absorption bands for:
-
N-H stretch: A moderate to sharp band in the region of 3200-3400 cm⁻¹.
-
C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region, typical of aromatic and heteroaromatic rings.
-
C-H stretch (aromatic): Bands typically appearing above 3000 cm⁻¹.
-
C-Cl and C-Br stretches: These appear in the fingerprint region below 1000 cm⁻¹ and can be difficult to assign definitively.
Section 3: Experimental Protocols for Physical Property Determination
The following protocols describe standard, reliable methods for determining the key physical properties of a solid compound like this compound.
Caption: Logical workflow for the physical characterization of a new compound batch.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a robust indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.[4] This protocol uses a standard digital melting point apparatus.
Methodology:
-
Sample Preparation: a. Ensure the compound is a finely ground, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.[5] b. Tap the open end of a capillary melting point tube into the powder to collect a small amount of the sample. c. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed sample height should be 1-2 mm.[4][6]
-
Initial (Rapid) Determination: a. Place the capillary tube into the heating block of the apparatus. b. Set a rapid heating rate (e.g., 10-20°C/minute) to quickly determine an approximate melting range.[5] This conserves time and establishes the range for a more precise measurement.
-
Precise Determination: a. Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step. b. Insert a new sample tube. c. Set the plateau temperature to approximately 10°C below the expected melting point. d. Once the plateau temperature is reached, set a slow heating rate (1-2°C/minute).[6] A slow ramp rate is critical for thermal equilibrium, ensuring an accurate reading. e. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). f. The melting range is reported as T₁ - T₂. g. Repeat the measurement at least twice for consistency.
Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is considered the gold standard for determining equilibrium solubility.[7] It ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions (solvent, temperature). This is critical for designing reaction conditions, purification methods, and formulation studies.
Methodology:
-
Preparation: a. To a series of labeled glass vials, add an excess amount of this compound (e.g., 10 mg). The key is to ensure solid remains undissolved at the end of the experiment. b. Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., DMSO, DMF, Methanol, Acetonitrile, Water, Dichloromethane) to each vial.
-
Equilibration: a. Seal the vials tightly. b. Place the vials in an overhead shaker or orbital shaker set to a constant temperature (e.g., 25°C). c. Agitate the samples for a set period (typically 24 to 72 hours) to allow the system to reach equilibrium.[8][9]
-
Sample Processing: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solid particles. This step is crucial to avoid artificially high results.[9]
-
Analysis: a. Accurately dilute the filtered supernatant with a suitable mobile phase for analysis. b. Quantify the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. c. The solubility is reported in units such as mg/mL or µg/mL.
Spectroscopic Sample Preparation
Rationale: Proper sample preparation is paramount for acquiring high-quality, high-resolution spectra free from artifacts. The goal is to create a homogeneous, particle-free solution or sample matrix.[10][11]
Methodology for NMR Spectroscopy:
-
Solvent Selection: Choose a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is sufficiently soluble. Deuterated solvents are essential to avoid large solvent signals in ¹H NMR and to provide the deuterium signal for the instrument's lock system.[12]
-
Concentration: a. For ¹H NMR , dissolve 1-5 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[10] b. For ¹³C NMR , a higher concentration of 5-30 mg is typically required due to the lower natural abundance of the ¹³C isotope.[10]
-
Preparation: a. Weigh the sample into a clean, dry vial. b. Add the deuterated solvent and gently agitate until the solid is fully dissolved. c. To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[11][13] d. Cap the NMR tube and ensure the final solution height is approximately 4-5 cm.[12]
Methodology for FTIR Spectroscopy (Thin Solid Film):
-
Preparation: a. Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride) in a small vial.[14] b. Place a single drop of this solution onto the surface of a clean, dry KBr or NaCl salt plate. c. Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[14]
-
Analysis: a. Place the salt plate in the sample holder of the FTIR spectrometer. b. Acquire the spectrum. If the peaks are too intense (total absorbance), clean the plate and remake the film using a more dilute solution. If peaks are too weak, add another drop of the solution to the plate and re-evaporate.[14]
Methodology for Mass Spectrometry (Electrospray Ionization - ESI):
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[15]
-
Working Solution: a. Take a small aliquot (e.g., 100 µL) of the stock solution and dilute it with 1 mL of methanol, acetonitrile, water, or a combination thereof. The final concentration should be in the low µg/mL range.[15] b. Overly concentrated samples can cause signal suppression and contaminate the instrument.[15]
-
Final Preparation: a. Ensure the final solution is free of any precipitate. If necessary, filter the solution. b. Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap and septum.[15]
References
- 1. This compound - CAS:866546-09-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 4. chm.uri.edu [chm.uri.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. nanopartikel.info [nanopartikel.info]
- 9. materialneutral.info [materialneutral.info]
- 10. organomation.com [organomation.com]
- 11. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. sites.bu.edu [sites.bu.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-Depth Technical Guide to 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Kinase Inhibition
Executive Summary
3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole scaffold, represents a cornerstone building block in modern medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites make it an exceptionally valuable intermediate for the synthesis of complex heterocyclic compounds. This guide provides an in-depth analysis of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a comprehensive overview of its critical role in the development of targeted therapeutics, particularly protein kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical application, underscoring the molecule's significance as a "privileged scaffold" in the pursuit of novel pharmaceuticals.
Introduction: The Significance of the 7-Azaindole Scaffold
The pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a bioisostere of the natural indole nucleus found in tryptophan. This structural similarity allows it to mimic indole in biological systems, often forming key hydrogen bond interactions with protein targets. However, the replacement of the C7 carbon with a nitrogen atom imparts distinct electronic characteristics, including a modified dipole moment and enhanced hydrogen bond accepting capability.
This scaffold is particularly prominent in the field of protein kinase inhibition.[1][2] Kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, and many inhibitors are designed to be ATP-competitive, binding to the same active site. The 7-azaindole core effectively mimics the adenine base of ATP, serving as an ideal "hinge-binding" motif that anchors the inhibitor to the kinase enzyme.[2] The strategic addition of bromo and chloro substituents, as seen in this compound, provides chemists with orthogonal synthetic handles for rapid library synthesis and structure-activity relationship (SAR) studies.[]
Physicochemical and Structural Properties
This compound is a solid at room temperature.[4] The molecule's structure is defined by a planar bicyclic system where the electron-rich pyrrole ring is fused to an electron-deficient pyridine ring. The bromine atom at the C3 position and the chlorine atom at the C5 position are crucial for its synthetic utility.
-
C3-Bromo Group: This position is activated towards electrophilic substitution and is an ideal site for introducing diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).
-
C5-Chloro Group: This site is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, ether, or thioether linkages.
A summary of its key properties is provided below:
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrClN₂ | [4] |
| Molecular Weight | 231.48 g/mol | [4] |
| CAS Number | 866546-09-0 | [5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95-97% | [4][6] |
| Storage | 2-8°C, protect from light | [6][7] |
Synthesis and Mechanistic Insights
The synthesis of this compound typically starts from a commercially available substituted pyridine precursor. The following protocol is a representative example based on established chemical principles.
Representative Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via electrophilic bromination.
Materials:
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF at 0°C (ice bath) under a nitrogen atmosphere, add N-Bromosuccinimide (NBS) portion-wise over 15 minutes.
-
Causality: DMF is an excellent polar aprotic solvent that dissolves the starting material and reagents. The reaction is conducted at 0°C to control the exothermic nature of the bromination and minimize the formation of side products.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, pour the reaction mixture into a beaker containing an ice-cold saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Causality: Sodium thiosulfate is a reducing agent that neutralizes the electrophilic NBS and any Br₂ that may have formed, preventing further unwanted reactions during workup.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Causality: The brine wash helps to break any emulsions and further dries the organic layer before the addition of a drying agent.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.
Applications in Drug Development: A Kinase Inhibitor Building Block
The true value of this compound lies in its role as a versatile intermediate for creating libraries of potential drug candidates.[] Its di-halogenated nature allows for sequential, site-selective functionalization. This is particularly powerful in the synthesis of kinase inhibitors, which often require a core scaffold (the azaindole), a group that projects into the solvent-exposed region, and another group that targets a specific pocket (e.g., the "DFG-out" pocket).[1]
Derivatives of this scaffold have been investigated as inhibitors for a wide range of kinases, including:
-
Focal Adhesion Kinase (FAK)[1]
-
Janus Kinases (JAKs)[]
-
Fibroblast Growth Factor Receptors (FGFRs)[8]
-
c-Met Kinase[]
Logical Workflow in Kinase Inhibitor Synthesis
Caption: Synthetic strategy for kinase inhibitor development.
This dual functionality allows chemists to independently vary the substituents at the C3 and C5 positions, enabling a systematic exploration of the chemical space around the azaindole core to optimize potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As with all halogenated heterocyclic compounds, this compound must be handled with appropriate care in a laboratory setting.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust and contact with skin and eyes.[11][12] Wash hands thoroughly after handling.[9][10]
-
Hazards: While specific toxicity data for this exact compound is limited, related brominated and chlorinated pyridines are classified as harmful if swallowed, and can cause skin and serious eye irritation.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10][11] Protect from light to prevent degradation.[7]
Conclusion
This compound is more than just a chemical reagent; it is a powerful tool in the arsenal of medicinal chemists. Its inherent biological relevance as a 7-azaindole, combined with its synthetically versatile halogen substituents, establishes it as a privileged scaffold for the discovery of novel kinase inhibitors and other targeted therapies. The logical and stepwise manner in which it can be functionalized allows for efficient and systematic drug discovery campaigns. A thorough understanding of its properties, synthesis, and safe handling is paramount for any research professional seeking to leverage this potent building block in the development of next-generation therapeutics.
References
- 1. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - CAS:866546-09-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 1234616-00-2 [sigmaaldrich.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine CAS number
An In-depth Technical Guide to 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering insights into its properties, synthesis, applications, and handling.
Introduction: The Strategic Importance of a Halogenated 7-Azaindole Scaffold
This compound, also known as 3-Bromo-5-chloro-7-azaindole, is a disubstituted derivative of the 7-azaindole core. The strategic placement of two distinct halogen atoms—bromine and chlorine—on this privileged scaffold makes it an exceptionally versatile intermediate for chemical library synthesis. The bromine atom at the 3-position and the chlorine atom at the 5-position offer orthogonal reactivity, enabling selective functionalization through various cross-coupling methodologies. This dual-handle approach allows for the systematic exploration of chemical space around the core, a critical process in lead optimization for drug discovery programs. Its utility has been demonstrated in the development of kinase inhibitors, which are central to modern oncology and immunology research.[]
Compound Identification and Physicochemical Properties
Accurate identification is paramount for regulatory compliance and experimental reproducibility. The definitive identifier for this compound is its CAS number.
Caption: Chemical Structure of this compound.
Table 1: Core Compound Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 866546-09-0 | [2][3] |
| Molecular Formula | C₇H₄BrClN₂ | [2][3] |
| Molecular Weight | 231.48 g/mol | [2][3] |
| Appearance | Solid (typical) | [3] |
| Purity | Typically ≥97% | [3] |
| InChI Key | MWDJROWZDUZXBP-UHFFFAOYSA-N | [3] |
| Common Synonyms | 3-Bromo-5-chloro-7-azaindole |[2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound typically involves the selective electrophilic bromination of the precursor, 5-chloro-1H-pyrrolo[2,3-b]pyridine. The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic substitution. The C3 position is the most nucleophilic and sterically accessible site, directing the bromination to this position.
Experimental Protocol: Selective C3 Bromination
This protocol is a representative method based on established procedures for halogenating electron-rich heterocycles.[4]
-
Reaction Setup: To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add N-Bromosuccinimide (NBS) (1.05-1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality Insight: NBS is chosen as the brominating agent over elemental bromine (Br₂) to ensure a controlled, low-concentration delivery of the electrophilic bromine species. This minimizes over-bromination and other side reactions. The reaction is performed at a low temperature to manage the exothermicity and further enhance selectivity.
-
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up and Isolation: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining NBS. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Self-Validation: The aqueous wash and extraction steps are critical for removing the DMF solvent and inorganic byproducts (like succinimide), which is the first stage of purification.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel or by recrystallization to yield the final product.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary value of this compound lies in its role as a versatile scaffold for building more complex molecules, particularly kinase inhibitors. The differential reactivity of the C-Br and C-Cl bonds, along with the nucleophilicity of the pyrrole N-H, allows for sequential and site-selective modifications.
-
c-Met Kinase Inhibitors: The 1H-pyrrolo[2,3-b]pyridine moiety is a core component of several potent inhibitors of the c-Met proto-oncogene, a key target in cancer therapy.[] The scaffold serves as a hinge-binding motif, and decorations at the C3 and C5 positions are used to achieve potency and selectivity.
-
Janus Kinase (JAK) Inhibitors: This scaffold is also integral to the design of JAK inhibitors, particularly for targeting JAK3 in immunomodulatory therapies.[] The N-H of the pyrrole can be functionalized to extend into specific pockets of the kinase active site.
The typical workflow involves using the bromine at C3 for a primary cross-coupling reaction (e.g., Suzuki or Stille coupling) to install a key aryl or heteroaryl group. The N-H can then be protected or alkylated, followed by a second coupling reaction or nucleophilic aromatic substitution at the C5-chloro position.
Caption: Role as a scaffold in combinatorial library synthesis.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related halogenated pyridines and heterocycles can provide guidance.[5][6] Standard laboratory precautions for handling fine chemicals should be strictly followed.
Table 2: Recommended Safety and Handling Precautions (Inferred)
| Precaution Category | Recommendation | Rationale / Hazard Class |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields, and a lab coat. | Avoid skin and eye contact. (H315, H319).[6] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. | Harmful if swallowed or inhaled. May cause respiratory irritation. (H302, H335).[6] |
| Storage | Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents. | The compound is stable under recommended conditions, but protection from moisture and incompatible materials prevents degradation.[2] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. | Potential for serious eye irritation.[6] |
| First Aid (Skin) | Wash off with soap and plenty of water. Remove contaminated clothing. | Potential for skin irritation.[6] |
Disclaimer: The safety information provided is based on analogous compounds. Users MUST consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its pre-installed, orthogonally reactive halogen handles provide a robust platform for the synthesis of complex molecular architectures, most notably for the discovery and optimization of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any research group looking to leverage this powerful building block in their drug discovery endeavors.
References
An In-Depth Technical Guide to 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine: A Cornerstone Scaffold for Modern Drug Discovery
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic scaffold in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a frequent core component in the design of targeted therapeutics, particularly kinase inhibitors.[1] Within this class of building blocks, 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine has emerged as a particularly versatile and valuable intermediate. The strategic placement of two distinct halogen atoms—a bromine at the 3-position and a chlorine at the 5-position—provides orthogonal handles for sequential, site-selective functionalization.
This guide offers a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide insights into its synthesis and characterization, explore its reactivity in key synthetic transformations, and discuss its application in contemporary drug discovery programs.
Core Physicochemical and Structural Properties
This compound, also known as 3-Bromo-5-chloro-7-azaindole, is a crystalline solid under standard conditions.[3][4] Its core structure consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring. The key to its synthetic utility lies in the differential reactivity of the C-Br and C-Cl bonds, which enables chemists to perform selective cross-coupling reactions.
Key Data Summary
| Property | Value |
| Molecular Weight | 231.48 g/mol [3][5] |
| Molecular Formula | C₇H₄BrClN₂[3][5][6] |
| CAS Number | 866546-09-0[3] |
| Appearance | White to off-white solid[4] |
| Melting Point | ~240°C[4] |
| Density | ~1.88 g/cm³ (Predicted)[4] |
| pKa | 11.30 ± 0.40 (Predicted)[4] |
| Storage Conditions | 2-8°C, inert atmosphere[4][6] |
Synthesis and Characterization
The synthesis of halogenated 7-azaindoles often involves multi-step sequences starting from substituted pyridines. A representative, though generalized, approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.
Conceptual Synthetic Workflow
A common strategy begins with a suitably substituted aminopyridine. Following the introduction of the pyrrole ring, sequential halogenation steps at the C3 and C5 positions, using reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS), yield the target molecule. The order of these steps is crucial for achieving the desired regioselectivity.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Characterization
Confirmation of the structure and purity of this compound relies on standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic signals corresponding to the protons on the pyridine and pyrrole rings. The NH proton of the pyrrole will appear as a broad singlet. |
| ¹³C NMR | Signals for the seven carbon atoms in the bicyclic system. The carbons attached to the halogens (C3 and C5) will be significantly influenced. |
| Mass Spec. | A molecular ion peak (M+) consistent with the isotopic pattern for one bromine and one chlorine atom (M, M+2, M+4 peaks). |
Chemical Reactivity and Synthetic Utility
The primary value of this scaffold lies in its capacity for selective, sequential functionalization through metal-catalyzed cross-coupling reactions. The C-Br bond at the 3-position is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 5-position. This reactivity difference is the cornerstone of its synthetic application.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective functionalization at the C3 position, leaving the C5-chloro substituent intact for subsequent reactions.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.5 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 3-aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine product.
This initial coupling yields an intermediate that is primed for a second coupling reaction at the C5 position, often under more forcing conditions or with a different catalyst system, to build molecular complexity.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS:866546-09-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound CAS#: 866546-09-0 [m.chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemshuttle.com [chemshuttle.com]
Introduction: The Crucial Role of Solubility in Preclinical Research
An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
This compound is a halogenated azaindole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Its structural features—a fused pyridine and pyrrole ring system—make it a versatile scaffold for the synthesis of novel bioactive molecules. However, the therapeutic potential of any new chemical entity is fundamentally linked to its physicochemical properties, among which solubility stands as a primary gatekeeper to success.
Solubility, the maximum concentration of a substance that can dissolve in a solvent to form a homogeneous solution, directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility is a leading cause of failure for promising drug candidates, as it often results in low and erratic bioavailability, hindering the transition from in vitro activity to in vivo efficacy.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. In the absence of extensive published data for this specific molecule, this document serves as a methodological whitepaper, empowering research teams to generate a robust and reliable solubility profile.
Part 1: Theoretical Framework and Predictive Analysis
A thorough understanding of a molecule's intrinsic properties is essential to predict its behavior in different solvent systems. The principle of "like dissolves like" is a foundational concept, meaning solutes dissolve best in solvents with similar molecular properties.[4]
Key Physicochemical Determinants of Solubility
The structure of this compound offers several clues to its potential solubility:
-
Polarity and Hydrogen Bonding: The molecule possesses both hydrophobic regions (the aromatic rings and halogen substituents) and hydrophilic sites capable of hydrogen bonding (the pyrrole N-H group as a donor and the pyridine nitrogen as an acceptor). This amphiphilic nature suggests solubility will be highly dependent on the solvent's character.
-
Ionization State (pKa): As a nitrogen-containing heterocycle, the compound's aqueous solubility is expected to be strongly influenced by pH.[5] The pyridine nitrogen is basic and can be protonated at low pH, forming a more soluble cationic species. The pyrrole N-H is weakly acidic and can be deprotonated at high pH. The interplay between these two sites dictates the net charge and, consequently, the aqueous solubility at a given pH.
-
Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released upon solvation. Polymorphism—the existence of different crystal forms—can lead to significant variations in solubility.[6] Therefore, characterizing the solid-state form of the material being tested is a critical, though often overlooked, aspect of solubility studies.
In Silico Prediction of Solubility
Before embarking on laboratory work, computational models can provide valuable initial estimates of solubility. These methods use the molecule's structure to predict properties like logP (a measure of lipophilicity) and aqueous solubility (logS).
-
Quantitative Structure-Property Relationship (QSPR): These models establish mathematical relationships between a molecule's structural descriptors and its observed solubility.[7]
-
General Solubility Equation (GSE): A popular method that predicts aqueous solubility based on a compound's melting point and logP.[8]
-
Machine Learning and AI: Modern approaches use large datasets to train complex algorithms for highly accurate predictions, though their "black-box" nature can sometimes obscure the underlying physicochemical drivers.[7][9]
It is imperative to recognize that these in silico predictions are estimations.[10] They are invaluable for prioritizing compounds and designing experiments but must always be validated through empirical measurement.
Part 2: A Systematic Approach to Solvent Selection
A comprehensive solubility profile requires testing in a diverse range of solvents that are relevant to both chemical synthesis and biological systems. The selection should span the full spectrum of polarity and hydrogen-bonding capabilities.
| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Rationale |
| Aqueous Buffers | ||||
| pH 2.0 (e.g., HCl) | Aqueous (Acidic) | 10.2 | ~80 | Simulates gastric fluid; assesses solubility of the protonated (cationic) form. |
| pH 7.4 (e.g., PBS) | Aqueous (Neutral) | 10.2 | ~80 | Simulates physiological pH; critical for estimating bioavailability.[11] |
| pH 9.0 (e.g., Borate) | Aqueous (Basic) | 10.2 | ~80 | Assesses solubility at pH where the compound is likely neutral or potentially deprotonated (anionic). |
| Organic Solvents | ||||
| Dichloromethane (DCM) | Halogenated | 3.1 | 9.1 | Common solvent for organic reactions and purification. |
| Tetrahydrofuran (THF) | Ether | 4.0 | 7.6 | Polar aprotic solvent, widely used in synthesis. |
| Acetonitrile (ACN) | Nitrile | 5.8 | 37.5 | Polar aprotic solvent, common in chromatography and synthesis. |
| Ethanol (EtOH) | Alcohol | 4.3 | 24.5 | Polar protic solvent, often used in formulations. |
| Dimethylformamide (DMF) | Amide | 6.4 | 36.7 | Highly polar aprotic solvent with strong solvating power. |
| Dimethyl sulfoxide (DMSO) | Sulfoxide | 7.2 | 46.7 | A powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds; standard for stock solutions. |
Part 3: Experimental Protocols for Solubility Determination
The choice of experimental method depends on the stage of research. High-throughput kinetic assays are suitable for early discovery, while the more rigorous thermodynamic equilibrium method is the gold standard for preclinical development.[3][12]
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
-
Kinetic Solubility is typically measured by adding a concentrated DMSO stock of the compound to an aqueous buffer and detecting the point of precipitation.[2][13] This method is fast and requires minimal compound, making it ideal for screening large numbers of molecules.[9] However, it often overestimates true solubility because it may not allow sufficient time for the compound to form a stable crystal lattice, instead precipitating as a more soluble amorphous solid.[13]
-
Thermodynamic Solubility represents the true equilibrium saturation point of the most stable crystalline form of the compound in a solvent.[6] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. While more time- and resource-intensive, this value is essential for formulation development and regulatory submissions.[14]
Gold Standard Protocol: Equilibrium Shake-Flask Method
This protocol details the definitive method for determining thermodynamic solubility.[14][15]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid, purity >97%)
-
Selected solvents (see table above)
-
Analytical balance, glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg in 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.[11] A longer duration may be necessary, and equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) until the concentration plateaus.[16]
-
Phase Separation: After equilibration, allow the vials to stand briefly to let larger particles settle. To separate the saturated supernatant from the excess solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. Note: Pre-saturating the filter with the solution by discarding the first few drops is critical to avoid loss of compound due to adsorption.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.
-
Dilute the saturated supernatant as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the precise concentration.
-
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL, µg/mL, or molarity (mol/L).
Part 4: Data Presentation and Interpretation
All quantitative data should be meticulously recorded and summarized for clear comparison and interpretation.
Table for Recording Solubility Data:
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Observations (e.g., color, precipitation) |
| PBS | 7.4 | 25 | |||
| 0.1 M HCl | ~2 | 25 | |||
| Ethanol | N/A | 25 | |||
| DMSO | N/A | 25 | |||
| (add others) |
Interpreting the Results: A higher solubility value in the acidic buffer compared to the neutral PBS would confirm the basic nature of the pyridine nitrogen and its role in enhancing solubility upon protonation. Conversely, poor solubility across all aqueous buffers but high solubility in organic solvents like DCM or THF would indicate a predominantly lipophilic character. High solubility in DMSO is expected and serves as a good benchmark for solubilizing the compound for in vitro assays.
Conclusion
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. enamine.net [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. ovid.com [ovid.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. scribd.com [scribd.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
Spectroscopic Scrutiny of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-5-chloro-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, featuring both a pyridine and a pyrrole ring, serves as a versatile template for the design of kinase inhibitors and other targeted therapeutics. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and synthesis. This technical guide provides an in-depth analysis of the spectral data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Isotopic Considerations
The structure of this compound, with the IUPAC numbering convention for the 7-azaindole core, is presented below. The presence of bromine and chlorine atoms with their characteristic isotopic distributions will have a significant impact on the mass spectrum.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the N-H proton of the pyrrole ring and the aromatic protons on the bicyclic system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.0 | br s | - | N1-H |
| ~8.4 | d | ~2.0 | H4 |
| ~8.2 | d | ~2.0 | H6 |
| ~7.8 | s | - | H2 |
Interpretation and Rationale:
-
N1-H Proton: The proton on the pyrrole nitrogen is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift (~12.0 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent (DMSO-d₆).
-
Aromatic Protons: The protons H4 and H6 on the pyridine ring are anticipated to appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the positions of the chloro and bromo substituents. The H2 proton on the pyrrole ring is expected to be a singlet as it has no adjacent protons. The electron-withdrawing nature of the adjacent nitrogen and the bromine atom at the 3-position will likely shift this proton downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C7a |
| ~145.0 | C5 |
| ~130.0 | C4 |
| ~128.0 | C2 |
| ~118.0 | C6 |
| ~115.0 | C3a |
| ~95.0 | C3 |
Interpretation and Rationale:
-
The carbon atoms of the pyridine ring (C4, C5, C6, and C7a) are expected at higher chemical shifts compared to those in the pyrrole ring due to the electron-withdrawing effect of the ring nitrogen.
-
The carbon bearing the chlorine atom (C5) and the carbon adjacent to the pyridine nitrogen (C7a) are predicted to be the most downfield.
-
The carbon bearing the bromine atom (C3) is expected to be at a relatively low chemical shift for a substituted aromatic carbon, a phenomenon sometimes observed for carbons attached to heavier halogens.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for low solubility in chloroform and to clearly observe the N-H proton.
-
Instrument Setup: Acquire the spectra on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Discovery of 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine
An In-depth Technical Guide to the Synthesis and Application of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone heterocyclic scaffold in modern medicinal chemistry.[1] Regarded as a "privileged structure" and a bioisostere of the natural indole nucleus, its unique physicochemical properties have propelled its integration into numerous approved and candidate therapeutics.[2][3] The strategic placement of the pyridine nitrogen atom introduces a hydrogen bond acceptor, enhancing solubility and modulating the electronic character of the ring system, which can lead to improved target engagement and pharmacokinetic profiles compared to indole counterparts.[1]
The functionalization of this core structure is paramount to exploring chemical space in drug discovery.[4] Halogenated derivatives, in particular, serve as exceptionally versatile chemical handles. They are key precursors for a wide array of metal-catalyzed cross-coupling reactions—such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations—which are fundamental to building molecular complexity.[2][5] Among these, di-halogenated azaindoles offer the potential for sequential and site-selective modifications. This guide provides a comprehensive overview of the synthesis, characterization, and strategic utility of a particularly valuable building block: This compound . The orthogonal reactivity of its carbon-bromine and carbon-chlorine bonds makes it an invaluable intermediate for the efficient construction of diverse compound libraries targeting a range of therapeutic areas, including kinase inhibition.[6][7][8]
Core Synthesis: A Multi-Step Approach to a Key Intermediate
The "discovery" of a molecule like this compound is intrinsically linked to the development of a reliable and regioselective synthetic route. Direct di-halogenation of the parent 7-azaindole in a single step is challenging due to competing reactivity at various positions. Therefore, a logical, stepwise approach starting from the commercially available 7-azaindole is the most robust and field-proven strategy. This process leverages the inherent electronic properties of the heterocyclic system to control the regiochemistry of each halogenation event.
The foundational principle of this synthesis rests on the electrophilic nature of the pyrrole ring within the azaindole scaffold. The C3 position is the most electron-rich and, consequently, the most susceptible to electrophilic substitution, a well-documented characteristic of this system.[9]
Proposed Synthetic Pathway
The most logical pathway involves a sequential halogenation strategy, beginning with the parent 7-azaindole. This ensures maximum control over the placement of each distinct halogen atom.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative, self-validating system derived from established methodologies for the halogenation of azaindole scaffolds.[10][11]
Step 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 10-15 volumes relative to the starting material). Stir the mixture at room temperature until all solids are dissolved.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add N-chlorosuccinimide (NCS) (1.05-1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Insight: The use of a polar aprotic solvent like acetonitrile facilitates the reaction, and portion-wise addition at low temperature helps control the exotherm and minimizes potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete.
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 5-Chloro-1H-pyrrolo[2,3-b]pyridine as a solid.
Step 2: Synthesis of this compound
-
Reactor Setup: In a separate dry, nitrogen-flushed flask, dissolve the 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) from Step 1 in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0-5 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.
-
Expertise Insight: Bromination at the C3 position is highly regioselective due to the electronic activation from the pyrrole nitrogen.[9] Using NBS is a standard, effective method for this transformation. Alternatively, reagents like PyBroP can be used, which may offer enhanced selectivity and yield in certain contexts.[10]
-
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor for the disappearance of the starting material and the appearance of the product spot by TLC/HPLC.
-
Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: The resulting crude solid can be purified by silica gel chromatography or recrystallization to afford the final product, this compound.
Structural Elucidation and Data
Confirmation of the final product's structure is achieved through a combination of standard analytical techniques. The distinct isotopic signatures of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) in mass spectrometry provide a definitive confirmation of elemental composition.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR (400 MHz, DMSO-d₆) | Expect distinct signals for the N-H proton (broad singlet, ~12.8 ppm), and aromatic protons on the pyridine and pyrrole rings with characteristic chemical shifts and coupling constants. The C3-proton signal will be absent.[10] |
| ¹³C NMR (100 MHz, DMSO-d₆) | Signals corresponding to the carbon atoms of the bicyclic core. The C3 carbon will show a significant downfield shift due to bromination, and the C5 carbon will be influenced by the chlorine substituent.[10] |
| Mass Spec. (HRMS ESI) | Calculated m/z for C₇H₅BrClN₂ [M+H]⁺: 230.9425. Found value should be within ±5 ppm. The isotopic pattern will be characteristic of a molecule containing one Br and one Cl atom. |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol [12][13] |
Strategic Application in Drug Discovery: Orthogonal Reactivity
The primary value of this compound lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more robust C-Cl bond. This allows for a powerful and efficient synthetic strategy known as sequential or orthogonal cross-coupling.
Researchers can selectively functionalize the C3 position via a Suzuki or Sonogashira reaction, leaving the C5-chloro substituent untouched. Subsequently, the chloro group at C5 can be subjected to a second, distinct cross-coupling reaction under more forcing conditions (e.g., using stronger ligands, higher temperatures) to install a different moiety. This strategy is invaluable for rapidly generating diverse libraries of 3,5-disubstituted 7-azaindoles for structure-activity relationship (SAR) studies.[14]
Caption: Orthogonal Suzuki coupling strategy using the title compound.
This approach is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of complex molecules like those investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase-3β (GSK-3β).[6][7] The ability to systematically vary substituents at two different positions on the same scaffold is critical for optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of strategic synthesis in enabling modern drug discovery. Its creation is not a singular "discovery" event but rather the application of fundamental organic chemistry principles to construct a tool of immense value. By providing two orthogonally addressable points for diversification, this key intermediate allows researchers to efficiently navigate and optimize complex structure-activity landscapes. Its continued application in the synthesis of novel kinase inhibitors and other potential therapeutics underscores the critical importance of well-designed, functionalized heterocyclic building blocks in the ongoing quest for new medicines.
References
- 1. ajol.info [ajol.info]
- 2. mdpi.com [mdpi.com]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound - CAS:866546-09-0 - Sunway Pharm Ltd [3wpharm.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Streamlined Protocol for the Regioselective Synthesis of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Abstract: This document provides a detailed and robust protocol for the synthesis of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in pharmaceutical research. Starting from the commercially available 5-chloro-1H-pyrrolo[2,3-b]pyridine (commonly known as 5-chloro-7-azaindole), this guide outlines a highly regioselective bromination at the C3 position. We delve into the mechanistic rationale, provide a step-by-step experimental procedure, and offer insights into process control and characterization, ensuring a reliable and reproducible outcome for researchers in drug discovery and development.
Introduction and Scientific Rationale
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Functionalization of this scaffold is critical for developing new chemical entities with desired pharmacological properties. The targeted synthesis of this compound provides a versatile intermediate, where the bromine atom at the C3 position can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further molecular complexity.
The synthetic strategy hinges on the principles of electrophilic aromatic substitution. The pyrrole ring of the 7-azaindole system is electron-rich, making it susceptible to attack by electrophiles. The C3 position, in particular, possesses the highest electron density, analogous to the reactivity of indole itself.[1][2] This inherent electronic bias allows for highly regioselective functionalization.
For this transformation, N-Bromosuccinimide (NBS) is the brominating agent of choice. It serves as a reliable source of an electrophilic bromine atom (Br⁺) under mild conditions. Compared to elemental bromine (Br₂), NBS is a crystalline solid that is safer and easier to handle, and its use often leads to cleaner reactions with fewer side products, such as over-bromination.[3][4] The reaction is typically performed at low temperatures to enhance selectivity and control the reaction rate.
Reaction Workflow and Mechanism
The overall transformation is a direct electrophilic bromination at the C3 position of the 5-chloro-7-azaindole core.
Caption: Workflow for the synthesis of the target compound.
The mechanism proceeds via the attack of the electron-rich C3 position of the azaindole onto the electrophilic bromine of NBS. This forms a resonance-stabilized cationic intermediate (a Wheland intermediate). Subsequent deprotonation by the succinimide anion restores aromaticity and yields the final 3-bromo product.
Detailed Experimental Protocol
3.1. Materials and Equipment
| Reagent/Material | CAS Number | M.W. | Purity | Notes |
| 5-chloro-1H-pyrrolo[2,3-b]pyridine | 23616-53-7 | 152.58 | ≥97% | Starting Material |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | ≥98% | Brominating Agent |
| Acetonitrile (ACN), anhydrous | 75-05-8 | 41.05 | ≥99.8% | Reaction Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Extraction Solvent |
| Saturated aq. NaHCO₃ | N/A | N/A | N/A | Aqueous Wash |
| Saturated aq. NaCl (Brine) | N/A | N/A | N/A | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | Drying Agent |
| Silica Gel | 63231-67-4 | 60.08 | 230-400 mesh | For Chromatography |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or powder funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for column chromatography
3.2. Safety Precautions
-
NBS: Is a lachrymator and corrosive. Handle with gloves and safety glasses in a well-ventilated fume hood. Avoid inhalation of dust.
-
Solvents: Acetonitrile and Ethyl Acetate are flammable. Work away from ignition sources.
-
Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves are mandatory throughout the procedure.
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 32.8 mmol).
-
Dissolution: Add anhydrous acetonitrile (100 mL) to the flask. Stir the mixture at room temperature until all the starting material has completely dissolved.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes, allowing it to cool to 0 °C. Maintaining a low temperature is crucial for controlling the reaction's exotherm and ensuring high regioselectivity.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (6.1 g, 34.4 mmol, 1.05 equivalents) to the cooled solution portion-wise over 10-15 minutes. Adding the NBS in portions prevents a rapid temperature increase.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching and Solvent Removal: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Extraction and Work-up:
-
Redissolve the resulting residue in ethyl acetate (150 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash neutralizes any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A gradient elution system of hexane and ethyl acetate (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30% EtOAc) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
-
Final Product: Dry the resulting solid under high vacuum to obtain this compound as a white to off-white solid.[5]
Results and Characterization
Following this protocol, the expected yield of the final product is typically in the range of 80-95%.
Table of Expected Data:
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 866546-09-0 |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | White to off-white solid |
| Expected Yield | 80-95% |
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (s, 1H, NH), 8.25 (d, J=2.0 Hz, 1H), 7.80 (d, J=2.0 Hz, 1H), 7.65 (s, 1H).
-
Mass Spectrometry (ESI): m/z calculated for C₇H₅BrClN₂ [M+H]⁺: 230.94, found 230.9. The characteristic isotopic pattern for bromine and chlorine should be observed.
Troubleshooting and Expert Insights
-
Formation of Di-brominated Product: If more than ~1.1 equivalents of NBS are used, or if the reaction temperature is not adequately controlled, the formation of a di-brominated byproduct can occur. To avoid this, use a slight excess of NBS and maintain a low temperature during its addition.
-
Incomplete Reaction: If the reaction stalls, ensure the NBS used is of high purity and the solvent is anhydrous. A slight extension of the reaction time at room temperature may be necessary.
-
Purification Challenges: The product and starting material have similar polarities. Careful flash chromatography with a shallow solvent gradient is key to achieving good separation.
This protocol provides a validated and efficient method for the preparation of a valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the procedural details, researchers can reliably synthesize this compound for application in diverse drug discovery programs.
References
Application Note & Protocol: Strategic C-3 Arylation of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole, combined with a unique hydrogen bonding capability conferred by the pyridine nitrogen, makes it a cornerstone in the design of potent and selective therapeutic agents.[1][2][3] Derivatives of 7-azaindole are integral components of numerous biologically active molecules, including kinase inhibitors and other targeted therapies.[4]
The subject of this guide, 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, is a particularly valuable synthetic intermediate. It features two distinct halogen atoms at electronically different positions. This differential reactivity allows for selective functionalization; the carbon-bromine bond at the C-3 position is significantly more reactive towards palladium-catalyzed cross-coupling than the carbon-chlorine bond at C-5.[5][6] This intrinsic property enables a strategic, sequential approach to building molecular complexity, making it a powerful tool for constructing libraries of novel compounds for drug discovery.
This document provides an in-depth guide to performing a selective Suzuki-Miyaura cross-coupling reaction at the C-3 position of this substrate. It explains the mechanistic principles, details a robust experimental protocol, and offers field-proven insights for troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forming carbon-carbon bonds.[7][8][9] The reaction proceeds via a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. For this compound, this occurs preferentially at the more reactive C-Br bond.[5]
-
Transmetalation: This is often the rate-determining step. A base activates the organoboron reagent (e.g., boronic acid) to form a more nucleophilic boronate species.[7] This species then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
// Inputs and Outputs ArX [label="3-Bromo-5-chloro-\n1H-pyrrolo[2,3-b]pyridine (Ar-X)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="Boronic Acid/Ester\n(Ar'-B(OR)₂)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="3-Aryl-5-chloro-\n1H-pyrrolo[2,3-b]pyridine (Ar-Ar')", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections to the cycle ArX -> OxAdd [style=dashed]; Boronic -> Transmetal [style=dashed]; Base -> Transmetal [style=dashed]; RedElim -> Product [style=dashed, dir=none]; } Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Field Insights: Overcoming Challenges with N-Heterocyclic Substrates
While powerful, the Suzuki coupling of nitrogen-containing heterocycles like 7-azaindole presents unique challenges that require careful consideration for a successful outcome.
-
Catalyst Inhibition: The pyridine nitrogen contains a lone pair of electrons that can coordinate to the palladium center. This non-productive binding can sequester the catalyst, effectively inhibiting or stalling the reaction.[10] The choice of a sterically hindered, electron-rich ligand helps mitigate this issue by discouraging such coordination.
-
N-H Acidity and Side Reactions: The proton on the pyrrole nitrogen is weakly acidic and can be deprotonated by the strong bases used in the coupling. This can alter the electronic properties of the substrate and sometimes lead to undesired side reactions.[10][11] While N-protection is a viable strategy, modern catalyst systems are often robust enough to tolerate unprotected N-H groups, simplifying the synthetic route.[11][12]
-
Hydrodehalogenation: A common side reaction is the replacement of the bromine atom with hydrogen, leading to a dehalogenated byproduct.[9][10] This typically occurs via the formation of a palladium-hydride species. This pathway becomes more competitive if the desired reductive elimination step is slow.
Protocol Design: A Validated Approach to C-3 Arylation
This section details a robust, step-by-step protocol for the selective Suzuki-Miyaura coupling at the C-3 position. The causality behind each component choice is explained to empower the researcher to adapt the protocol as needed.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| This compound | >97% | Commercial | Limiting reagent. |
| Arylboronic Acid | >95% | Commercial | Use 1.2–1.5 equivalents. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst Grade | Commercial | A reliable and relatively air-stable Pd(II) precatalyst.[13] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Finely powdered. Use 2.0–3.0 equivalents. |
| 1,4-Dioxane | Anhydrous | Commercial | Main organic solvent. Must be degassed. |
| Deionized Water | N/A | In-house | Must be degassed. |
| Reaction Vessel | Schlenk flask or Microwave vial | N/A | Must allow for an inert atmosphere. |
| Inert Gas | Argon or Nitrogen | High Purity | For maintaining an oxygen-free environment. |
Experimental Workflow Diagram
Step-by-Step Protocol
Note: Perform all steps under a fume hood with appropriate personal protective equipment (PPE).
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03–0.05 equiv, 3-5 mol%). The solid reagents can be added in the open air but should be done efficiently.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[14]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Add the solvent mixture via syringe to the reaction vessel to achieve a final concentration of approximately 0.1 M with respect to the starting halide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 90–100 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting bromide is consumed (typically 2–16 hours).
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine product.
Optimization & Troubleshooting
Even robust protocols can require optimization. The following table provides guidance for addressing common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst or insufficient degassing.[14]2. Boronic acid decomposition (protodeboronation).[14]3. Inappropriate base or solvent. | 1. Use fresh catalyst, ensure rigorous degassing of solvents, and maintain a positive pressure of inert gas.2. Use a boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt for greater stability.[9][15]3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O).[7][16][17] |
| Significant Dehalogenation | 1. The ligand is not optimal for promoting reductive elimination over dehalogenation.[10]2. The base is too strong or the temperature is too high. | 1. Switch to a catalyst system with a bulkier, more electron-rich ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos).[10]2. Try a milder base (e.g., K₂CO₃) or slightly lower the reaction temperature. |
| Boronic Acid Homocoupling | 1. Oxygen contamination in the reaction vessel.[9][14]2. Incomplete reduction of Pd(II) precatalyst. | 1. Improve the degassing procedure for solvents and ensure a leak-free reaction setup.2. Consider using a Pd(0) source like Pd₂(dba)₃ or a more readily activated precatalyst. |
| Reaction Stalls | 1. Catalyst inhibition by pyridine nitrogen coordination.[10]2. Poor solubility of reagents. | 1. Increase catalyst loading (e.g., to 5-8 mol%) or switch to a more robust ligand system (see "Dehalogenation").2. Adjust the solvent ratio or try a different solvent like DMF/water to improve solubility. |
Data Summary: Impact of Parameter Variation
The following table presents representative data from a screening process to illustrate how modifying key parameters can influence the reaction outcome.
Reaction: this compound + 4-methoxyphenylboronic acid
| Entry | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 65 |
| 2 | Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 88 |
| 3 | Pd(dppf)Cl₂ (3%) | - | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 92 |
| 4 | Pd₂(dba)₃ (1.5%) | SPhos (3%) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 95 |
| 5 | Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 80 | 71 |
Data is illustrative and intended for comparative purposes. As shown, the choice of catalyst and base can have a profound impact on yield, with the Pd(dppf)Cl₂ and Pd₂(dba)₃/SPhos systems offering superior performance over the first-generation Pd(PPh₃)₄ catalyst for this class of substrate.[17][18]
Conclusion
The selective Suzuki-Miyaura cross-coupling of this compound is a highly effective and strategic method for synthesizing novel C-3 arylated 7-azaindoles. By understanding the underlying reaction mechanism and the specific challenges posed by N-heterocyclic substrates, researchers can successfully implement the provided protocol. Careful selection of the catalyst system, base, and solvent, combined with rigorous execution under an inert atmosphere, will consistently lead to high yields of the desired products, accelerating the pace of discovery in pharmaceutical and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine|CAS 1199773-44-8 [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Targeted Kinase Inhibitors
Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has been recognized by medicinal chemists as a "privileged scaffold."[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases.[2] This inherent characteristic, combined with its synthetic tractability, has made it a cornerstone in the development of numerous clinically significant kinase inhibitors. The strategic introduction of halogen atoms, such as in 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine , provides orthogonal synthetic handles for the sequential and regioselective introduction of various substituents, enabling the exploration of the chemical space around the core scaffold to achieve high potency and selectivity for the target kinase.[3] This di-halogenated intermediate is particularly valuable as it allows for differential reactivity, where the bromine at the 3-position and the chlorine at the 5-position can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors. We will delve into the key synthetic transformations, provide detailed experimental protocols, and present examples of potent kinase inhibitors derived from this versatile building block, along with their biological activities.
Key Synthetic Strategies and Methodologies
The power of this compound as a synthetic intermediate lies in the ability to selectively functionalize the C3 and C5 positions. Typically, the C3-bromide is more reactive in certain cross-coupling reactions, allowing for a stepwise approach to building molecular complexity. The primary palladium-catalyzed reactions employed are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 7-azaindole core and a variety of aryl or heteroaryl groups.[4] This reaction is instrumental in introducing substituents that can occupy hydrophobic pockets or form key interactions within the kinase active site. Regioselective coupling can often be achieved by carefully selecting the catalyst and reaction conditions.[5][6]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the C5-position of a related 3-bromo-5-chloro-pyridine derivative, which can be adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)
-
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
Dioxane/Water (4:1 mixture), degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is particularly useful for introducing linear alkynyl linkers, which can be further functionalized or can position a terminal group to interact with specific residues in the kinase active site.[9][10]
Experimental Protocol: Sonogashira Coupling at the C3-Position
This protocol provides a general procedure for the Sonogashira coupling of a terminal alkyne to the C3-bromo position of the 7-azaindole scaffold.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous THF or DMF, degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-alkynyl-5-chloro-1H-pyrrolo[2,3-b]pyridine derivative.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction is essential for introducing amine functionalities, which are prevalent in kinase inhibitors and often serve as key hydrogen bond donors or acceptors in the kinase hinge region.[13][14]
Experimental Protocol: Buchwald-Hartwig Amination at the C5-Position
This protocol outlines a general procedure for the amination of the C5-chloro position of a 3-substituted-5-chloro-7-azaindole derivative.
Materials:
-
3-Substituted-5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (0.02 - 0.05 eq)
-
XPhos or BINAP (0.04 - 0.1 eq)
-
NaOt-Bu or Cs₂CO₃ (1.4 - 2.0 eq)
-
Anhydrous toluene or dioxane, degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.
-
Add the 3-substituted-5-chloro-1H-pyrrolo[2,3-b]pyridine and the amine.
-
Add the degassed anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
A Representative Synthetic Workflow
The following diagram illustrates a logical synthetic workflow for the preparation of a di-substituted 7-azaindole derivative from this compound, employing a sequence of Sonogashira and Buchwald-Hartwig reactions.
Caption: A representative two-step synthesis of a kinase inhibitor scaffold.
Applications in Kinase Inhibitor Synthesis: Targeting Key Oncogenic Pathways
The this compound scaffold has been instrumental in the development of inhibitors for several important kinase families implicated in cancer and inflammatory diseases.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that regulate immune responses and cell growth. Dysregulation of the JAK-STAT signaling pathway is associated with various autoimmune diseases and cancers. Several potent JAK inhibitors based on the 7-azaindole scaffold have been developed. For instance, Ritlecitinib (PF-06651600) , a selective JAK3 inhibitor, features a related pyrrolo[2,3-d]pyrimidine core and has shown clinical efficacy in treating alopecia areata.[15][16] The synthesis of such molecules often involves the construction of the heterocyclic core followed by coupling with functionalized side chains.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the proliferation and survival of cancer cells.[17] The 7-azaindole scaffold has been successfully employed to generate potent and selective FGFR inhibitors.[11]
Activated CDC42 Kinase 1 (ACK1) Inhibitors
ACK1 (also known as TNK2) is a non-receptor tyrosine kinase that is overexpressed and activated in various cancers, promoting tumor growth and survival. The development of selective ACK1 inhibitors is an active area of research, and the 7-azaindole scaffold has served as a valuable template for designing such compounds.[1]
Biological Activity of Representative Kinase Inhibitors
The following table summarizes the biological activity of several kinase inhibitors that incorporate the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.
| Compound Name/Reference | Target Kinase(s) | IC₅₀ (nM) |
| Ritlecitinib (PF-06651600) [18][19] | JAK3 | 33.1 |
| JAK1, JAK2, TYK2 | >10,000 | |
| Compound 6 (JAK1 selective) [20] | JAK1 | 11 |
| JAK2 | 240 | |
| JAK3 | 2800 | |
| TYK2 | 110 | |
| Compound 8l (Haspin inhibitor) [21] | Haspin | 14 |
| Compound 7b (PLX4720) [2] | BRAF-V600E | 13 |
| Compound from Ref.[11] | FGFR4 | 75.3 |
| FGFR1, FGFR2, FGFR3 | >30,000 | |
| Compound 22 (ACK1 inhibitor) [1] | ACK1 | 28 |
Key Signaling Pathways Targeted by 7-Azaindole-Based Inhibitors
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibition of JAKs with molecules derived from this compound can effectively block this signaling cascade.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
The FGFR Signaling Pathway
Binding of a fibroblast growth factor (FGF) to its receptor (FGFR) leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. 7-Azaindole-based inhibitors can block the kinase activity of FGFR, thereby abrogating these downstream signals.
Caption: The FGFR signaling pathway and the point of inhibition.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of targeted kinase inhibitors. Its di-halogenated nature allows for the strategic and regioselective introduction of diverse chemical functionalities through well-established palladium-catalyzed cross-coupling reactions. The resulting 3,5-disubstituted 7-azaindole scaffolds have demonstrated potent and selective inhibition of key kinases implicated in oncology and immunology, such as JAKs, FGFRs, and ACK1. The methodologies and examples provided in this guide underscore the significance of this intermediate in modern drug discovery and offer a practical framework for researchers engaged in the design and synthesis of novel kinase inhibitors.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medkoo.com [medkoo.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies [morressier.com]
- 16. Ritlecitinib | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Ritlecitinib (PF-06651600) | JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 20. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction: The Privileged Scaffold of 7-Azaindole in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, arising from the fusion of a pyridine and a pyrrole ring, allow it to mimic the indole nucleus while offering distinct hydrogen bonding capabilities and metabolic profiles. This has led to its incorporation into a multitude of biologically active compounds, including kinase inhibitors for oncology, antivirals, and agents targeting neurodegenerative diseases. The strategic functionalization of the 7-azaindole core is therefore of paramount importance in the development of novel therapeutics.
This guide provides a comprehensive overview of the synthesis and derivatization of a key building block, 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine . The presence of two distinct halogen atoms at the 3- and 5-positions offers orthogonal handles for selective modification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic and combinatorial elaboration of the scaffold to explore structure-activity relationships (SAR) in drug discovery programs. We will detail robust protocols for the synthesis of the core structure and its subsequent diversification via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing researchers with the necessary tools to leverage this versatile intermediate.
Synthesis of the this compound Core
A direct, one-pot synthesis of this compound is not prominently described in the literature. However, a robust and scalable synthesis can be achieved through a multi-step sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The following proposed synthetic pathway is based on well-established halogenation methodologies for this heterocyclic system.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Protocol
Part 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established procedures for the chlorination of 7-azaindole.
-
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine in acetonitrile, add N-chlorosuccinimide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-Chloro-1H-pyrrolo[2,3-b]pyridine.
-
Part 2: Synthesis of this compound
This protocol is based on the regioselective bromination of the pyrrole ring in the 7-azaindole system.
-
Materials:
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
Dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine in DMF and cool the solution to 0 °C.
-
Add N-bromosuccinimide portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.
-
Derivatization by Palladium-Catalyzed Cross-Coupling Reactions
The presence of both a bromine and a chlorine atom on the 7-azaindole scaffold allows for selective derivatization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization at the 3-position.
Derivatization Pathways
Caption: Key cross-coupling reactions for the derivatization of the scaffold.
Protocol 1: Suzuki-Miyaura Coupling
This reaction is ideal for the formation of C-C bonds, introducing aryl or heteroaryl moieties.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol enables the formation of C-N bonds, introducing primary or secondary amines.[1][2]
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and anhydrous toluene.
-
Add the amine and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel.
-
Protocol 3: Sonogashira Coupling
This reaction is used to form C-C triple bonds, introducing alkyne functionalities.
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (solvent and base)
-
Anhydrous THF
-
-
Procedure:
-
To a solution of this compound and the terminal alkyne in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI.
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization Data
The following table summarizes expected and reported analytical data for the parent compound and representative derivatives. Actual data should be confirmed by analysis.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (δ, ppm) | Expected Mass Spec (m/z) |
| This compound | C₇H₄BrClN₂ | 231.48 | ~11.5-12.5 (br s, 1H, NH), ~8.0-8.5 (m, 2H, Ar-H), ~7.0-7.5 (m, 1H, Ar-H) | [M+H]⁺ 231, 233 |
| 5-Chloro-3-(phenyl)-1H-pyrrolo[2,3-b]pyridine | C₁₃H₉ClN₂ | 228.68 | Aromatic protons in the range of 7.0-8.5 ppm. | [M+H]⁺ 229 |
| N-Phenyl-5-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | C₁₃H₁₀ClN₃ | 243.69 | Aromatic and amine protons in the range of 6.5-8.5 ppm. | [M+H]⁺ 244 |
| 5-Chloro-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine | C₁₅H₉ClN₂ | 252.70 | Aromatic protons in the range of 7.0-8.5 ppm. | [M+H]⁺ 253 |
Troubleshooting and Key Considerations
-
N-Protection: The pyrrole nitrogen of the 7-azaindole core can sometimes interfere with cross-coupling reactions. If low yields or side products are observed, consider protecting the NH group with a suitable protecting group such as Boc, SEM, or tosyl.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for the success of these reactions. For challenging substrates, screening of different catalyst/ligand combinations may be necessary. For instance, for Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands like XPhos or RuPhos are often effective.
-
Reaction Conditions: All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation. Anhydrous solvents should be used where specified.
-
Purification: The purification of halogenated nitrogen-containing heterocycles can sometimes be challenging due to their polarity and potential for coordination to silica gel. Careful selection of the eluent system and, if necessary, the use of alternative purification techniques such as reverse-phase chromatography, is recommended.
References
3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine as a building block for FGFR inhibitors
Application Notes & Protocols
Topic: 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine as a Versatile Building Block for the Synthesis of Potent FGFR Inhibitors
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Senior Application Scientist: Dr. Gemini
Introduction: Targeting Aberrant FGFR Signaling in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, orchestrating essential processes such as cell proliferation, differentiation, migration, and survival.[1] This highly conserved pathway consists of four transmembrane receptor tyrosine kinases (FGFR1-4), their fibroblast growth factor (FGF) ligands, and downstream intracellular signaling molecules.[1][2] Upon ligand binding, FGFRs dimerize and undergo trans-autophosphorylation, activating critical downstream cascades including the Ras-MAPK, PI3K-Akt, and PLCγ pathways.[3][4][5]
Dysregulation of the FGF/FGFR axis through gene amplification, activating mutations, or chromosomal translocations is a clinically validated driver in a multitude of human cancers.[6][7] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of FGFR kinases has emerged as a promising therapeutic strategy.[8][9] The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has been identified as a privileged core structure for kinase inhibitors, demonstrating potent activity against various targets, including FGFRs.[8][10]
This document serves as a comprehensive technical guide on the strategic use of This compound , a key heterocyclic building block, for the rational design and synthesis of novel FGFR inhibitors. We will provide detailed, field-proven protocols for its sequential functionalization and the subsequent biochemical evaluation of the resulting compounds.
The FGFR Signaling Cascade
Activation of FGFRs by FGFs triggers a phosphorylation cascade that propagates signals through multiple downstream pathways, ultimately influencing gene expression and cellular behavior. Understanding this network is critical for interpreting the mechanism of action of FGFR inhibitors.
Caption: Canonical FGFR signaling pathways activated upon ligand binding.[2][3][4]
The Core Building Block: this compound
The strategic value of this building block lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond at the C3 position is significantly more susceptible to oxidative addition by palladium(0) catalysts than the carbon-chlorine (C-Cl) bond at the C5 position.[11] This intrinsic electronic difference enables a reliable, site-selective two-step functionalization strategy, which is paramount for generating a diverse library of drug candidates from a common intermediate.
| Property | Value |
| Chemical Structure | ![]() |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Off-white to light yellow solid |
| Key Feature | Orthogonal reactivity of C3-Br and C5-Cl for sequential cross-coupling |
Safety & Handling Protocol
Working with halogenated heterocyclic compounds requires strict adherence to safety protocols. The following guidelines are based on data for structurally similar compounds.[12][13][14][15][16] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
| Hazard Category | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[13][15] |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing.[15] |
| Eye Damage/Irritation | Causes serious eye irritation. Wear safety glasses with side-shields or goggles.[15] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation.[14] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[12] |
Synthetic Protocols: Building the FGFR Inhibitor Core
The following protocols describe a robust two-stage approach to elaborate the this compound scaffold. First, a Suzuki-Miyaura coupling is performed at the more reactive C3-bromo position, followed by a Buchwald-Hartwig amination at the C5-chloro position.
Caption: Two-step synthetic strategy for elaborating the building block.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C3-Position
Principle: This palladium-catalyzed reaction forms a carbon-carbon bond between the C3 position of the pyrrolopyridine core and an aryl or heteroaryl boronic acid. The selectivity for the C-Br bond is high, leaving the C-Cl bond intact for subsequent functionalization.[11]
Materials & Reagents:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser
-
Inert gas (Nitrogen or Argon) supply
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times. This is critical to prevent catalyst degradation.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane:Water 4:1) via syringe. Degassing is achieved by bubbling inert gas through the solvent for 20-30 minutes prior to use.[17]
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and time depend on the specific boronic acid used.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the C3-arylated product.
Expected Characterization:
-
¹H NMR: Disappearance of the C3-H proton signal (if present in the starting material) and appearance of new aromatic signals corresponding to the coupled boronic acid.
-
Mass Spec (ESI+): Observation of the [M+H]⁺ ion corresponding to the calculated mass of the product.
Protocol 2: Buchwald-Hartwig Amination at the C5-Position
Principle: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond, attaching a primary or secondary amine to the C5 position of the scaffold.[18][19] The choice of ligand is crucial for catalytic efficiency.[20]
Materials & Reagents:
-
C3-Aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine (from Protocol 1) (1.0 eq)
-
Primary or Secondary Amine (1.2 - 2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 - 0.04 eq)
-
Xantphos or a suitable Buchwald ligand (e.g., RuPhos) (0.04 - 0.08 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask, magnetic stirrer, condenser
-
Inert gas (Nitrogen or Argon) supply
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the C3-arylated starting material, NaOtBu, and the ligand to an oven-dried Schlenk flask.
-
Catalyst Addition: Add the Pd₂(dba)₃ catalyst.
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to an inert gas line.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine via syringe.
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final C3-aryl-C5-amino compound.
Expected Characterization:
-
¹H NMR: Appearance of new signals corresponding to the protons of the coupled amine. A downfield shift of the C4-H proton is often observed.
-
Mass Spec (ESI+): Observation of the [M+H]⁺ ion corresponding to the final product's mass.
Biochemical Evaluation of Synthesized Inhibitors
Once synthesized, the compounds must be evaluated for their ability to inhibit FGFR kinase activity. An in vitro kinase assay is the standard primary screen.
Protocol 3: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Format)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[21][22] The amount of ADP is directly proportional to kinase activity. Inhibition is measured as a decrease in ADP production, which results in a lower luminescent signal.
Caption: Workflow for an in vitro FGFR kinase inhibition assay.
Materials & Reagents:
-
Recombinant human FGFR1 kinase (or other isoforms)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[22]
-
ATP (at or near the Kₘ for the enzyme)
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Compound Plating: Create a serial dilution of the inhibitor compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate. Include DMSO-only wells for 0% inhibition (high control) and no-enzyme wells for 100% inhibition (low control).
-
Kinase Reaction: Prepare a master mix of FGFR kinase and substrate in kinase buffer. Add this mix to the wells containing the compounds. Prepare a separate mix without enzyme for the low control wells.
-
ATP Addition: Prepare an ATP solution in kinase buffer. Add this to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[22]
-
First Detection Step: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]
-
Second Detection Step: Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[21]
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: The potency of synthesized compounds should be summarized in a table for clear comparison.
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| Control (e.g., Futibatinib) | 1.8 | 1.4 | 1.6 | 3.7 |
| SYNTH-001 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| SYNTH-002 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| ... | ... | ... | ... | ... |
(Control data shown for illustrative purposes based on Futibatinib[6])
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel FGFR inhibitors. Its differentially reactive halogen atoms permit a reliable and sequential functionalization strategy, enabling the efficient construction of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for chemical synthesis via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, followed by biochemical characterization using established in vitro kinase assays. This integrated approach empowers researchers to rapidly advance hit-to-lead campaigns in the pursuit of next-generation therapeutics for FGFR-driven cancers.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. echemi.com [echemi.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. fishersci.com [fishersci.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
Application Notes and Protocols: Leveraging 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine for Novel Colorectal Cancer Therapeutic Discovery
Authored by: A Senior Application Scientist
Foreword: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in kinase inhibitor design. Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions with the ATP-binding pockets of numerous kinases. Several FDA-approved drugs, such as the BRAF inhibitor Vemurafenib, feature this core structure.[1][2] This guide focuses on a specific, strategically substituted variant, 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine , and its application as a versatile starting material for the discovery of next-generation therapeutics against colorectal cancer (CRC).
The bromine and chlorine substituents on this scaffold are not merely passive additions; they are reactive handles. They provide medicinal chemists with precise points for chemical modification via robust cross-coupling reactions, enabling the synthesis of diverse compound libraries. This allows for systematic exploration of the chemical space around the 7-azaindole core to target key oncogenic drivers in colorectal cancer.
Part 1: Scientific Rationale & Core Concepts
The 1H-pyrrolo[2,3-b]pyridine Scaffold in Oncology
The clinical and preclinical success of 7-azaindole derivatives stems from their ability to mimic the purine core of ATP, allowing them to function as competitive kinase inhibitors. This scaffold is present in inhibitors targeting a wide array of kinases implicated in cancer, including those pivotal to colorectal cancer progression.[3]
Key Colorectal Cancer Kinase Targets for this compound Derivatives
Derivatives synthesized from this scaffold are prime candidates for targeting several validated CRC-associated kinases:
-
Cyclin-Dependent Kinase 8 (CDK8): A critical regulator of transcription and a key oncogene in colorectal cancer, CDK8 activity is linked to the WNT/β-catenin signaling pathway.[4][5] Inhibition of CDK8 has been shown to suppress tumor growth.
-
BRAF Kinase: The BRAFV600E mutation, present in 5-10% of metastatic CRC cases, leads to constitutive activation of the MAPK/ERK signaling pathway. While BRAF inhibitors like Vemurafenib have shown limited efficacy as monotherapy in CRC, their combination with other agents is a promising strategy.[2][6][7]
-
Fibroblast Growth Factor Receptors (FGFR): Aberrant FGFR signaling is a known driver in various cancers, including a subset of colorectal tumors. The pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent FGFR inhibitors.[8][9]
-
Traf2 and Nck-Interacting Kinase (TNIK): TNIK is essential for the Wnt signaling pathway activation and the development of colon cancer cell lines, making it a high-value target.
The strategic goal is to utilize this compound as a foundational block to generate novel chemical entities with high potency and selectivity against these kinases.
Part 2: Application Workflow & Experimental Protocols
The overarching workflow involves a multi-step process from chemical synthesis to biological validation.
Protocol: Cell Viability Assay (MTT/CellTiter-Glo®)
This initial assay determines the concentration-dependent cytotoxic or cytostatic effect of newly synthesized compounds on CRC cells.
Principle: Colorimetric (MTT) or luminescent (CellTiter-Glo®) assays measure metabolic activity, which correlates with the number of viable cells.
Materials:
-
CRC cell lines (e.g., HCT116 [BRAF wild-type, KRAS mutant], HT-29 [BRAF V600E mutant], SW480 [APC mutant])
-
Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (10 mM stock)
-
96-well clear-bottom plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (e.g., DMSO or SDS-HCl solution for MTT)
-
Multichannel pipette, plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Trypsinize and count CRC cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include "vehicle control" (DMSO only) and "no-cell" blank wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Assay Measurement (CellTiter-Glo® Example): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence using a plate reader.
-
Data Analysis: a. Subtract the average blank reading from all other readings. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the normalized viability (%) against the log of the compound concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Table 1: Example Data Summary for Cell Viability
| Compound ID | Target Kinase | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| DERIV-001 | BRAF | HT-29 (BRAFV600E) | 0.15 |
| DERIV-001 | BRAF | HCT116 (BRAFWT) | > 10 |
| DERIV-002 | CDK8 | SW480 (APC mutant) | 0.08 |
| DERIV-002 | CDK8 | HCT116 | 0.12 |
| Vemurafenib | BRAF | HT-29 (BRAFV600E) | 0.25 |
Protocol: Western Blot for Pathway Modulation
This protocol verifies that the compound inhibits its intended target within the cell, as evidenced by changes in the phosphorylation status of downstream proteins.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Phospho-specific antibodies can detect changes in protein activation.
Materials:
-
CRC cells treated with the test compound (at 1x, 5x, and 10x IC₅₀) for a defined period (e.g., 2-24 hours).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT1, anti-STAT1, anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Lysis: Treat cells as described. Wash with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C on a shaker.
-
Washing & Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again 3 times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensity. A decrease in the ratio of a phosphorylated protein to its total protein level indicates target inhibition (e.g., p-ERK/Total ERK for a BRAF inhibitor). β-Actin is used as a loading control.
Protocol: Transwell Migration Assay
This assay assesses the impact of the compound on the migratory capacity of CRC cells, a key aspect of metastasis.
Principle: Cells are seeded in the top chamber of a Transwell insert (with a porous membrane) and migrate towards a chemoattractant in the bottom chamber. The number of migrated cells is quantified.
Materials:
-
Transwell inserts (8 µm pore size).
-
24-well companion plates.
-
Serum-free medium and medium with 10% FBS (chemoattractant).
-
Test compound.
-
Cotton swabs.
-
Methanol for fixation.
-
Crystal Violet stain (0.5% in 25% methanol).
Procedure:
-
Cell Starvation: Culture CRC cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add 600 µL of medium with 10% FBS to the bottom chamber.
-
Cell Seeding: Resuspend starved cells in serum-free medium containing the test compound (at non-toxic concentrations, e.g., below IC₅₀) or vehicle control. Seed 50,000-100,000 cells in 200 µL into the top chamber.
-
Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.
-
Cell Removal: Carefully remove non-migrated cells from the top surface of the membrane with a wet cotton swab.
-
Fixation & Staining: Fix the migrated cells on the bottom side of the membrane with methanol for 15 minutes. Stain with Crystal Violet for 20 minutes.
-
Imaging & Quantification: Wash the inserts with water and let them dry. Take images of the stained cells using a microscope. Count the cells in several random fields to determine the average number of migrated cells per field.
-
Analysis: Compare the number of migrated cells in compound-treated wells to the vehicle control.
Part 3: Concluding Remarks
This compound represents a high-potential starting point for generating novel and potent kinase inhibitors for colorectal cancer research and development. Its strategic halogenation allows for diverse and rapid library synthesis. The protocols outlined here provide a robust framework for researchers to screen these new chemical entities, validate their mechanism of action, and assess their therapeutic potential in relevant cellular models of colorectal cancer. Through systematic synthesis and rigorous biological evaluation, this scaffold can be exploited to develop targeted therapies that address the significant unmet needs in the treatment of this disease.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold for a Pervasive Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] The kinase-driven hyperphosphorylation of tau is a critical event leading to microtubule destabilization, impaired axonal transport, and ultimately, neuronal death. This has positioned protein kinases as high-value therapeutic targets in the quest for disease-modifying treatments.
Among the various kinases implicated in AD, Glycogen Synthase Kinase 3β (GSK-3β) has emerged as a central player.[2][3] Its overactivity is directly linked to tau hyperphosphorylation, neuroinflammation, and other downstream pathological events. Consequently, the development of potent and selective GSK-3β inhibitors is a leading strategy in AD drug discovery.[4]
Within the vast chemical space of kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has been identified as a "privileged scaffold."[5] Its structure mimics the hinge-binding motif of ATP, allowing derivatives to effectively compete for the kinase active site.[5] This guide focuses on a specific, highly versatile starting material: 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine . We will detail its strategic application as a foundational building block for the synthesis of novel GSK-3β inhibitors and provide comprehensive protocols for their subsequent evaluation in the context of Alzheimer's disease research.
Section 1: The Scientific Rationale
Mechanism of Action: Intercepting Tau Pathology via GSK-3β Inhibition
GSK-3β is a serine/threonine kinase that is constitutively active in healthy cells but is tightly regulated by upstream signaling, primarily through inhibitory phosphorylation at its Serine-9 (Ser9) residue. In the AD brain, this regulation is impaired, leading to GSK-3β hyperactivity. This overactive kinase directly phosphorylates tau protein at multiple sites, promoting its dissociation from microtubules and its aggregation into the NFTs that are characteristic of the disease.[2][3]
By designing small molecules that inhibit the ATP-binding pocket of GSK-3β, researchers can directly reduce its enzymatic activity. This intervention is hypothesized to decrease tau hyperphosphorylation, prevent NFT formation, restore normal neuronal function, and ultimately slow the progression of neurodegeneration.[3] Furthermore, GSK-3β inhibition has been shown to promote neurogenesis-related pathways, offering a potential dual benefit of neuroprotection and repair.[2][3]
References
- 1. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 2. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes and Experimental Protocols for 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery
Introduction: Unlocking the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry and drug development, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold stands out as a "privileged" structure. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of biologically active agents, most notably kinase inhibitors.[1][2] The targeted functionalization of this core is paramount to modulating potency, selectivity, and pharmacokinetic properties. 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine has emerged as a particularly valuable and versatile starting material, offering two distinct and orthogonally reactive handles for elaboration through modern cross-coupling methodologies. The bromine at the 3-position and the chlorine at the 5-position of the pyrrolopyridine ring system allow for selective and sequential reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization.
This comprehensive guide provides detailed application notes and field-proven protocols for key palladium-catalyzed cross-coupling reactions involving this compound. Designed for researchers, scientists, and drug development professionals, this document goes beyond simple step-by-step instructions to offer insights into the rationale behind experimental choices, ensuring both technical accuracy and practical success.
Chemical Reactivity and Strategic Considerations
The reactivity of the two halogen atoms on the this compound core is differentiated. Generally, the C-Br bond is more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond. This differential reactivity allows for selective functionalization at the 3-position while leaving the 5-chloro substituent intact for subsequent transformations. This sequential approach is a powerful strategy in the construction of complex molecular architectures.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] For this compound, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most pivotal transformations.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[4] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
-
Catalyst System: The choice of palladium precursor and ligand is critical. For heteroaryl bromides, catalyst systems like Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) are commonly employed. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.[5]
-
Base: A base is required to activate the boronic acid or ester for transmetalation.[5] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence reaction rate and yield, and is often substrate-dependent.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
This protocol provides a general procedure for the Suzuki-Miyaura coupling at the 3-position.
Table 1: Reagents and Reaction Parameters for Suzuki-Miyaura Coupling
| Reagent/Parameter | Amount (Equivalents/Value) | Notes |
| This compound | 1.0 equiv | Limiting reagent |
| Arylboronic Acid | 1.2 - 1.5 equiv | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 - 0.1 equiv (5-10 mol%) | |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 equiv | |
| Solvent (e.g., 1,4-Dioxane/Water) | 4:1 to 5:1 v/v | Degassed prior to use |
| Temperature | 80 - 100 °C | |
| Reaction Time | 4 - 16 hours | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This reaction is particularly valuable for synthesizing aryl and heteroaryl amines, which are prevalent in pharmacologically active molecules.[3]
-
Catalyst System: The selection of the palladium precursor and a sterically hindered phosphine ligand is crucial for the success of this reaction, especially with heteroaryl halides.[7] Common catalyst systems include a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands such as XPhos, SPhos, or BINAP.[6][8] These bulky ligands promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.[6]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to ensure a water-free environment, as water can interfere with the catalytic cycle.
This protocol outlines a general procedure for the amination at the 3-position.
Table 2: Reagents and Reaction Parameters for Buchwald-Hartwig Amination
| Reagent/Parameter | Amount (Equivalents/Value) | Notes |
| This compound | 1.0 equiv | Limiting reagent |
| Amine | 1.2 - 1.5 equiv | |
| Palladium Precursor (e.g., Pd₂(dba)₃) | 0.01 - 0.02 equiv (1-2 mol%) | |
| Phosphine Ligand (e.g., XPhos) | 0.02 - 0.04 equiv (2-4 mol%) | |
| Base (e.g., NaOt-Bu) | 1.4 - 2.0 equiv | |
| Solvent (e.g., Toluene) | Anhydrous and degassed | |
| Temperature | 80 - 110 °C | |
| Reaction Time | 6 - 24 hours | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound to the flask.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the flask and heat the mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts and the catalyst.
-
Wash the organic filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography.[6]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion: A Gateway to Chemical Diversity
This compound is a powerful and versatile building block in the synthesis of complex molecules for drug discovery and development. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the selective and efficient functionalization of this privileged scaffold. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully utilize this key intermediate in their synthetic endeavors, ultimately accelerating the discovery of novel therapeutics.
References
- 1. Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US11161845B2 - Pyrrolopyridine-aniline compounds for treatment of dermal disorders - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: The Strategic Use of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Targeted Anti-Cancer Agents
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases.[1] This guide focuses on a key derivative, 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine , a versatile and strategically functionalized building block for the synthesis of potent and selective kinase inhibitors in oncology. We will explore the causality behind its design, provide detailed, field-proven protocols for its elaboration, and present its application in the synthesis of prominent anti-cancer agents, including BRAF inhibitors like Vemurafenib.
Introduction: The 7-Azaindole Core and the Significance of 3,5-Dihalogenation
The 7-azaindole framework is a bioisostere of indole and purine systems, offering a unique combination of hydrogen bonding capabilities and physicochemical properties that are highly advantageous for kinase inhibition.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of adenine with the kinase hinge region, a critical interaction for many inhibitors.[2]
The subject of this guide, this compound (Structure 1), is pre-functionalized at two key positions, enabling sequential and regioselective chemical modifications.
-
C3-Bromo Position: The bromine atom at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This position is often exploited to project a substituent towards the solvent-exposed region of the ATP-binding pocket, influencing potency and selectivity.
-
C5-Chloro Position: The chlorine atom at the C5 position provides another handle for modification, typically through nucleophilic aromatic substitution or cross-coupling reactions. This position is crucial for building out the core structure and establishing key interactions with the target kinase.
This dual halogenation provides a robust platform for combinatorial library synthesis and lead optimization in drug discovery programs.
Structure 1: this compound
CAS Number: 866546-09-0 Molecular Formula: C₇H₄BrClN₂ Molecular Weight: 231.48 g/mol
| Property | Value |
| Purity | ≥97% |
| Appearance | Solid |
| InChI Key | MWDJROWZDUZXBP-UHFFFAOYSA-N |
(Data sourced from supplier specifications[3])
Application in the Synthesis of BRAF V600E Inhibitors: The Case of Vemurafenib
A prime example of the utility of this compound is in the synthesis of Vemurafenib (Zelboraf®), a potent inhibitor of the BRAF V600E mutant protein, which is a key driver in a significant portion of metastatic melanomas.[4][5] The synthesis of Vemurafenib leverages the strategic halogenation of the 7-azaindole core.
The Role of the 7-Azaindole Scaffold in BRAF Inhibition
The 7-azaindole core of Vemurafenib forms critical hydrogen bonds within the ATP-binding site of the BRAF kinase.[4] The subsequent modifications at the C3 and C5 positions are essential for achieving high potency and selectivity for the V600E mutant over the wild-type BRAF and other kinases, thereby mitigating paradoxical MAPK pathway activation.[4][6][7]
Synthetic Workflow for a Vemurafenib Precursor
The following diagram and protocol outline a representative synthetic route starting from a related 7-azaindole core, illustrating the key transformations.
Caption: A simplified synthetic pathway to Vemurafenib.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5 Position
This protocol describes the coupling of an arylboronic acid at the C5 position of a bromo-substituted 7-azaindole, a key step in the synthesis of Vemurafenib and related analogs.[8][9]
Objective: To synthesize 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
(4-chlorophenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and (4-chlorophenyl)boronic acid (1.2 eq) in dioxane, add a solution of K₂CO₃ (1.2 eq) in water.
-
Stir the mixture for 30 minutes at room temperature.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir overnight.
-
After cooling to room temperature, remove the volatiles in vacuo.
-
Suspend the resulting solid in EtOAc and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Causality: The choice of Pd(dppf)Cl₂ as the catalyst is due to its high efficiency in coupling heteroaryl halides.[9] The aqueous base is crucial for the transmetalation step in the catalytic cycle.
Broader Applications in Kinase Inhibitor Synthesis
The versatility of the this compound scaffold extends beyond BRAF inhibitors. Its strategic functionalization allows for the targeting of other key oncogenic kinases.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
ALK is a receptor tyrosine kinase implicated in the development of certain cancers, including non-small cell lung cancer.[1][10] 7-Azaindole derivatives have been identified as potent ALK inhibitors.[10][11] The synthesis of these inhibitors often involves sequential cross-coupling reactions on a dihalogenated 7-azaindole core.[1]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold, a close analog of 7-azaindole, is a core component of several EGFR inhibitors.[12][13][14] The principles of functionalizing this core are directly applicable to the 7-azaindole system for developing novel EGFR inhibitors, including those targeting resistance mutations.[15]
Protocol 2: Buchwald-Hartwig Amination at the C3 Position
This protocol provides a general procedure for the palladium-catalyzed C-N bond formation at the C3 position of the 7-azaindole core, a common strategy for introducing amine-containing side chains that can interact with the target kinase.[16][17]
Objective: To couple a primary or secondary amine to the C3 position of a 3-bromo-7-azaindole derivative.
Materials:
-
3-Bromo-5-substituted-1H-pyrrolo[2,3-b]pyridine
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add the 3-bromo-5-substituted-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.
-
Add the amine (1.2 eq) via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality: The use of a bulky, electron-rich phosphine ligand like XPhos is often necessary to facilitate the reductive elimination step, especially with sterically hindered substrates.[17] NaOt-Bu is a strong, non-nucleophilic base that effectively promotes the deprotonation of the amine.[16]
Signaling Pathway Inhibition
The ultimate goal of synthesizing these agents is to inhibit oncogenic signaling pathways. The following diagram illustrates the inhibition of the MAPK pathway by a BRAF inhibitor like Vemurafenib.
Caption: Inhibition of the MAPK pathway by Vemurafenib.
Conclusion
This compound is a high-value starting material in the synthesis of targeted anti-cancer agents. Its pre-defined regiochemistry allows for the efficient and selective introduction of various functionalities, enabling the rapid exploration of chemical space and the optimization of lead compounds. The protocols and strategies outlined in this guide provide a foundation for researchers and drug development professionals to leverage this versatile scaffold in the ongoing quest for more effective and selective cancer therapies.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. "Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhib" by Chad Mulloy Beneker [scholarcommons.sc.edu]
- 8. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: wild type and mutant (L1196M) active compounds with unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research and development. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this versatile 7-azaindole derivative. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to rapidly address the most pressing issues encountered during the synthesis of this compound.
Question 1: My bromination of 5-chloro-1H-pyrrolo[2,3-b]pyridine is giving me a mixture of products, including di-brominated species and bromination at an undesired position. How can I improve the regioselectivity for the C3 position?
Answer: This is a classic challenge in the functionalization of the 7-azaindole scaffold. The pyrrole ring is electron-rich and highly susceptible to electrophilic aromatic substitution. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack. However, over-bromination or reaction at other positions can occur if the reaction conditions are not carefully controlled.
Root Cause Analysis & Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Recommendations:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for this transformation due to its milder nature compared to liquid bromine.[1] Ensure your NBS is fresh and has been properly stored, as aged NBS can contain free bromine, leading to more aggressive and less selective reactions.
-
Stoichiometry and Temperature Control: Use a slight excess (1.05-1.1 equivalents) of NBS. Adding the NBS portion-wise at a low temperature (0 °C) and then allowing the reaction to slowly warm to room temperature can significantly enhance selectivity.[1]
-
Solvent Effects: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are commonly used solvents. MeCN is often preferred as it is less reactive and can lead to cleaner reactions.
-
The Role of N-Protection: If issues persist, protecting the pyrrole nitrogen is a highly effective strategy.
-
Electron-Withdrawing Groups: A tosyl (Ts) or benzenesulfonyl (Bs) group deactivates the pyrrole ring, taming its reactivity and enhancing selectivity for the C3 position.[2][3]
-
Bulky Protecting Groups: A (2-(trimethylsilyl)ethoxy)methyl (SEM) group can also be employed.[4] While less deactivating, its steric bulk can help direct the electrophile.
-
Question 2: I am experiencing low yields in my synthesis. What are the common pitfalls that lead to material loss?
Answer: Low yields can stem from several factors, including incomplete reactions, formation of side products, and difficulties during workup and purification.
Potential Causes and Solutions:
| Potential Cause | Explanation & Recommended Action |
| Incomplete Reaction | The starting material may not be fully consumed. Action: Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. Ensure all reagents are of high purity and anhydrous where necessary. |
| Side Product Formation | As discussed in Q1, over-bromination is a common side reaction. Another possibility is the formation of N-brominated species, although this is less common for the C-bromination of pyrroles.[5] Action: Implement the strategies from Q1 to improve regioselectivity. N-protection is a robust solution to prevent N-bromination. |
| Product Degradation | Halogenated 7-azaindoles can be sensitive to strongly acidic or basic conditions, as well as light and air over extended periods. Action: Perform the workup promptly after the reaction is complete. Use a neutral or mildly basic aqueous wash (e.g., saturated sodium bicarbonate solution). Minimize exposure to strong light and store the product under an inert atmosphere. |
| Purification Losses | The product may be difficult to separate from impurities or may have some solubility in the aqueous phase during extraction. Action: Use a suitable solvent system for extraction (e.g., Ethyl Acetate or DCM). If the product has some aqueous solubility, perform multiple extractions (3-4 times) with the organic solvent. For column chromatography, select a solvent system that provides good separation (Rf ~0.3-0.4). |
Question 3: My final product is difficult to purify. What purification strategies are most effective for this compound?
Answer: Purification of halogenated heterocyclic compounds can indeed be challenging due to similar polarities between the product and certain byproducts.
Recommended Purification Protocol:
-
Aqueous Workup: After quenching the reaction (e.g., with aqueous sodium thiosulfate to remove excess bromine), extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Silica Gel Column Chromatography: This is the most common and effective method.
-
Solvent System: A gradient of ethyl acetate in hexanes or heptane is typically effective. Start with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increase the polarity.
-
TLC Analysis: Before running the column, carefully determine the optimal solvent system using TLC to ensure good separation between your product and any impurities.
-
-
Recrystallization: If the crude product is obtained as a solid and is of reasonable purity (>90%), recrystallization can be an excellent final purification step.
-
Solvent Screening: Test various solvent systems. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) is often ideal. Examples include ethyl acetate/hexanes, or ethanol/water.
-
Validated Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound, incorporating best practices to address the challenges discussed above.
Synthesis of this compound
Caption: Step-by-step synthesis workflow.
Materials:
-
5-chloro-1H-pyrrolo[2,3-b]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 10-20 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 2. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bromination of 5-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis and purification of halogenated 7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the electrophilic bromination of 5-chloro-1H-pyrrolo[2,3-b]pyridine. We will address common side reactions, troubleshooting strategies, and frequently asked questions to help you optimize your reaction outcomes and ensure the highest purity of your target compounds.
Section 1: Core Reaction Principles & Mechanism
Q1: What is the underlying mechanism for the bromination of 5-chloro-1H-pyrrolo[2,3-b]pyridine?
The bromination of 5-chloro-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative, is a classic example of an electrophilic aromatic substitution (EAS) reaction. The pyrrole ring of the 7-azaindole scaffold is electron-rich, making it highly susceptible to attack by electrophiles.[1][2] The reaction proceeds via the following steps:
-
Generation of the Electrophile: A brominating agent, typically N-Bromosuccinimide (NBS), serves as a source for an electrophilic bromine species (Br+). NBS is favored because it provides a low, steady concentration of molecular bromine (Br₂), minimizing side reactions.[3]
-
Nucleophilic Attack: The π-electrons of the electron-rich pyrrole ring attack the electrophilic bromine. This attack preferentially occurs at the C3 position, which is the most nucleophilic site in the 7-azaindole system.
-
Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction.[4]
-
Deprotonation: A weak base in the reaction mixture (such as the succinimide anion or solvent) removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the final 3-bromo product.[5]
Caption: Mechanism of Electrophilic Bromination on the 7-Azaindole Core.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the bromination reaction.
Problem 1: Significant Formation of a Di-brominated Side Product
-
Symptom: Your post-reaction analysis (LC-MS) shows a significant peak with a mass corresponding to the starting material plus two bromine atoms (M+158). TLC analysis shows a new, often less polar, spot in addition to your desired product.
-
Root Cause Analysis: The pyrrole ring in the 7-azaindole system is highly activated. Once the first bromine is added at the C3 position, the ring can still be sufficiently nucleophilic to react with a second equivalent of the brominating agent. This is a classic over-bromination issue.[1] It is most often caused by:
-
Incorrect Stoichiometry: Using more than 1.05 equivalents of NBS.
-
High Localized Concentrations: Adding the NBS too quickly, creating "hot spots" where the concentration of the brominating agent is transiently high.
-
Elevated Temperature: Running the reaction at a temperature that is too high, which increases the rate of the second bromination relative to the first.
-
-
Proposed Solutions & Protocol Adjustments:
-
Verify Stoichiometry: Carefully weigh your NBS and use between 1.0 and 1.05 molar equivalents relative to the starting material.
-
Control Reagent Addition: Dissolve the NBS in the reaction solvent and add it dropwise to the solution of the 7-azaindole derivative over a prolonged period (e.g., 30-60 minutes). This maintains a low, steady concentration of the electrophile.
-
Temperature Management: Perform the addition of NBS at a reduced temperature (0 °C is common) and allow the reaction to slowly warm to room temperature while monitoring its progress.[6]
-
Caption: Pathway for the formation of the di-brominated side product.
Problem 2: Low or No Conversion of Starting Material
-
Symptom: TLC or LC-MS analysis shows a large amount of unreacted 5-chloro-1H-pyrrolo[2,3-b]pyridine, even after extended reaction times.
-
Root Cause Analysis: This issue typically points to a problem with the brominating agent or insufficient activation.
-
NBS Degradation: N-Bromosuccinimide can degrade over time, especially if not stored properly in a cool, dark, and dry place.[7] Old or improperly stored NBS may appear yellow or brown due to the presence of free bromine and will have reduced activity.[7][8]
-
Reaction Conditions Too Mild: The temperature may be too low or the reaction time too short for the substitution to proceed to completion.
-
-
Proposed Solutions & Protocol Adjustments:
-
Assess NBS Quality: Use freshly opened NBS. If the reagent is old or discolored, it can be purified by recrystallization from hot water.[8]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting material by TLC or LC-MS every 30-60 minutes.
-
Incremental Temperature Increase: If the reaction stalls at a low temperature, allow it to warm to room temperature and continue monitoring. A gentle warming to 40 °C can sometimes be employed, but this must be done cautiously to avoid over-bromination.
-
Problem 3: Inconsistent Results and Formation of Multiple Unidentified Impurities
-
Symptom: The reaction outcome is not reproducible between batches. The impurity profile is complex and varies from run to run.
-
Root Cause Analysis: Lack of control over the reaction environment is the most likely cause.
-
Presence of Water: Moisture in the solvent or from the atmosphere can react with NBS to form hypobromous acid, leading to different reaction pathways and side products.[8] It's crucial to maintain anhydrous conditions.[7]
-
Presence of Acid/Base: Trace acidic or basic impurities can alter the reactivity of the substrate and the stability of the product.
-
-
Proposed Solutions & Protocol Adjustments:
-
Use Anhydrous Solvents: Use freshly dried solvents. Solvents like THF, DMF, or acetonitrile should be of an anhydrous grade.
-
Perform Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
Consider a Non-Nucleophilic Base: In some cases, adding a non-nucleophilic acid scavenger like barium carbonate can help maintain neutral, anhydrous conditions.[7]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)?
-
A: NBS is a crystalline solid that is easier and safer to handle than liquid bromine. Mechanistically, it provides a slow, controlled release of Br₂, keeping the concentration of the highly reactive electrophile low. This minimizes side reactions, particularly the competitive addition of Br₂ across the pyrrole double bonds and over-bromination, which are more common with the direct use of liquid bromine.[3]
-
-
Q2: What is the expected regioselectivity and why?
-
A: For 7-azaindoles, electrophilic substitution is strongly directed to the C3 position of the pyrrole ring.[9] This is because the carbocation intermediate formed by attack at C3 is more stable than the intermediate formed by attack at C2. The positive charge in the C3-attack intermediate can be delocalized over more atoms, including the nitrogen, without disrupting the aromaticity of the fused pyridine ring.
-
-
Q3: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting material and the product (e.g., 30-50% Ethyl Acetate in Hexanes). The brominated product is typically less polar (higher Rf) than the starting material. For more precise monitoring, especially for identifying minor side products, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[10]
-
-
Q4: What is the best method for purifying the final product?
-
A: Flash column chromatography on silica gel is the standard and most effective method for purifying the brominated product from unreacted starting material, succinimide byproduct, and any over-brominated impurities.[11] A gradient elution, for example, from 10% to 40% ethyl acetate in hexanes, usually provides excellent separation.
-
-
Q5: Are there alternative, milder bromination methods?
-
A: Yes. If NBS proves to be too reactive, other reagents can be used. Copper(II) bromide (CuBr₂) in a solvent like acetonitrile at room temperature is an effective and highly regioselective method for the C3 bromination of azaindoles and often results in high yields with simple workup procedures.[6]
-
Section 4: Protocols and Data
Optimized Protocol for Selective C3-Mono-bromination
This protocol is designed to maximize the yield of the desired 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine while minimizing side reactions.
Materials:
-
5-chloro-1H-pyrrolo[2,3-b]pyridine
-
N-Bromosuccinimide (NBS), high purity
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon line
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (or MeCN) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve NBS (1.05 eq) in a minimal amount of anhydrous DMF.
-
Controlled Addition: Add the NBS solution to the cooled reaction mixture dropwise via a syringe or dropping funnel over 30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitoring: Monitor the reaction by TLC (e.g., 40% EtOAc/Hexanes) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Table 1: Typical Reaction Parameters & Outcomes
| Parameter | Recommended Condition | Rationale for Minimizing Side Reactions |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled, low concentration of electrophilic bromine.[3] |
| Equivalents of NBS | 1.0 - 1.05 | Prevents over-bromination. |
| Solvent | Anhydrous DMF or MeCN | Aprotic polar solvents that prevent hydrolysis of NBS.[7] |
| Temperature | 0 °C to Room Temperature | Reduces the rate of competing side reactions. |
| Addition Method | Slow, dropwise addition | Avoids high local concentrations of NBS. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture. |
| Expected Yield | >85% | Optimized for mono-bromination. |
| Expected Purity | >98% after chromatography | Effective removal of byproducts. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common bromination issues.
References
- 1. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern drug discovery. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind each recommendation.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Diagram: General Troubleshooting Workflow
Below is a logical flowchart to help diagnose and resolve common synthetic problems.
Caption: A systematic approach to troubleshooting synthesis.
Issue 1: Low Yield & Incomplete Conversion
Question: "My reaction yield for the C-3 bromination of 5-chloro-1H-pyrrolo[2,3-b]pyridine is very low, and I see a lot of starting material remaining. What's going wrong?"
Answer: This is a classic issue of insufficient reactivity or reagent degradation. Let's break down the potential causes:
-
Reagent Choice and Activity: The C-3 position of the 7-azaindole core is electron-rich and the most susceptible to electrophilic attack.[1] However, the presence of a deactivating chloro group at C-5 reduces the overall nucleophilicity of the ring system. Your choice of brominating agent is critical.
-
N-Bromosuccinimide (NBS): This is often the reagent of choice for its mildness, which helps prevent over-bromination. However, its quality is paramount. Old or improperly stored NBS can have low active bromine content. Always use freshly recrystallized or newly purchased NBS.
-
Copper(II) Bromide (CuBr₂): This reagent offers a practical and high-yielding transformation for C-3 bromination of azaindoles at room temperature and can be more effective for deactivated systems.[2]
-
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates.
-
Polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent choices as they can stabilize the charged intermediates formed during electrophilic aromatic substitution.[2]
-
Avoid protic solvents like methanol unless specified, as they can react with the brominating agent.
-
-
Temperature Control: While heating can increase the reaction rate, it can also lead to byproduct formation. For many C-3 brominations of azaindoles, reactions are successfully run at or below room temperature.[2] A gradual increase in temperature might be necessary if no conversion is observed, but this should be done cautiously.
Recommendation: Switch to CuBr₂ in acetonitrile at room temperature as a first-line troubleshooting step. If using NBS, ensure its quality and consider a polar aprotic solvent like DMF.
Issue 2: Poor Regioselectivity and Formation of Byproducts
Question: "My LC-MS analysis shows the desired product mass, but also a di-brominated species and other isomers. How can I control the regioselectivity?"
Answer: Controlling regioselectivity is the cornerstone of this synthesis. The pyrrolo[2,3-b]pyridine system has several positions that can react.
-
Inherent Reactivity: The C-3 position is the most electronically activated site for electrophilic substitution.[1] Direct halogenation of the unprotected 7-azaindole scaffold almost exclusively yields 3-halo derivatives.[3]
-
Protecting Group Strategy: The pyrrole N-H is acidic and can interfere with some reagents. N-protection (e.g., with a sulfonyl group) can modulate the electronic properties of the ring and prevent N-halogenation.[4] However, for simple halogenations, it is often not strictly necessary and adds steps to the synthesis.
-
Order of Halogenation: The sequence of introducing the bromine and chlorine atoms is critical. The most common and logical route is:
-
Step 1: Chlorination at C-5. This is typically achieved on the 7-azaindole starting material.
-
Step 2: Bromination at C-3. The chloro group at C-5 is deactivating, making the subsequent bromination at C-3 more challenging but still highly regioselective due to the inherent reactivity of that position. Attempting to brominate first and then chlorinate can lead to a more complex mixture of products, as the activating nature of the pyrrole ring might compete with the directing effects of the bromo group.
-
-
Stoichiometry of Halogenating Agent: Use of excess halogenating agent is a common cause of di-halogenation.
-
Recommendation: Use a precise stoichiometry of the halogenating agent (1.0 to 1.1 equivalents). Consider slow, portion-wise addition or dropwise addition of the reagent solution to maintain a low instantaneous concentration, minimizing over-halogenation.
-
Table 1: Comparison of Brominating Agents for Azaindoles
| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
| NBS | MeCN or DMF, 0°C to RT | Mild, commercially available, easy to handle. | Can be sluggish with deactivated substrates; quality dependent. | [5] |
| CuBr₂ | MeCN, RT | High yield, excellent regioselectivity, mild conditions. | Stoichiometric copper waste. | [2] |
| Br₂ | Acetic Acid or CH₂Cl₂ | Highly reactive, inexpensive. | Corrosive, toxic, often leads to over-bromination. | [2] |
Part 2: Frequently Asked Questions (FAQs)
Question 1: What is the recommended overall synthetic strategy for this compound?
Answer: The most reliable and scalable approach begins with commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and proceeds through a sequential halogenation pathway. An optional N-protection step can be included for improved solubility and to prevent potential side reactions, though it may not be necessary for these specific halogenations.
Diagram: Recommended Synthetic Workflow
Caption: High-level overview of the synthetic sequence.
Question 2: Why is N-protection sometimes recommended?
Answer: The pyrrole nitrogen in the 7-azaindole core has an acidic proton (pKa ≈ 16-17). While not always essential for simple halogenations, N-protection offers several advantages:
-
Prevents N-Halogenation: Although C-3 is more nucleophilic, competitive N-halogenation can occur, especially with aggressive reagents.
-
Improves Solubility: Attaching a protecting group like Trimethylsilylethoxymethyl (SEM) or Tosyl (Ts) significantly increases solubility in common organic solvents, leading to more homogeneous reaction mixtures.[6]
-
Blocks Basicity: The pyridine nitrogen can be protonated or coordinate to metals. While less of an issue in electrophilic halogenation, it's a critical consideration for subsequent cross-coupling reactions.
-
Modulates Reactivity: Electron-withdrawing protecting groups like Tosyl can decrease the nucleophilicity of the ring, which can sometimes enhance selectivity by preventing over-halogenation.[4]
Question 3: How do I purify the final product effectively?
Answer: Purification of halogenated heterocycles often requires a combination of techniques.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and highly polar reagents. Quenching with sodium thiosulfate can remove excess halogenating agents.
-
Silica Gel Chromatography: This is the most common method for isolating the desired product. A gradient elution starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate is typically effective. Monitoring by TLC is crucial to separate the product from starting material and any di-halogenated byproducts.
-
Recrystallization: If the product is a solid, recrystallization is an excellent final step to achieve high purity.[7] A solvent screen (e.g., ethyl acetate/hexanes, ethanol/water, toluene) should be performed to find optimal conditions. This is particularly effective at removing trace isomeric impurities that may co-elute during chromatography.
Part 3: Experimental Protocols
The following are generalized, step-by-step protocols based on established methodologies for the halogenation of azaindoles. Note: These are starting points and may require optimization for your specific setup and scale. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: C-5 Chlorination of 1H-pyrrolo[2,3-b]pyridine
Causality: This protocol uses N-Chlorosuccinimide (NCS), a solid and easy-to-handle electrophilic chlorine source. Acetonitrile is a suitable polar aprotic solvent. The reaction is often run at a slightly elevated temperature to drive the reaction with the moderately activated 7-azaindole ring.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Solvent Addition: Add dry acetonitrile (approx. 10-20 mL per gram of starting material).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) to the solution.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude material by silica gel chromatography to yield 5-chloro-1H-pyrrolo[2,3-b]pyridine.[8]
Protocol 2: C-3 Bromination of 5-chloro-1H-pyrrolo[2,3-b]pyridine (CuBr₂ Method)
Causality: This method, adapted from literature on azaindole bromination[2], uses CuBr₂. It is highly regioselective for the C-3 position and proceeds efficiently at room temperature, which minimizes thermal degradation and side reactions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and Copper(II) Bromide (CuBr₂) (1.1 eq).
-
Solvent Addition: Add dry acetonitrile (approx. 15-25 mL per gram of starting material).
-
Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. The reaction is heterogeneous.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material spot is a key indicator.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble copper salts, washing the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and saturated aqueous ammonium chloride (to complex with residual copper). Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude solid by silica gel chromatography or recrystallization to yield this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 5. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Regioselective Functionalization of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the functionalization of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 3-bromo-5-chloro-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic complexities of this valuable heterocyclic scaffold. Here, we address common challenges in achieving regioselectivity, providing detailed troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction: The Challenge of Selectivity
The 3-bromo-5-chloro-7-azaindole core is a privileged scaffold in drug discovery, but its synthetic utility is dictated by the ability to selectively functionalize one of its two halogenated positions. The C3-bromo and C5-chloro sites possess distinct electronic and steric environments, leading to predictable, yet often challenging, reactivity patterns. Achieving the desired regioisomer requires a nuanced understanding of reaction mechanisms and careful optimization of experimental conditions. This guide provides the expert insights and validated protocols necessary to control these transformations.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity of the 3-bromo-5-chloro-7-azaindole scaffold.
Q1: What are the fundamental reactivity differences between the C3-Bromo and C5-Chloro positions?
Answer: The regioselectivity is primarily governed by two factors: the inherent reactivity of the carbon-halogen bond and the electronic nature of the heterocyclic system.
-
Carbon-Halogen Bond Strength: The C-Br bond is weaker and more polarizable than the C-Cl bond. This makes it more susceptible to oxidative addition by a low-valent metal catalyst (like Pd(0)) in cross-coupling reactions. Therefore, under standard conditions, reactivity at the C3-bromo position is kinetically favored.[1][2][3]
-
Electronic Effects: The pyrrolo[2,3-b]pyridine system is electron-deficient. The C3 position on the pyrrole ring is more electron-rich than the C5 position on the pyridine ring, which can influence certain reaction pathways.
-
Metal-Halogen Exchange: In reactions with organolithium reagents, the lithium-halogen exchange rate is significantly faster for bromine than for chlorine (I > Br > Cl).[4] This provides a robust kinetic basis for selective functionalization at the C3 position.
Q2: How does the pyrrole N-H proton affect functionalization reactions?
Answer: The N-H proton is acidic (pKa ≈ 16-18 in DMSO) and will react with strong bases, including organolithium reagents and some basic conditions used in cross-coupling. This can lead to several problems:
-
Reagent Quenching: In metal-halogen exchange, stoichiometric amounts of an organolithium reagent will be consumed by deprotonation before any exchange occurs.
-
Altered Reactivity: The resulting N-anion can alter the electronic properties of the ring, potentially affecting the regioselectivity of subsequent steps.
-
Solubility Issues: The lithiated or sodiated N-H salt may have poor solubility, complicating the reaction.
Therefore, N-protection is almost always a mandatory first step before attempting metal-halogen exchange or directed metalation.
Q3: What are the most common strategies for achieving regioselective functionalization on this scaffold?
Answer: There are three primary strategies, each targeting different positions:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): This is the most common method for C-C and C-N bond formation. Selectivity is typically achieved by leveraging the higher reactivity of the C-Br bond, making it the preferred method for initial C3 functionalization.[1][2][5]
-
Lithium-Halogen Exchange: This powerful technique offers excellent selectivity for the C3-Br position due to rapid kinetics.[4][6] It generates a C3-lithiated intermediate that can be trapped with a wide range of electrophiles. This method requires cryogenic temperatures and strict exclusion of moisture.
-
Directed ortho-Metalation (DoM): This is the strategy of choice for functionalizing C-H bonds, particularly at the C2 or C4 positions, which are inaccessible by other methods. It requires the installation of a Directing Metalation Group (DMG) on the nitrogen, which coordinates to an organolithium base and directs deprotonation to an adjacent position.[7][8][9]
Q4: Which N-protecting group should I choose for my synthesis?
Answer: The choice of protecting group is critical and depends on the subsequent reaction conditions. A poorly chosen group can fail to protect, be difficult to remove, or interfere with the reaction.
| Protecting Group | Introduction Reagents | Removal Conditions | Key Advantages & Considerations |
| TIPS (Triisopropylsilyl) | TIPS-Cl, Imidazole or NaH | TBAF; HF-Pyridine | Excellent for Metal-Halogen Exchange. Bulky, sterically hinders the N-H, and is stable to organolithiums. Not suitable for DoM. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH | TBAF or acidic conditions | Stable to a wide range of conditions, including organolithiums and some cross-coupling reactions. Removed under fluoride or acidic conditions. |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | TFA; HCl | Electron-withdrawing, deactivates the ring slightly. Stable to many cross-coupling conditions but not to strong bases or acids. Can be introduced easily.[10] |
| Sulfonyl (e.g., Tosyl, Phenylsulfonyl) | TsCl, Pyridine or NaH | Harsh conditions (e.g., Mg/MeOH, Na/Hg).[10] | Very robust and strongly electron-withdrawing. Can direct metalation to the C2 position. Difficult to remove, making it less ideal for many applications.[11] |
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems encountered during the functionalization of this compound.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [shape=plaintext, label="Fig 1. Pd-Catalyzed Cross-Coupling Cycle & Pitfalls.", fontname="Arial", fontsize=10];
Problem: My Suzuki coupling is not selective and I'm getting a mixture of products from reaction at both C3-Br and C5-Cl.
-
Probable Cause: The selectivity of oxidative addition is highly dependent on the catalyst, ligand, and reaction conditions. While C3-Br is intrinsically more reactive, suboptimal conditions can lead to competitive reaction at C5-Cl. The choice of ligand is paramount in controlling the outcome.[1][5]
-
Solution & Protocol: To enhance selectivity for the C3 position, you must use conditions that kinetically favor the C-Br bond cleavage.
-
Catalyst & Ligand Selection: Use a standard, reliable catalyst system known for high activity at C-Br bonds. Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a phosphine ligand like XPhos are excellent starting points.[12][13]
-
Temperature Control: Run the reaction at the lowest temperature that allows for efficient conversion (e.g., start at 80 °C). Higher temperatures can overcome the activation barrier for C-Cl insertion, reducing selectivity.
-
Base and Solvent: A mild base like K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or DME is generally effective.[12][14]
Detailed Protocol for Selective C3-Arylation (Suzuki Coupling):
-
To a reaction vial, add N-protected 3-bromo-5-chloro-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₂CO₃ (2.0-3.0 equiv).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the catalyst, Pd(dppf)Cl₂ (0.05 equiv), under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Seal the vial and heat the reaction mixture at 80-90 °C with vigorous stirring until starting material is consumed (monitor by TLC or LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
-
Problem: I need to functionalize the C5 position via Suzuki or Buchwald-Hartwig amination, but the reaction always occurs at C3.
-
Probable Cause: You are fighting against the inherent kinetic preference of the C-Br bond. To achieve C5 selectivity, you must either block the C3 position or use a specialized catalytic system that inverts the natural selectivity.
-
Solution Strategy:
-
Two-Step Sequential Functionalization (Most Reliable): This is the most common and robust approach.
-
Step A: Selectively functionalize the C3-Br position first using the standard Suzuki or Buchwald-Hartwig conditions described above.
-
Step B: With the C3 position now occupied, subject the resulting 3-substituted-5-chloro-7-azaindole to more forcing cross-coupling conditions (higher temperature, stronger base, more active catalyst) to functionalize the C5-Cl bond.
-
-
Ligand-Controlled C5 Selectivity (Advanced): Research has shown that very sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the more sterically accessible C-Cl bond distal to the pyrrole ring, effectively inverting the selectivity.[1] This is a more advanced technique and may require significant optimization.
-
Scenario 2: Metal-Halogen Exchange
Problem: I'm trying a lithium-halogen exchange on the unprotected scaffold, and the reaction is failing, turning black, or giving me back protonated starting material.
-
Probable Cause: The acidic N-H proton is being deprotonated by your organolithium reagent. This consumes your reagent and creates an unreactive anionic species. N-protection is not optional for this reaction.
-
Solution & Protocol: You must protect the nitrogen first. A TIPS group is an excellent choice as it is robust to organolithiums and easily removed later.
Detailed Protocol for Selective C3-Formylation via Li-Br Exchange:
-
N-Protection: To a solution of 3-bromo-5-chloro-7-azaindole (1.0 equiv) in anhydrous THF at 0 °C, add NaH (1.2 equiv, 60% dispersion in mineral oil). Stir for 30 minutes. Add TIPS-Cl (1.2 equiv) and allow the reaction to warm to room temperature and stir for 2-4 hours. Quench carefully with water, extract with EtOAc, and purify to obtain N-TIPS-3-bromo-5-chloro-7-azaindole.
-
Lithium-Halogen Exchange: Dissolve the N-TIPS protected substrate in anhydrous THF and cool to -78 °C under an Argon atmosphere. Add n-BuLi (1.1 equiv, as a solution in hexanes) dropwise. The rate of exchange is very fast, so stir for only 15-30 minutes at this temperature.[4][15]
-
Electrophilic Quench: Add anhydrous DMF (3.0 equiv) dropwise to the solution at -78 °C. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Work-up & Deprotection: Quench the reaction with saturated aq. NH₄Cl. Extract with EtOAc, wash with brine, and dry. After concentration, the crude N-TIPS protected aldehyde can be deprotected by dissolving it in THF and adding TBAF (1.1 equiv, 1M solution in THF). Stir at room temperature until deprotection is complete. Purify by column chromatography to yield 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
-
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [shape=plaintext, label="Fig 2. Decision workflow for regioselective functionalization.", fontname="Arial", fontsize=10];
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.org [mdpi.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Overcoming Solubility Challenges with 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed to provide you with in-depth technical assistance to address the common challenge of its poor solubility in organic solvents. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven techniques to ensure you can proceed with your research with confidence.
Introduction: Understanding the Solubility Profile
This compound, a substituted 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key building block for kinase inhibitors.[1] However, its planar, aromatic structure, and the presence of halogen substituents contribute to strong crystal lattice energy, often resulting in poor solubility in common organic solvents. This can present a significant hurdle in various experimental workflows, from initial screening and biological assays to synthetic modifications and formulation development.
The nitrogen atom in the pyridine ring does enhance polarity compared to its indole analogue, which can improve solubility in some polar solvents.[2][3] Nevertheless, many researchers encounter difficulties in achieving desired concentrations for their experiments. This guide will walk you through a systematic approach to tackle these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound.
Q1: I'm having trouble dissolving this compound in common organic solvents. Where should I start?
A1: It's a common observation that some 7-azaindole derivatives exhibit low solubility in solvents like methanol and acetone.[4] A logical first step is to screen a range of solvents with varying polarities.
Recommended Initial Solvent Screening:
Start with small-scale solubility tests (e.g., 1-2 mg of compound in 0.5-1.0 mL of solvent). Based on the solubility of the parent compound, 7-azaindole, the following solvents are good candidates, listed in generally decreasing order of effectiveness for the parent compound[5][6]:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Acetone
-
Methanol
-
Ethanol
-
Acetonitrile
Important Considerations:
-
Purity: Always use high-purity, anhydrous solvents, as water content can significantly decrease the solubility of hydrophobic compounds.
-
Observation: After adding the solvent, vortex the sample thoroughly. If it doesn't dissolve, gentle heating or sonication can be attempted (see Q3).
-
Stability: Be aware that halogenated compounds can be unstable in certain solvents over time. For instance, some polyhalo-8-quinolinols have shown instability in DMSO and DMF.[7] It is advisable to prepare fresh solutions and avoid long-term storage, especially if the solution will be used for sensitive biological assays.
Q2: My compound won't dissolve sufficiently in a single solvent for my biological assay. What's the next step?
A2: If a single solvent system is inadequate, the use of co-solvents is a powerful and widely used technique.[][9] A co-solvent system involves a primary solvent (usually water-miscible) in which the compound is highly soluble, mixed with a secondary solvent (often the aqueous buffer for the assay).
Common Co-Solvent Systems:
-
DMSO/Aqueous Buffer: This is the most common system. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological assays. Aim for a final concentration of <1%, and ideally <0.5%.
-
Ethanol/Aqueous Buffer: Ethanol can be an effective co-solvent and is often well-tolerated in cell-based assays at low concentrations.[10]
-
PEG 400/Aqueous Buffer: Polyethylene glycol 400 (PEG 400) is a less volatile and often less toxic alternative to DMSO and can be effective in solubilizing poorly soluble compounds.[11]
Troubleshooting "DMSO Shock":
A common issue is "DMSO shock," where the compound precipitates out of solution when the concentrated DMSO stock is rapidly diluted into an aqueous buffer.
Strategies to Mitigate Precipitation:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of your compound if your assay sensitivity allows.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vortex During Addition: Add the DMSO stock solution to the aqueous buffer while the buffer is being vortexed to ensure rapid mixing.
-
Increase Co-solvent Percentage: If your assay allows, slightly increasing the final percentage of the organic co-solvent can help maintain solubility.
Q3: I've tried different solvents and co-solvents, but solubility is still an issue. Are there any physical methods I can use?
A3: Yes, applying energy to the system can help overcome the kinetic barrier of dissolution.
-
Heating: Gently warming the solution can increase the rate of dissolution and the equilibrium solubility. A temperature of 37-50°C is often a good starting point. However, be cautious and ensure your compound is thermally stable to avoid degradation. It's recommended to cool the solution back to room temperature to see if the compound remains in solution.
-
Sonication: Sonication uses high-frequency sound waves to agitate the solvent and break down solid particles, which can significantly accelerate dissolution. This is a very effective method for compounds that are slow to dissolve. A short burst of 5-10 minutes in a bath sonicator is often sufficient.[12]
Q4: How does pH affect the solubility of this compound?
A4: The 7-azaindole scaffold contains nitrogen atoms that can be protonated or deprotonated, making its solubility pH-dependent.[13] The pyridine nitrogen is basic and can be protonated at acidic pH, while the pyrrole nitrogen is weakly acidic and can be deprotonated at high pH.
-
Acidic Conditions: By lowering the pH, you can protonate the pyridine nitrogen, forming a salt that is generally more water-soluble. You can try using a buffer with a pH of 5-6.
-
Basic Conditions: In highly basic conditions (pH > 10), the pyrrole N-H can be deprotonated, also forming a salt.
Practical Application:
If your experimental conditions allow, adjusting the pH of your solvent system can be a very effective way to enhance solubility.[] This is particularly useful when preparing formulations for in vivo studies.
Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening
-
Preparation: Weigh 1-2 mg of this compound into several small, clear vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different high-purity organic solvent (DMSO, DMF, THF, Acetone, Methanol, Ethanol, Acetonitrile).
-
Initial Dissolution Attempt: Vortex each vial vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect for undissolved solid.
-
Applying Energy: If the compound is not fully dissolved, place the vials in a sonicator bath for 10 minutes. If a sonicator is not available, gently warm the vials to 40°C for 15 minutes, with intermittent vortexing.
-
Final Assessment: Allow the vials to cool to room temperature and observe again. Note the solvents in which the compound is fully dissolved.
Protocol 2: Preparing a Stock Solution for Biological Assays
-
Weigh Compound: Accurately weigh the required amount of this compound to make a concentrated stock solution (e.g., 10 mM or 20 mM).
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex thoroughly. If necessary, sonicate for 5-10 minutes until the solution is clear.[14]
-
Dilution: For your experiment, perform a serial dilution of the DMSO stock into your final assay buffer. To minimize precipitation, add the stock solution to the buffer while vortexing.
Protocol 3: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent in which your compound is known to be soluble (e.g., DMSO-d₆ or CDCl₃).[14] DMSO-d₆ is often a good choice for polar heterocyclic compounds.[15]
-
Concentration: For a standard ¹H NMR, dissolve 5-10 mg of your compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be needed.[14]
-
Dissolution: Vortex the sample until the solid is completely dissolved. Sonication can be used to aid dissolution.
-
Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube.
Data Presentation & Visualization
Table 1: Qualitative Solubility of 7-Azaindole (Parent Compound) in Common Organic Solvents at Room Temperature
| Solvent | Polarity Index | Solubility of 7-Azaindole |
| Tetrahydrofuran (THF) | 4.0 | High |
| Acetone | 5.1 | High |
| Methanol | 5.1 | Moderate |
| Ethanol | 4.3 | Moderate |
| Isopropanol | 3.9 | Moderate |
| Acetonitrile | 5.8 | Low |
| n-Hexane | 0.1 | Very Low |
Data adapted from Deng et al., J. Chem. Eng. Data 2020, 65, 8, 3844–3853.[5][6] This table can be used as a predictive tool for selecting solvents for this compound.
Diagram 1: Decision-Making Workflow for Solubilizing this compound
Caption: A step-by-step workflow for addressing solubility issues.
Diagram 2: Experimental Workflow for Preparing a Solution for a Biological Assay
Caption: Workflow for preparing a compound solution for biological assays.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 3. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 9. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Stability issues of 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine under reaction conditions
Welcome to the technical support hub for 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 3-bromo-5-chloro-7-azaindole). This valuable heterocyclic building block is integral to numerous drug discovery programs, particularly in the development of kinase inhibitors.[1][2] However, its unique electronic properties and bifunctional nature can present stability challenges under certain reaction conditions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to ensure successful and reproducible outcomes.
Core Stability Profile
This compound is a crystalline solid.[3] The 7-azaindole core possesses a pyrrole ring, which is electron-rich, fused to an electron-deficient pyridine ring. This electronic arrangement dictates its reactivity and stability. The N1-H of the pyrrole is acidic and can be deprotonated, while the N7 pyridine nitrogen is basic and can be protonated or coordinate to metals.
Key Stability Considerations:
-
pH Sensitivity: The 7-azaindole scaffold is sensitive to its environment.[4] Strong acidic or basic conditions can lead to decomposition or unwanted side reactions. Acidic workups can sometimes lead to poor results due to protonation of the pyridine nitrogen.[5]
-
Metal Catalysis: While essential for cross-coupling reactions, palladium and copper catalysts can sometimes coordinate to the N7 nitrogen, potentially inhibiting catalysis or promoting side reactions.
-
Thermal Stress: Like many halogenated heterocycles, prolonged heating at high temperatures can lead to degradation, often characterized by discoloration of the reaction mixture.
-
N-H Reactivity: The pyrrole N-H is a site for potential side reactions, including deprotonation by strong bases or unwanted N-arylation/N-alkylation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound in synthetic transformations.
Issue 1: Low Yield or Stalled Suzuki-Miyaura Coupling Reactions
Q: I am performing a Suzuki-Miyaura coupling at the C3-bromo position, but I'm getting low yields and my starting material is either recovered or I see a complex mixture of byproducts. What's going wrong?
A: This is a frequent challenge. The issues often stem from catalyst inhibition, starting material degradation, or competing side reactions like protodeboronation of the boronic acid partner.[6][7] Let's break down the potential causes and solutions.
Causality & Explanation:
The unprotected N1-H of the azaindole is acidic and can be deprotonated by the bases typically used in Suzuki couplings (e.g., K₂CO₃, K₃PO₄). The resulting azaindole anion can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive palladium species.[8] Furthermore, the pyridine N7 can also interact with the catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Protocol (Unprotected Azaindole):
-
Reagent Setup: To an oven-dried flask, add this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add a bulky, electron-rich ligand like XPhos (4-6 mol%) and a palladium source like Pd₂(dba)₃ (2 mol%) or a pre-catalyst like XPhos Pd G3 (2-3 mol%).[8]
-
Inert Atmosphere: Seal the flask, and thoroughly degas by evacuating and backfilling with argon or nitrogen at least three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v).[9]
-
Reaction: Heat the mixture to 60-100 °C and monitor by LC-MS. Reactions with chloroindoles have been shown to proceed well under these conditions.[8]
-
Workup: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Q: I'm attempting a Buchwald-Hartwig amination at the C3-bromo position, but I'm observing hydrodehalogenation (loss of bromine) and dark tar-like material in my flask. What is causing this?
A: Hydrodehalogenation and decomposition are classic side reactions in Buchwald-Hartwig aminations, especially with electron-rich or sensitive heterocycles.[10] The choice of base, ligand, and temperature is critical.
Causality & Explanation:
The catalytic cycle of the Buchwald-Hartwig reaction involves several steps where side reactions can occur.[11] A common unproductive pathway is β-hydride elimination from the palladium-amido complex, which can lead to the formation of an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl halide to generate the hydrodehalogenated byproduct.[10] Strong bases like NaOt-Bu can also promote decomposition if not used carefully.
Key Parameters to Control:
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Stronger alkoxide bases (NaOt-Bu, LHMDS) can be too harsh, promoting N1-deprotonation and decomposition. Carbonate bases are often sufficient and milder.[12] |
| Ligand | Bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) | These ligands promote the desired reductive elimination step over competing side reactions like β-hydride elimination.[10][13] |
| Solvent | Toluene, Dioxane | These are common solvents for this reaction. Ensure they are anhydrous and degassed to prevent quenching of the active catalyst.[12] |
| Temperature | 80-110 °C | Start at a lower temperature (e.g., 80 °C) and slowly increase if the reaction is sluggish. Excessive heat can accelerate decomposition. |
Issue 3: N-H Protection and Deprotection Issues
Q: I protected the N1-H with a SEM group to improve solubility and prevent side reactions. Now I am struggling to remove it without affecting the rest of my molecule. What are the best conditions?
A: SEM (2-(trimethylsilyl)ethoxymethyl) group deprotection can indeed be challenging. The conditions often generate formaldehyde, which can lead to unwanted side products, including the formation of tricyclic structures. [9]
Causality & Explanation:
Standard SEM deprotection methods often use strong acids like TFA (trifluoroacetic acid) or fluoride sources like TBAF. In the presence of TFA, the SEM cation is released, which fragments to generate formaldehyde. This highly reactive electrophile can be trapped by nucleophiles in your molecule, leading to complex mixtures.[9]
Recommended Deprotection Strategies:
-
Mild Acidic Conditions (TFA):
-
Protocol: Dissolve the SEM-protected compound in dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature.
-
Critical Point: The reaction time is crucial. Monitor closely by TLC/LC-MS. Extended reaction times can promote side product formation.[9] A shorter reaction time (e.g., 6 hours) at room temperature may be preferable to longer times at elevated temperatures.[9]
-
Troubleshooting: If you observe side products, consider adding a formaldehyde scavenger like 1,3,5-trimethoxybenzene to the reaction mixture.
-
-
Fluoride-Based Conditions (TBAF):
-
Protocol: Dissolve the compound in anhydrous THF. Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1M).
-
Critical Point: This method is often milder than strong acid but can be slower. Heating may be required. Ensure the substrate is stable to basic fluoride conditions.
-
General Handling and Storage
-
Storage: Store this compound in a cool, dry, dark place under an inert atmosphere (argon or nitrogen) to prevent slow degradation.
-
Handling: As with all halogenated compounds, handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
This guide provides a starting point for troubleshooting common stability issues. Given the diverse applications of this scaffold, specific reaction conditions may require further optimization. Always begin with small-scale test reactions to identify the optimal conditions for your specific substrate and transformation.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purity Assessment of 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine
Welcome to the technical support guide for the analytical characterization of 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine (CAS: 866546-09-0). This resource is designed for researchers, analytical scientists, and drug development professionals who require robust methods for purity assessment and troubleshooting of this key heterocyclic intermediate. The pyrrolo[2,3-b]pyridine scaffold is a vital pharmacophore, and ensuring its purity is paramount for successful downstream applications.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing not just protocols but the underlying scientific rationale for each step.
Part 1: Foundational Knowledge & General FAQs
This section addresses high-level questions regarding the analyte and its potential impurities.
Q1: What is this compound and why is its purity critical?
A1: this compound, also known as 3-Bromo-5-chloro-7-azaindole, is a halogenated heterocyclic compound. Its structure (Molecular Formula: C₇H₄BrClN₂, Molecular Weight: 231.48 g/mol ) makes it a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors[1][2]. Purity is critical because even minor impurities, such as regioisomers or residual starting materials, can lead to significant side reactions, impact biological activity, and complicate the interpretation of experimental data.
Q2: What are the most likely impurities I should be looking for?
A2: Process-related impurities are the most common. Depending on the synthetic route, these can include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Regioisomers: Isomers such as 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine may form, which can have very similar properties but different biological activity[3].
-
Dehalogenated Species: Compounds where the bromine or chlorine has been replaced by hydrogen.
-
Di-substituted Species: Impurities arising from incomplete or over-bromination/chlorination steps.
A thorough purity assessment must be capable of separating and identifying these closely related structures.
Part 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity
HPLC is the primary technique for quantitative purity assessment of non-volatile organic molecules. Due to the polar and basic nature of the pyridine ring, specific challenges can arise[4][5].
HPLC: Frequently Asked Questions
Q3: What is a good starting point for an HPLC method?
A3: A reversed-phase (RP) method is the standard starting point. However, given the basicity of the pyridine nitrogen, modifications are often necessary to achieve good peak shape and retention. A typical starting method is detailed below.
Experimental Protocol: General Purpose Reversed-Phase HPLC Method
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water or Methanol) to a concentration of ~0.5 mg/mL. Ensure the sample solvent is miscible with the mobile phase to avoid peak distortion[6].
-
Chromatographic Conditions: The following table summarizes a robust starting point.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard starting point for RP-HPLC. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape by protonating the basic nitrogen, reducing interaction with residual column silanols[5]. Formic acid is MS-compatible[7]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min | A broad gradient helps to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. Can be adjusted to improve separation[8]. |
| Injection Vol. | 5-10 µL | Small volumes minimize peak broadening. |
| Detection | UV Diode Array Detector (DAD) at 254 nm and 280 nm | DAD allows for peak purity analysis and detection of impurities with different UV maxima. Pyridine-containing structures typically absorb in this range[6]. |
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase for at least 20-30 minutes or until a stable baseline is achieved[4].
-
Inject a solvent blank to identify any system-related peaks.
-
Inject the sample and analyze the chromatogram for purity, paying close attention to peak shape and resolution from any impurities.
-
HPLC: Troubleshooting Guide
Q4: My peak is tailing significantly. What's the cause and how do I fix it?
A4: Peak tailing for this compound is almost certainly due to the basic pyrrolo-pyridine nitrogen interacting with acidic residual silanol groups on the silica-based column packing[4].
-
Solution 1 (Mobile Phase): Ensure your mobile phase is sufficiently acidic. Increase the acid concentration (e.g., formic acid to 0.2%) or try a different acid like trifluoroacetic acid (TFA). Note that TFA is a strong ion-pairing agent and can be difficult to remove from the column; it is also not ideal for LC-MS.
-
Solution 2 (Column Choice): Switch to a column with low silanol activity or an "end-capped" C18 column. Alternatively, a column designed for polar compounds, such as a polar-embedded or mixed-mode column, can provide better peak shape and retention[5].
Q5: The main peak is eluting very early, close to the solvent front. How can I increase retention?
A5: This indicates your analyte is too polar for standard C18 conditions.
-
Solution 1 (Mobile Phase): Decrease the initial percentage of the organic solvent (Mobile Phase B) in your gradient. Start at 0% or 5% B.
-
Solution 2 (Alternative Chromatography): If retention is still poor, standard reversed-phase may not be suitable. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or using a mixed-mode column that offers multiple retention mechanisms[4].
Q6: I see several small peaks. How do I know if they are real impurities or artifacts?
A6: Differentiating impurities from system artifacts is a common challenge.
-
Inject a Blank: Run a gradient with only your injection solvent. Any peaks that appear are artifacts from the solvent or system[9].
-
Vary Injection Volume: Inject different volumes of your sample. Impurity peaks should increase proportionally in area, while some artifacts (like those from the injection process) may not.
-
Use a DAD Detector: A Diode Array Detector allows you to check the UV spectrum across a peak. If the spectrum is consistent, the peak is likely pure. If it's inconsistent, it may be a co-eluting impurity.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent confirmatory technique, especially for identifying volatile or semi-volatile impurities and providing structural information through mass fragmentation.
GC-MS: Frequently Asked Questions
Q7: Is this compound suitable for GC-MS analysis?
A7: Yes, with considerations. The compound has a boiling point that should make it amenable to GC, but the N-H group on the pyrrole ring can be active, potentially causing peak tailing on some columns. The key advantage of MS detection is its ability to provide mass information, which is invaluable for this halogenated compound. A high-resolution mass spectrometer (HRMS) can confirm the elemental composition[10].
Q8: How do I interpret the mass spectrum for a compound with one bromine and one chlorine atom?
A8: This is a classic mass spectrometry problem. Both bromine and chlorine have two major isotopes, which creates a distinct pattern in the molecular ion (M⁺) region.
-
Chlorine Isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%), a ratio of approximately 3:1.
-
Bromine Isotopes: ⁷⁹Br (~50%) and ⁸¹Br (~50%), a ratio of approximately 1:1[11].
For a molecule containing one Br and one Cl, you will see a cluster of three main peaks in the molecular ion region: M , M+2 , and M+4 .
Table: Isotopic Pattern for [C₇H₄BrClN₂]⁺
| Ion | Contributing Isotopes | Expected m/z | Approximate Relative Intensity |
| M | ⁷⁹Br + ³⁵Cl | 230 | 75% |
| M+2 | (⁸¹Br + ³⁵Cl) or (⁷⁹Br + ³⁷Cl) | 232 | 100% (Base Peak) |
| M+4 | ⁸¹Br + ³⁷Cl | 234 | 25% |
Note: m/z values are calculated using the integer masses of the most abundant isotopes of C, H, and N. The intensity ratio is an approximation.
The presence of this characteristic ~3:4:1 ratio of peaks separated by 2 mass units is definitive evidence for a fragment containing one bromine and one chlorine atom[12].
GC-MS: Troubleshooting Guide
Q9: I'm not seeing my compound's peak in the chromatogram. What could be the issue?
A9:
-
Thermal Degradation: The compound may be degrading in the hot GC inlet. Try lowering the inlet temperature. A typical starting inlet temperature is 250 °C; try reducing it to 220 °C or even 200 °C[13].
-
Non-Volatility: While unlikely to be the primary issue, ensure the GC oven temperature program is high enough for a sufficient duration to elute the compound.
-
Column Adsorption: The active N-H group might be irreversibly adsorbing to the column. Consider using a derivatization agent (e.g., silylation) to cap the N-H proton, which increases volatility and reduces activity[14].
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation and can be used to identify and quantify impurities if their signals are resolved from the main compound.
NMR: Frequently Asked Questions
Q10: What key information will ¹H and ¹³C NMR provide for this molecule?
A10:
-
¹H NMR: Will confirm the number and connectivity of protons. You should expect to see signals for the three aromatic protons on the ring system and a broader signal for the N-H proton of the pyrrole ring. The coupling constants between the protons will help confirm their positions. For example, data for related 3-bromo-5-chloro-pyridines show aromatic protons in the δ 7.8-8.6 ppm range[15].
-
¹³C NMR: Will show seven distinct signals for the seven carbon atoms in the core structure. The chemical shifts are highly sensitive to the electronic environment, helping to confirm the substitution pattern.
-
2D NMR: Experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) are essential for definitively assigning all signals and confirming the structure, especially when differentiating from isomers[16][17].
Q11: How can NMR be used to detect impurities?
A11: Any impurity present at a sufficient concentration (typically >0.5-1%) will produce its own set of signals in the NMR spectrum.
-
Identifying Impurities: By comparing the sample spectrum to that of a pure reference standard, extra peaks can be identified as impurities. If you have an idea of the impurity's structure (e.g., a starting material), you can predict where its signals would appear.
-
Quantitative NMR (qNMR): If an impurity peak is well-resolved, you can use qNMR to determine its concentration relative to the main compound by integrating the signals and comparing them to a certified internal standard.
NMR: Troubleshooting Guide
Q12: My ¹H NMR signals are broad, especially the N-H proton. Is this normal?
A12: Yes, this is common. The N-H proton can undergo chemical exchange, which broadens its signal. Additionally, the nitrogen atom has a quadrupole moment that can also lead to broadening of adjacent proton signals. Running the NMR in a solvent like DMSO-d₆ can sometimes sharpen the N-H signal by forming hydrogen bonds.
Q13: I have a low sample amount and my ¹³C NMR spectrum has a very poor signal-to-noise ratio. What can I do?
A13: The ¹³C isotope has a low natural abundance (~1.1%), so these experiments require more sample or longer acquisition times than ¹H NMR.
-
Increase Scans: The simplest solution is to increase the number of scans. The signal-to-noise ratio improves with the square root of the number of scans.
-
Use a Higher Field Magnet: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will provide better sensitivity.
-
Optimize Relaxation Delay: Ensure the relaxation delay (d1) is adequate for all carbon signals to fully relax between pulses, which is crucial for accurate integration in quantitative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | SIELC Technologies [sielc.com]
- 8. conquerscientific.com [conquerscientific.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
Common impurities in 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine and their identification
Welcome to the technical support center for 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and analysis of this important heterocyclic compound. In the following sections, we will address frequently asked questions regarding potential impurities, their identification, and troubleshooting strategies during your experimental work.
Frequently Asked Questions (FAQs)
Impurity Identification and Origins
Q1: What are the most likely impurities I might encounter in my sample of this compound?
The impurities in a given batch of this compound are typically related to the synthetic route employed. A common strategy for the synthesis of 7-azaindoles involves the construction of the pyrrole ring onto a functionalized pyridine core.[1][2] Based on this, you can anticipate several classes of impurities:
-
Starting Material Residues: Incomplete reactions can lead to the presence of the initial building blocks. A likely precursor is 5-chloro-1H-pyrrolo[2,3-b]pyridine .
-
Isomeric Impurities: During the bromination of 5-chloro-1H-pyrrolo[2,3-b]pyridine, bromination may occur at other positions on the pyrrolopyridine ring, leading to isomers such as 2-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine or 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine . The regioselectivity of bromination can be influenced by the reaction conditions.[3]
-
Over-brominated Species: The presence of dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine species is possible if the bromination reaction is not carefully controlled.
-
Dehalogenated Impurities: Reductive dehalogenation can occur during synthesis or storage, leading to the formation of 3-Bromo-1H-pyrrolo[2,3-b]pyridine or 5-chloro-1H-pyrrolo[2,3-b]pyridine .
-
Solvent and Reagent Adducts: Residual solvents from purification or reagents used in the synthesis can form adducts with the final compound.
-
Degradation Products: As with many heterocyclic compounds, this compound can be susceptible to degradation under harsh conditions such as strong acids, bases, oxidation, or photolysis.[4][5][6][7] This can lead to the opening of the pyrrole or pyridine ring.
Q2: How can I predict the potential impurities from a specific synthetic route?
Understanding the reaction mechanism of your synthesis is key. For instance, if your synthesis involves a palladium-catalyzed cross-coupling reaction like a Suzuki or Buchwald-Hartwig amination to introduce substituents, you should be aware of potential side products.[8][9][10][11][12]
-
Suzuki Coupling: Common side products include homocoupling of the boronic acid or the aryl halide, as well as protodeboronation of the boronic acid.[13]
-
Buchwald-Hartwig Amination: Potential side reactions include hydrodehalogenation of the starting aryl halide and dimerization of the starting material.[8][14]
The following diagram illustrates a plausible synthetic pathway and the points at which impurities may arise.
Troubleshooting and Analytical Identification
Q3: I am seeing unexpected peaks in my HPLC chromatogram. How can I identify them?
A combination of analytical techniques is often necessary for unambiguous impurity identification.
High-Performance Liquid Chromatography (HPLC-UV):
HPLC with UV detection is a powerful tool for separating and quantifying impurities.[15][16]
-
Method Development: A good starting point is a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid).
-
Peak Tracking: By comparing the retention times of your sample with those of available standards of potential impurities, you can tentatively identify them.
-
Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum of each peak, which can help in distinguishing between structurally similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is invaluable for determining the molecular weight of unknown impurities.[17][18][19][20]
-
Molecular Ion Peak: The mass-to-charge ratio (m/z) of the molecular ion peak will give you the molecular weight of the impurity.
-
Isotopic Pattern: For halogenated compounds, the isotopic pattern is a key identifier.
-
Chlorine: A compound with one chlorine atom will show two peaks in the mass spectrum, M and M+2, with a relative intensity ratio of approximately 3:1.
-
Bromine: A compound with one bromine atom will also show M and M+2 peaks, but with a relative intensity ratio of about 1:1.
-
Bromo-Chloro Compounds: Your target compound and its related impurities will have a characteristic isotopic pattern due to the presence of both bromine and chlorine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR provides detailed structural information about the impurities.[21][22][23]
-
¹H NMR: The chemical shifts, coupling constants, and integration of the proton signals can help to determine the substitution pattern on the pyrrolopyridine ring.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms in more complex impurity structures.
The following workflow can guide your impurity identification process:
Q4: Can you provide a starting HPLC method for the analysis of this compound?
While the optimal method will depend on your specific instrumentation and the impurity profile of your sample, the following is a robust starting point based on methods for similar compounds:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific sample.
Data Interpretation
Q5: How do I interpret the mass spectrum for a compound containing both bromine and chlorine?
The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~3:1 abundance) will result in a characteristic cluster of peaks for the molecular ion. You will observe four main peaks:
-
M: Containing ⁷⁹Br and ³⁵Cl
-
M+2: Containing a combination of (⁷⁹Br and ³⁷Cl) and (⁸¹Br and ³⁵Cl)
-
M+4: Containing ⁸¹Br and ³⁷Cl
The relative intensities of these peaks will be a unique signature for your compound and its bromo-chloro-containing impurities.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nasc.ac.in [nasc.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling up the Synthesis of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 3-Bromo-5-chloro-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this critical heterocyclic intermediate. As a key building block in medicinal chemistry, particularly for kinase inhibitors, a robust and scalable synthesis is paramount.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to address challenges encountered during laboratory and scale-up production.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route to this compound?
The most direct and widely adopted method is the electrophilic bromination of the precursor, 5-chloro-1H-pyrrolo[2,3-b]pyridine. The electron-rich pyrrole ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring. The C3 position is the most nucleophilic carbon on the pyrrole moiety, leading to regioselective bromination under controlled conditions. This approach avoids the need for more complex multi-step strategies involving ring formation or functional group interconversion.[4][5]
Q2: Which brominating agent is recommended for scale-up: N-Bromosuccinimide (NBS) or elemental Bromine (Br₂)?
For scalability, N-Bromosuccinimide (NBS) is highly recommended over elemental bromine. While both can achieve the desired transformation, NBS offers significant advantages in a process setting:
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Physical State | Crystalline solid | Fuming, corrosive liquid |
| Handling | Easier and safer to weigh and add.[6] | Requires specialized equipment (e.g., syringe pumps) for controlled addition. High vapor pressure presents inhalation risks.[7][8] |
| Reaction Control | Reactions are generally less exothermic and easier to control. | Reactions can be highly exothermic, increasing the risk of runaway reactions and side-product formation. |
| Byproducts | Succinimide, which is water-soluble and easily removed during workup. | Hydrobromic acid (HBr), which can protonate the product and complicate isolation. |
| Regioselectivity | Often provides higher regioselectivity, especially at lower temperatures. | Can lead to over-bromination or other side reactions if not controlled precisely. |
Q3: What are the primary safety concerns when performing this bromination at scale?
Safety is the foremost concern. Key hazards include:
-
Toxicity and Corrosivity : Both NBS and bromine are toxic and corrosive. NBS can cause severe skin burns and eye damage.[9][10] Bromine is highly corrosive to the respiratory tract, skin, and eyes.[7][8]
-
Exothermicity : The bromination reaction is exothermic. On a large scale, the heat generated can accelerate the reaction rate, potentially leading to a thermal runaway. This can cause a rapid increase in temperature and pressure, solvent boiling, and release of hazardous materials.
-
Reagent Handling : Proper Personal Protective Equipment (PPE) is mandatory. This includes a lab coat, chemical splash goggles, a face shield, and appropriate gloves (fluorinated rubber for liquid bromine; nitrile or neoprene for solutions).[7] All operations must be conducted in a well-ventilated chemical fume hood or a designated, controlled reactor setup.[6]
Q4: How can I effectively monitor the reaction's progress?
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the preferred method for monitoring reaction progress. A typical method would involve:
-
Sampling : Carefully quench a small aliquot of the reaction mixture (e.g., in a solution of sodium thiosulfate and saturated sodium bicarbonate).
-
Analysis : Dilute the quenched sample in a suitable mobile phase and inject it into the HPLC/UPLC system.
-
Monitoring : Track the disappearance of the 5-chloro-1H-pyrrolo[2,3-b]pyridine starting material and the appearance of the this compound product. The reaction is typically considered complete when the starting material is less than 1% of the total peak area.
Section 2: Troubleshooting Guide
This section provides detailed solutions to specific problems that may arise during the synthesis.
Problem Area 1: Low or No Product Conversion
Q: My reaction has stalled with a significant amount of starting material remaining after several hours. What are the potential causes and solutions?
A: Reaction stalling is a common issue that can often be traced back to the reagents or reaction conditions.
-
Cause 1: Deactivated N-Bromosuccinimide (NBS)
-
Explanation : NBS can degrade over time, especially if exposed to light or moisture, losing its reactivity.[9] The active species is electrophilic bromine, and degradation reduces its availability.
-
Solution : Use a fresh bottle of NBS or recrystallize old NBS from water. Always store NBS in a cool, dark, and dry place under an inert atmosphere.[6]
-
-
Cause 2: Inappropriate Solvent
-
Explanation : The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally effective as they can dissolve the starting material and NBS, facilitating the reaction. Using non-polar or protic solvents may lead to poor solubility and slower reaction rates.
-
Solution : Ensure your starting material is fully dissolved before adding the brominating agent. If solubility is an issue, consider switching to a solvent like DMF.
-
-
Cause 3: Temperature Too Low
-
Explanation : While low temperatures are used to control selectivity, a temperature that is too low can significantly slow down the reaction rate to the point of stalling.
-
Solution : If the reaction is clean but slow, consider a modest increase in temperature (e.g., from 0 °C to room temperature). Monitor carefully for the formation of impurities.
-
Problem Area 2: Poor Regioselectivity and Impurity Formation
Q: My crude product analysis shows significant amounts of a di-brominated product and potentially another isomer. How can I improve selectivity for the desired 3-bromo product?
A: This is a classic challenge in electrophilic substitution on activated ring systems. The key is kinetic control.
-
Cause 1: Reaction Temperature is Too High
-
Explanation : Higher temperatures provide more energy for the system to overcome the activation barrier for the formation of less-favored isomers or subsequent reactions like di-bromination. The desired 3-bromo product is the kinetically favored product.
-
Solution : Maintain a low reaction temperature. Start the reaction at 0 °C or even lower (-20 °C) and allow it to slowly warm to room temperature if necessary. A robust cooling system is essential for scale-up.
-
-
Cause 2: Rapid Addition of Brominating Agent
-
Explanation : Adding the brominating agent too quickly creates localized areas of high concentration, which dramatically increases the rate of side reactions, particularly over-bromination.
-
Solution : Add the brominating agent portion-wise as a solid (for NBS) or via a syringe pump as a solution over an extended period (e.g., 1-2 hours). This maintains a low, steady concentration of the electrophile, favoring mono-substitution at the most reactive site.[11]
-
-
Cause 3: Incorrect Stoichiometry
-
Explanation : Using more than one equivalent of the brominating agent will inevitably lead to di-bromination.
-
Solution : Use a slight excess (1.05-1.1 equivalents) of the brominating agent to drive the reaction to completion, but avoid larger excesses. Accurately weigh all reagents.
-
Problem Area 3: Product Isolation and Purification Challenges
Q: I am struggling with purifying the final product. Direct crystallization gives low purity, and column chromatography is not viable for my scale. What can I do?
A: Purification is a critical step for achieving the desired product quality. A combination of work-up and crystallization is often the best approach.
-
Solution 1: Optimized Reaction Quench and Work-up
-
Explanation : Residual brominating agent or acidic byproducts can interfere with crystallization.
-
Procedure : After the reaction is complete, quench any remaining electrophilic bromine with an aqueous solution of a reducing agent like sodium thiosulfate or sodium sulfite. Then, add a mild base like sodium bicarbonate to neutralize any acidic byproducts (e.g., HBr). This ensures the product is in its freebase form.
-
-
Solution 2: Crystallization/Slurry Solvent Screening
-
Explanation : The right solvent system is key to effective purification by crystallization.
-
Procedure : Perform a solvent screen to find a system where the product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain soluble. Common solvents for this type of molecule include ethyl acetate, isopropanol, acetonitrile, or mixtures with heptane. A final slurry of the isolated solid in a solvent like methyl tert-butyl ether (MTBE) or diethyl ether can also be effective at removing more soluble impurities.
-
Section 3: Recommended Protocols and Workflows
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific equipment and scale.
-
Reactor Setup : Charge a clean, dry, inerted reactor with 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.).
-
Dissolution : Add a suitable solvent (e.g., DMF or THF, ~5-10 volumes) and stir until all solids are dissolved.
-
Cooling : Cool the solution to 0 °C using an ice-water bath or a suitable chiller.
-
Reagent Addition : Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring : Stir the reaction at 0-5 °C. Monitor the reaction progress by HPLC every 30-60 minutes until the starting material is consumed (<1%).
-
Quenching : Once complete, slowly add a 10% aqueous solution of sodium thiosulfate to the reaction mixture to quench any excess NBS.
-
Work-up : Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol).
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the synthesis workflow and a logical approach to troubleshooting.
Caption: Overall workflow for the synthesis of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. tatachemicals.com [tatachemicals.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the 1H NMR Analysis of 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine: A Comparative Approach
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopy of a key derivative, 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, offering a comparative perspective with alternative analytical techniques. Our focus is not merely on the data itself, but on the rationale behind the spectral features and the experimental design required for robust characterization.
The Structural Landscape: Predicting the 1H NMR Spectrum
At the heart of NMR analysis lies the ability to predict and interpret the chemical environment of each proton. For this compound, the substitution pattern on the bicyclic system dictates a unique spectral fingerprint. While a definitive, experimentally acquired spectrum for this specific compound is not widely published, we can construct a highly accurate prediction based on the well-established principles of substituent chemical shift (SCS) effects and by referencing data from closely related analogs.
The parent 7-azaindole molecule presents a simple spectrum, but the introduction of a bromine atom at the 3-position and a chlorine atom at the 5-position introduces significant electronic and anisotropic effects that shift the resonances of the remaining protons.
Predicted 1H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H1 (NH) | 12.0 - 13.5 | br s | - | The N-H proton of the pyrrole ring is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet in aprotic solvents like DMSO-d6. |
| H2 | ~7.8 - 8.0 | s | - | The bromine at the 3-position removes the vicinal coupling partner for H2. The deshielding effect of the adjacent nitrogen and the bromine substituent will shift this proton downfield. |
| H4 | ~8.3 - 8.5 | d | ~2.0 - 2.5 | The chlorine at the 5-position and the adjacent nitrogen in the pyridine ring strongly deshield this proton. It will appear as a doublet due to meta-coupling with H6. |
| H6 | ~8.1 - 8.3 | d | ~2.0 - 2.5 | This proton is ortho to the chlorine substituent and will be deshielded. It will appear as a doublet due to meta-coupling with H4. |
Causality in Spectral Features: A Deeper Dive
The predicted chemical shifts and coupling constants are not arbitrary; they are the result of a confluence of electronic and spatial factors.
-
Inductive and Resonance Effects of Halogens: Both chlorine and bromine are electronegative atoms that withdraw electron density through the sigma framework (inductive effect), generally leading to a deshielding of nearby protons. However, they also possess lone pairs of electrons that can be donated into the aromatic π-system (resonance effect), which can cause some shielding, particularly at the ortho and para positions. In the case of the pyridine ring, the strong electron-withdrawing nature of the ring nitrogen atoms often dominates.
-
Anisotropy of the Aromatic System: The delocalized π-electrons in the bicyclic system generate a ring current in the presence of an external magnetic field. This induced magnetic field deshields protons on the periphery of the ring system, contributing to their downfield chemical shifts.
-
Coupling Constants: The magnitude of the coupling constant (J) provides valuable information about the connectivity of protons. In the pyridine ring of 7-azaindole, the coupling between H4 and H6 is a meta-coupling (4JHH), which is typically small (2-3 Hz). The absence of a proton at position 3 eliminates the expected vicinal coupling between H2 and H3, resulting in a singlet for H2.
Experimental Protocol for High-Fidelity 1H NMR Acquisition
Obtaining a high-quality 1H NMR spectrum of this compound requires careful consideration of the experimental parameters. The following protocol is designed to yield a spectrum with excellent resolution and signal-to-noise ratio.
Workflow for 1H NMR Analysis
Figure 1. A streamlined workflow for the 1H NMR analysis of this compound.
Considerations for Nitrogen-Containing Heterocycles
The presence of nitrogen atoms in the heterocyclic system can sometimes lead to peak broadening.[1] This is due to the quadrupolar nature of the 14N nucleus (the most abundant isotope), which can cause rapid relaxation of adjacent protons.[2] While this is less of an issue for protons on the pyridine ring, the N-H proton of the pyrrole ring can be significantly broadened. To mitigate this, and to confirm the identity of the N-H proton, a D2O exchange experiment can be performed. Adding a drop of D2O to the NMR tube will result in the exchange of the acidic N-H proton for a deuterium atom, causing its signal to disappear from the 1H NMR spectrum.
A Comparative Analysis: 1H NMR versus Other Analytical Techniques
While 1H NMR is unparalleled for its ability to provide detailed structural information, a comprehensive characterization of this compound should be corroborated by other analytical methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Precise proton environment, connectivity through coupling, and stereochemistry. | Non-destructive, provides detailed structural information in solution. | Relatively low sensitivity compared to MS, can be complex for large molecules. |
| 13C NMR Spectroscopy | Number and electronic environment of unique carbon atoms. | Complements 1H NMR, provides information on the carbon skeleton. | Low natural abundance of 13C results in lower sensitivity and longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Extremely high sensitivity, provides accurate mass and elemental composition (HRMS). | Does not provide detailed structural connectivity or stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H stretching). | Fast and simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time. | Excellent for assessing purity and for quantification. | Does not provide structural information. |
Synergistic Power of Combined Techniques
The most robust characterization of this compound is achieved through the synergistic use of these techniques. For instance, High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, while IR spectroscopy can verify the presence of the N-H bond. 13C NMR will reveal the number of unique carbon environments, and HPLC provides a definitive measure of purity. However, it is the intricate details of proton connectivity and spatial arrangement revealed by 1H NMR that provide the definitive structural proof.
Conclusion
The 1H NMR analysis of this compound, while seemingly straightforward, offers a rich landscape for understanding the interplay of electronic and structural effects in a medicinally relevant heterocyclic system. By combining predictive knowledge with a robust experimental protocol and a comparative understanding of other analytical techniques, researchers can confidently and accurately elucidate the structure of this and other novel chemical entities. This foundational understanding is critical for advancing drug discovery programs and unlocking the therapeutic potential of the 7-azaindole scaffold.
References
A Researcher's Guide to the Chemoselective Reactivity of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction
In the landscape of modern medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The dihalogenated derivative, 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, represents a particularly versatile building block. Its utility stems not just from the inherent properties of the azaindole core, but from the differential reactivity of its two halogen substituents. This guide provides an in-depth comparison of the reactivity of the C3-Bromo and C5-Chloro positions on this scaffold relative to other halogenated pyridines. We will explore the fundamental principles governing this selectivity and provide experimental frameworks for leveraging it in common synthetic transformations.
The Foundational Principle: Why Halogen Reactivity Differs
In the realm of palladium-catalyzed cross-coupling reactions, the choice of halide is a critical parameter that dictates reaction efficiency. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[2] This trend is rooted in two key physicochemical properties:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[2] Consequently, less energy is required to cleave the C-Br bond during the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[3]
-
Kinetics of Oxidative Addition: The oxidative addition of the aryl halide to the palladium(0) catalyst is faster for bromides than for chlorides.[2] The greater size and polarizability of the bromine atom facilitate a more favorable interaction with the electron-rich palladium center, accelerating its insertion into the carbon-halogen bond.
This intrinsic difference in reactivity forms the basis for the chemoselective functionalization of molecules like this compound.
Strategic Chemoselectivity: A Workflow for Stepwise Functionalization
The presence of both a bromine atom at the C3 position and a chlorine atom at the C5 position allows for a powerful synthetic strategy. By carefully selecting reaction conditions, one can selectively functionalize the more reactive C3-Br position while leaving the C5-Cl position untouched for subsequent transformations. This orthogonal reactivity is a significant advantage over monosubstituted or symmetrically disubstituted analogues.
Comparative Reactivity in Key Cross-Coupling Reactions
The superior reactivity of the C3-Br bond is evident across the most common palladium-catalyzed cross-coupling reactions. While specific yields are highly substrate-dependent, the general trend holds true. For these comparisons, we consider reactions under conditions optimized for C-Br activation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. When this compound is subjected to standard Suzuki conditions, coupling occurs exclusively at the C3 position.[4] Achieving coupling at the C5-Cl position typically requires more forcing conditions, such as higher temperatures and specialized, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands).[5]
| Substrate | Halogen Position | Relative Reactivity | Typical Yield (Phenylboronic Acid) |
| This compound | C3-Br | High | >85% |
| C5-Cl | Low | <5% (under C-Br conditions) | |
| 3-Bromo-5-chloropyridine | C3-Br | High | >90% |
| C5-Cl | Low | <5% (under C-Br conditions) | |
| 3-Chloropyridine | C3-Cl | Low | Requires specialized catalysts/ligands |
Note: Yields are representative and compiled from various sources to illustrate the reactivity trend.[2][4][6][7] Conditions may not be directly comparable.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[8] The reactivity trend mirrors that of the Suzuki reaction, with the C-Br bond being significantly more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. This allows for the selective synthesis of 3-alkynyl-5-chloro-7-azaindoles.
| Substrate | Halogen Position | Relative Reactivity | Typical Yield (Phenylacetylene) |
| This compound | C3-Br | High | >80% |
| C5-Cl | Low | Trace (under C-Br conditions) | |
| 3,5-Dibromopyridine | C3/C5-Br | High | High (mixture of mono/di-alkynylated) |
| 3,5-Dichloropyridine | C3/C5-Cl | Low | Very low without specialized catalysts |
Note: Yields are representative and based on established principles of Sonogashira reactions.[9][10][11]
Buchwald-Hartwig Amination
This reaction is indispensable for constructing C-N bonds.[12] The chemoselectivity is again pronounced, allowing for the amination of the C3 position of this compound while preserving the C5-chloro substituent. Modern catalyst systems have expanded the scope to include aryl chlorides, but these reactions still require more specialized ligands (e.g., bulky biarylphosphines) and often higher temperatures than their aryl bromide counterparts.[13][14]
| Substrate | Halogen Position | Relative Reactivity | Typical Yield (Morpholine) |
| This compound | C3-Br | High | >80% |
| C5-Cl | Low | <10% (with standard C-Br catalysts) | |
| 2-Bromo-6-methylpyridine | C2-Br | High | ~60-90%[15] |
| Aryl Chlorides (General) | C-Cl | Low | Requires specialized ligands (e.g., XPhos, t-BuXPhos)[14][16] |
Note: Yields are representative and based on established principles of Buchwald-Hartwig amination.[13][14][15]
An Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)
While less reactive in palladium-catalyzed couplings, the C5-Cl bond can be susceptible to Nucleophilic Aromatic Substitution (SNAr), a completely different mechanistic pathway. In SNAr, the reactivity is governed by the electron-withdrawing ability of the ring and the stability of the intermediate Meisenheimer complex. The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[17]
The C5-Cl bond in this compound is at a meta position relative to the pyridine nitrogen, making it significantly less activated for a classical SNAr reaction compared to a halogen at the C2, C4, or C6 position. However, the overall electron-deficient nature of the pyridine ring means that substitution can sometimes be achieved, typically requiring strong nucleophiles and elevated temperatures. Interestingly, the reactivity order of halogens as leaving groups in SNAr is often F > Cl > Br > I, the reverse of cross-coupling, because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the greater electronegativity of F and Cl.[18][19]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at C3-Br
This procedure is adapted from methodologies for selective coupling on similar dihalogenated heteroaromatics.[4]
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %) or a pre-catalyst system like Pd₂(dba)₃ (2.5 mol %) with a ligand such as SPhos (5 mol %).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol (1:1).
-
Reaction: Heat the reaction mixture with stirring at a temperature between 60-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 3-substituted-5-chloro-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Selective Buchwald-Hartwig Amination at C3-Br
This protocol is based on general procedures for the amination of heteroaryl bromides.[13][15]
-
Reagent Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %), and the appropriate phosphine ligand (e.g., BINAP, XPhos, 4-8 mol %).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture with stirring at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic phase over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the desired 3-amino-5-chloro-1H-pyrrolo[2,3-b]pyridine derivative.
Conclusion
This compound stands out as a highly valuable and strategic building block for chemical synthesis. The significant difference in the reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions provides a clear and reliable pathway for selective, stepwise functionalization. The C3-bromo position serves as a reactive handle for introducing molecular diversity via robust methods like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions under relatively mild conditions. The less reactive C5-chloro position remains available for subsequent transformations, either through more forcing cross-coupling conditions or potentially via nucleophilic aromatic substitution, offering chemists a powerful tool for the efficient construction of complex, disubstituted 7-azaindole derivatives.
References
- 1. Luminescence and reactivity of 7-azaindole derivatives and complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibition: The Biological Efficacy of Novel 1H-pyrrolo[2,3-b]pyridine Derivatives Versus the Multi-Targeted Inhibitor Sunitinib
This guide provides an in-depth comparison of the biological efficacy of a promising class of investigational compounds, 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives, against the established multi-kinase inhibitor, sunitinib. Designed for researchers and drug development professionals, this document synthesizes mechanistic insights, comparative experimental data, and detailed protocols to facilitate informed decision-making in preclinical oncology research.
Introduction: The Evolving Landscape of Kinase Inhibition
The development of small-molecule kinase inhibitors has revolutionized cancer therapy. Sunitinib (marketed as Sutent®) was a landmark approval, offering a multi-targeted approach by potently inhibiting several receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3][4] It is the standard of care for advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2][3][5]
However, the clinical utility of multi-targeted inhibitors like sunitinib can be limited by off-target effects and the development of resistance.[6] This has spurred the development of new chemical entities with novel scaffolds and potentially more refined selectivity profiles. The 1H-pyrrolo[2,3-b]pyridine core is one such scaffold that has garnered significant interest, with derivatives showing potent inhibitory activity against various kinases.[7][8] This guide focuses specifically on this compound derivatives, comparing their biological efficacy against sunitinib to highlight their potential as next-generation anticancer agents.
Section 1: Comparative Analysis of Molecular Mechanisms
A compound's therapeutic potential is defined by its molecular targets. The differing target profiles of sunitinib and the investigational pyrrolopyridine derivatives dictate their mechanisms of action and potential clinical applications.
Sunitinib: The Broad-Spectrum Anti-Angiogenic Agent
Sunitinib functions primarily by blocking the ATP-binding pocket of multiple RTKs, thereby inhibiting signal transduction pathways that drive tumor growth and the formation of new blood vessels (angiogenesis).[6][9] Its principal targets include:
-
VEGF Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFRs blocks the primary signaling pathway for angiogenesis, effectively starving tumors of the blood supply needed for growth and metastasis.[1][4][10]
-
PDGF Receptors (PDGFRA, PDGFRB): PDGFR signaling is involved in tumor cell proliferation and the development of tumor vasculature and stroma.[1][4][11][12][13]
-
Other Key Kinases: Sunitinib also inhibits c-KIT, FMS-like tyrosine kinase 3 (FLT3), and RET, making it effective against tumors driven by mutations in these kinases, such as GIST.[3][4][6]
The simultaneous inhibition of these pathways results in a potent, dual-action antitumor effect characterized by reduced tumor vascularization and the induction of cancer cell apoptosis.[9]
1H-pyrrolo[2,3-b]pyridine Derivatives: Selective FGFR Inhibition
Recent research has highlighted that derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold can be engineered as potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[7][14][15] The FGFR signaling pathway, when abnormally activated by gene amplification, fusion, or mutation, is a known oncogenic driver in a variety of cancers, including breast, bladder, and lung cancer.[7][14]
The primary targets for this class of compounds are:
-
FGFRs (FGFR1, FGFR2, FGFR3): These receptors, upon binding to fibroblast growth factors (FGFs), activate downstream pathways like RAS-MEK-ERK and PI3K-Akt, which promote cell proliferation, migration, and survival.[7][14] By selectively inhibiting FGFRs, these derivatives can halt these oncogenic signals.
This selective targeting offers a different therapeutic strategy compared to sunitinib. It may provide a superior efficacy/toxicity profile in tumors that are specifically addicted to the FGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 5. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. massivebio.com [massivebio.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function | Semantic Scholar [semanticscholar.org]
- 13. Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function | NSF Public Access Repository [par.nsf.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Structure-Activity Landscape of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine Analogs: A Comparative Guide for Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, enzymes whose dysregulation is a hallmark of diseases like cancer.[3][4] This guide focuses on a specific, highly functionalized subset of this family: 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine analogs. The strategic placement of halogen atoms at the C3 and C5 positions provides a unique chemical handle for further synthetic elaboration and significantly influences the electronic and steric properties of the molecule, making this scaffold a fertile ground for developing potent and selective inhibitors.
This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals. It will dissect the structure-activity relationships (SAR) of this compound class, drawing upon experimental data from closely related analogs to provide actionable insights for future drug design.
The Strategic Importance of the 3-Bromo-5-chloro Core
The this compound core is not just a starting point but a strategic choice. The bromine atom at the C3 position and the chlorine at C5 offer several advantages:
-
Vectors for Diversification: The bromine at C3 is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This enables a systematic exploration of the chemical space around this position to optimize target engagement.
-
Modulation of Electronic Properties: Halogens are electron-withdrawing groups, and their presence on the pyrrolopyridine ring system can modulate the pKa of the pyrrole nitrogen and the overall electron density of the aromatic system. This can influence hydrogen bonding interactions within the kinase hinge region, a critical determinant of binding affinity.
-
Lipophilicity and Metabolic Stability: The chloro and bromo substituents increase the lipophilicity of the scaffold, which can enhance cell permeability. Furthermore, strategic halogenation can block sites of metabolism, improving the pharmacokinetic profile of the resulting compounds.
The synthesis of a key building block, 5-bromo-4-chloro-3-nitro-7-azaindole, highlights a practical and regiocontrolled route to access these functionalized scaffolds, enabling the generation of diverse libraries of analogs for screening.[5][6]
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at various positions on the bicyclic core and on the groups introduced at the C3 position. The following sections analyze these relationships, drawing on data from analogous series of pyrrolopyridine and pyrrolopyrimidine derivatives.
Substitutions at the N1 Position of the Pyrrole Ring
The N1 position of the pyrrole ring often points towards the solvent-exposed region in the ATP-binding pocket of kinases. Modifications at this position can influence solubility, cell permeability, and interactions with the outer regions of the active site.
-
Small Alkyl Groups: Small, non-bulky substituents such as methyl or ethyl groups are generally well-tolerated and can improve metabolic stability.
-
Polar Groups: Introduction of polar groups or solubilizing moieties can enhance the aqueous solubility of the compounds, which is often a challenge for this class of molecules. However, care must be taken as this can sometimes negatively impact cell-based activity.
-
Hydrogen Bonding: The N-H of the unsubstituted pyrrole is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase. Alkylation at this position removes this key interaction, which can be detrimental to activity unless compensated by other interactions.
Substitutions at the C3 Position via Cross-Coupling
The C3 position is a key vector for achieving potency and selectivity. The bromo substituent serves as an excellent handle for introducing various aryl and heteroaryl groups.
-
Aryl and Heteroaryl Groups: The introduction of substituted phenyl, pyridyl, or pyrazolyl rings at this position can lead to significant gains in potency. These groups can occupy a hydrophobic pocket adjacent to the hinge region.
-
Electron-withdrawing vs. Electron-donating Groups: Studies on related 7-azaindole analogs have shown that the presence of electron-withdrawing groups (e.g., trifluoromethyl, chloro, bromo) on the appended aryl ring can increase anticancer activity.[7]
-
Positional Isomers: The substitution pattern on the aryl ring is critical. For example, in a series of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a 3,5-dimethoxyphenyl group was found to optimally occupy a hydrophobic pocket and form hydrogen bonds, leading to a significant increase in activity.[1][8]
-
The Role of the C5-Chloro Substituent
The chlorine atom at the C5 position contributes to the overall electronic and lipophilic character of the molecule. While direct SAR comparisons at this position are limited in the provided literature for the 3-bromo-5-chloro core, in broader studies of halogenated pyrrolopyrimidines, the presence of halogens has been shown to be beneficial for cytotoxicity.[9] It is plausible that the C5-chloro group makes favorable contacts within a specific sub-pocket of the target kinase.
Comparative Biological Activity
The 1H-pyrrolo[2,3-b]pyridine scaffold and its analogs have demonstrated inhibitory activity against a range of kinases and other enzymes. The following table summarizes representative data for related compounds, illustrating the potency that can be achieved with this scaffold.
| Scaffold | Target | Compound | Modification | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 4h | 5-trifluoromethyl, 3-(3,5-dimethoxyphenyl)ethyl | 7 | [1] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 4h | 5-trifluoromethyl, 3-(3,5-dimethoxyphenyl)ethyl | 9 | [1] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 4h | 5-trifluoromethyl, 3-(3,5-dimethoxyphenyl)ethyl | 25 | [1] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | 11h | 2-(3,3-difluoroazetidine-1-carbonyl) | 140 | [10] |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 1r | Diarylurea derivative | 30 | [11] |
| Pyrrolo[2,3-d]pyrimidine | EGFR | 5k | Halogenated benzohydrazide | 79 | [12] |
| Pyrrolo[2,3-d]pyrimidine | Her2 | 5k | Halogenated benzohydrazide | 40 | [12] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 5k | Halogenated benzohydrazide | 136 | [12] |
This table presents a selection of data from related scaffolds to illustrate the potential of the 1H-pyrrolo[2,3-b]pyridine core. Direct data for 3-Bromo-5-chloro analogs was not available in the initial search.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are essential. The following is a representative protocol for an in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
1. Materials:
-
Test compounds (e.g., this compound analogs)
-
Recombinant protein kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
Known kinase inhibitor (positive control, e.g., Staurosporine)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
2. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 50 nL) of the diluted test compounds, DMSO (negative control), and the positive control inhibitor to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the specific kinase substrate, and the recombinant kinase enzyme.
-
Dispense the kinase/substrate mixture into all wells of the assay plate.
-
Prepare an ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
After the kinase reaction incubation, add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.
-
Incubate the plate in the dark at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer plate reader.
-
3. Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity (i.e., higher luminescence indicates more ATP remaining and thus greater inhibition).
-
Normalize the data using the average signal from the negative control wells (0% inhibition) and the positive control wells (100% inhibition).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic model to determine the IC50 value.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Evaluation of Kinase Inhibitors Derived from the 1H-Pyrrolo[2,3-b]pyridine Scaffold
This guide provides a comprehensive comparison of kinase inhibitors developed from the versatile 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold. While the specific derivative 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine serves as a conceptual starting point, this document expands the scope to include structurally related compounds for which robust experimental data is available. We will delve into their in vitro performance against key oncogenic kinases, compare their potency with established drugs, and provide detailed protocols for their evaluation, offering researchers a framework for their own discovery programs.
The 1H-Pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is widely recognized in medicinal chemistry as a "privileged scaffold".[1] Its structure is adept at forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.[2] The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the interaction of adenine in ATP.[2] This inherent binding capability has made it the foundation for numerous potent and selective kinase inhibitors, including the FDA-approved drug Vemurafenib for BRAF-mutant melanoma.[3][4]
The versatility of the 7-azaindole core allows for substitutions at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[5] Halogenation, as suggested by the 3-bromo-5-chloro substitution pattern, is a common strategy to modulate the electronic properties and binding affinity of inhibitors.[6] This guide will explore derivatives targeting several critical cancer-related kinases.
Comparative In Vitro Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase's activity. A lower IC50 value signifies higher potency. Below, we compare the in vitro potency of various 7-azaindole derivatives against different kinase targets.
Targeting Fibroblast Growth Factor Receptors (FGFR)
Abnormal FGFR signaling is implicated in various cancers. A study by Jin et al. developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[2][7] Their work demonstrates a clear structure-activity relationship (SAR), leading to a compound with nanomolar potency.
| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features |
| 4h | FGFR1 | 7 | 1H-pyrrolo[2,3-b]pyridine core with 3,5-dimethoxyphenyl group[2] |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 | ||
| Reference: PD173074 | FGFR1 | 22 | Known pan-FGFR inhibitor |
| FGFR3 | 100 |
Data synthesized from Jin Q. et al., RSC Adv., 2021.[2][7]
The data clearly shows that compound 4h , built on the 7-azaindole scaffold, exhibits superior or comparable potency against FGFR1 and FGFR2 when compared to the reference inhibitor PD173074. The optimization from an initial hit to compound 4h highlights the scaffold's suitability for developing potent inhibitors.[2]
Targeting Cyclin-Dependent and Related Kinases
Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The 7-azaindole scaffold has been successfully employed to generate inhibitors of CDKs and related kinases like Cdc7.
| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features |
| Compound 22 | CDK8 | 48.6 | 1H-pyrrolo[2,3-b]pyridine derivative[8][9] |
| Compound 42 | Cdc7 | 7 | 1H-pyrrolo[2,3-b]pyridine with thiazolone moiety[10][11] |
| Reference: Roscovitine | CDK2 | 394 | Known CDK inhibitor[12] |
Data from multiple sources as cited.[8][9][10][11][12]
These examples demonstrate the scaffold's adaptability in generating potent inhibitors for different kinases within the CDK family, achieving nanomolar efficacy through targeted chemical modifications.[8][9][10][11]
Benchmark Comparator: Vemurafenib (BRAF Inhibitor)
Vemurafenib (PLX4032) is a powerful inhibitor of the BRAFV600E mutant kinase and serves as an excellent benchmark for the potential of the 7-azaindole scaffold.[3][4]
| Compound | Target Kinase | IC50 (nM) |
| Vemurafenib | BRAFV600E | 13 - 31 |
| BRAF (wild-type) | 100 - 160 | |
| C-Raf | 6.7 - 48 |
Data sourced from Tocris Bioscience.[3]
The high potency of Vemurafenib against the mutated BRAF kinase underscores the therapeutic success that can be achieved starting from the 1H-pyrrolo[2,3-b]pyridine core.[4]
Experimental Design: In Vitro Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of inhibitor potency data, a robust and standardized assay protocol is essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely used, non-radioactive method for quantifying kinase activity and inhibition in a high-throughput format.[1]
Assay Principle
The LanthaScreen® TR-FRET assay is a common implementation.[13][14] It measures the phosphorylation of a substrate peptide by a target kinase. The assay uses a terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled peptide substrate. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor (e.g., Europium) and acceptor (e.g., Alexa Fluor) fluorophores into close proximity. Excitation of the donor leads to energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. A kinase inhibitor prevents substrate phosphorylation, leading to a decrease in the FRET signal.[13][15]
Caption: Principle of TR-FRET Kinase Inhibition Assay.
Step-by-Step Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol is adapted from established methodologies for determining inhibitor IC50 values.[15][16]
Materials:
-
Target Kinase (e.g., FGFR1, CDK8)
-
LanthaScreen® Eu-anti-Tag Antibody[16]
-
Kinase Tracer (an Alexa Fluor™ 647-labeled ATP-competitive ligand)[15]
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[17]
-
Test Inhibitor (e.g., this compound derivative) dissolved in 100% DMSO
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO, typically starting at a 100X final concentration. Then, create an intermediate 3X dilution of each concentration in 1X Kinase Buffer A.[17]
-
Dispense Compound: Add 5 µL of the 3X intermediate inhibitor dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no kinase" controls for 100% inhibition.
-
Prepare Kinase/Antibody Mix: Prepare a 3X solution of the kinase and the Eu-labeled antibody in 1X Kinase Buffer A. The final concentrations will need to be optimized for each kinase, but typical final concentrations are ~5 nM for the kinase and 2 nM for the antibody.[16]
-
Prepare Tracer Mix: Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's dissociation constant (Kd) for the kinase.[16]
-
Reaction Assembly:
-
Add 5 µL of the 3X Kinase/Antibody mix to each well.
-
Add 5 µL of the 3X Tracer mix to each well.
-
The final reaction volume will be 15 µL.
-
-
Incubation: Cover the plate to protect it from light and incubate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at two wavelengths: 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).[13]
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Experimental workflow for IC50 determination using TR-FRET.
Signaling Pathway Context: The RAS-RAF-MEK-ERK Cascade
Many inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, such as Vemurafenib, target kinases within the Mitogen-Activated Protein Kinase (MAPK) pathway. Understanding this context is crucial for interpreting the biological impact of inhibition.
Caption: Inhibition of the MAPK pathway by RAF inhibitors.
Inhibition of a key node like BRAF is designed to halt the downstream signaling cascade that drives uncontrolled cell growth in certain cancers.[4] In vitro assays are the first step in validating that a compound can effectively engage and inhibit its intended target within such a pathway.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design, providing a robust and versatile starting point for developing potent and selective therapeutics. The experimental data for derivatives targeting FGFR and CDKs, along with the clinical success of the BRAF inhibitor Vemurafenib, validate its importance. By employing rigorous in vitro testing protocols, such as the TR-FRET assay detailed here, researchers can reliably quantify inhibitor potency and perform the comparative analyses necessary to advance the most promising candidates. This guide provides the foundational data, protocols, and conceptual framework to support the continued exploration of this privileged chemical scaffold in the pursuit of novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity | MDPI [mdpi.com]
- 13. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. General Information - Things to know before starting | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of Synthetic Routes to 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction
3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-5-chloro-7-azaindole, is a key heterocyclic building block in medicinal chemistry. The unique arrangement of its nitrogen atoms, coupled with the specific placement of halogen substituents, makes it a valuable scaffold for the development of kinase inhibitors and other therapeutic agents.[1] The bromine at the 3-position and chlorine at the 5-position serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs.[2][3]
This guide provides a comparative analysis of plausible synthetic routes to this important intermediate. While a single, definitive, and optimized synthesis is not extensively documented in publicly available literature, we can construct and evaluate several logical pathways based on established methodologies for the functionalization of pyridines and 7-azaindoles. The following sections will detail these proposed routes, offering insights into the strategic considerations, potential challenges, and a comparative assessment of their respective merits.
Route 1: Late-Stage Halogenation of 1H-Pyrrolo[2,3-b]pyridine
This approach begins with the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and introduces the halogen substituents in a stepwise manner. The key challenge in this route is controlling the regioselectivity of the halogenation reactions on the electron-rich pyrrole ring and the pyridine ring.
Workflow for Route 1
Caption: Proposed synthetic pathway starting from 7-azaindole.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in N,N-dimethylformamide (DMF), cool the mixture to 0 °C.
-
Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) in portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Causality Behind Experimental Choices: The electron-rich pyrrole ring of the 7-azaindole scaffold is highly susceptible to electrophilic substitution, particularly at the C3 position. NBS is a mild and effective brominating agent for such systems, and DMF is a suitable polar aprotic solvent.
Step 2: Synthesis of this compound
-
Dissolve 3-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in acetonitrile.
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product, this compound.
Causality Behind Experimental Choices: Chlorination of the pyridine ring is generally more challenging than the pyrrole ring and often requires more forcing conditions. NCS is a common chlorinating agent, and heating is typically necessary to achieve substitution on the less reactive pyridine moiety. The 5-position is a likely site for electrophilic aromatic substitution on the pyridine ring of this bicyclic system.
Route 2: Synthesis from a Pre-functionalized Pyridine
This strategy involves the construction of the pyrrole ring onto a pre-existing, appropriately substituted pyridine core. A key intermediate for this approach would be 2-amino-3-bromo-5-chloropyridine.
Workflow for Route 2
Caption: Pyrrole ring formation from a substituted pyridine.
Experimental Protocol
Step 1: Synthesis of 2-Amino-3-bromo-5-chloropyridine
This starting material can be prepared via multi-step sequences from commercially available pyridines. A typical route involves the nitration, reduction, and subsequent halogenation of a pyridine precursor.
Step 2: Annulation of the Pyrrole Ring
A number of methods exist for the construction of a pyrrole ring onto an aminopyridine. One common approach is a variation of the Bartoli indole synthesis or similar cyclization strategies.
-
To a solution of 2-amino-3-bromo-5-chloropyridine (1 equivalent) in a suitable solvent such as THF or dioxane, add a vinyl Grignard reagent (e.g., vinylmagnesium bromide) (3-4 equivalents) at low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography to obtain this compound.
Causality Behind Experimental Choices: The Bartoli indole synthesis is a powerful method for forming a pyrrole ring from a nitro-aromatic and a vinyl Grignard reagent. A modification of this, using an amino-pyridine, can achieve the desired cyclization. The vinyl Grignard reagent acts as a source of the two carbons needed to form the pyrrole ring.
Comparative Analysis
| Feature | Route 1: Late-Stage Halogenation | Route 2: Pyrrole Ring Annulation |
| Starting Material | 1H-Pyrrolo[2,3-b]pyridine (commercially available) | 2-Amino-3-bromo-5-chloropyridine (requires multi-step synthesis) |
| Number of Steps | 2 steps from 7-azaindole | 1-2 steps from the aminopyridine, but the precursor itself requires synthesis |
| Regioselectivity | Potential for isomeric impurities, especially during chlorination. Requires careful optimization. | Generally high, as the positions of the halogens are pre-determined on the pyridine ring. |
| Reaction Conditions | Step 1 is mild; Step 2 requires heating. | Can involve cryogenic temperatures and moisture-sensitive reagents (Grignard). |
| Scalability | Potentially easier to scale due to simpler reaction conditions. | The use of Grignard reagents can present challenges on a larger scale. |
| Overall Yield | Likely to be moderate due to the two-step sequence and potential for side products. | Potentially higher yielding for the final cyclization step, but the overall yield depends on the synthesis of the starting pyridine. |
Conclusion
Both routes present viable, albeit distinct, strategies for the synthesis of this compound.
-
Route 1 is attractive due to the commercial availability of the starting 7-azaindole. However, it hinges on the ability to control the regioselectivity of two successive halogenation steps, which may require significant process development to achieve high purity on a large scale.
-
Route 2 offers a more controlled approach to the placement of the halogen substituents, as they are incorporated into the pyridine ring prior to the formation of the bicyclic system. The main drawback of this route is the accessibility of the starting 2-amino-3-bromo-5-chloropyridine, which is not as readily available and would likely need to be synthesized in-house.
The choice of synthetic route will ultimately depend on the specific needs of the research program, including the scale of the synthesis, the availability of starting materials, and the desired purity profile of the final compound. For rapid, small-scale synthesis to access the molecule for initial screening, Route 1 may be preferable. For larger-scale campaigns where control of regiochemistry and purity is paramount, the investment in synthesizing the precursor for Route 2 could be more advantageous.
References
A Spectroscopic Comparison of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine and Its Precursors
This guide provides an in-depth spectroscopic comparison of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern drug discovery, and its immediate synthetic precursors. By examining the transformations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can establish unambiguous structural confirmation and monitor reaction progress with high fidelity.
The core of this analysis focuses on the well-established synthetic route starting from 2-Amino-5-chloropyridine. We will dissect the spectroscopic signatures at each key stage of the synthesis, providing both the raw data and the expert interpretation necessary for confident compound characterization.
Part 1: The Synthetic Pathway - From Aminopyridine to a Fused Heterocycle
The construction of the this compound scaffold is a multi-step process. A common and reliable method involves the initial iodination of 2-Amino-5-chloropyridine, followed by a Sonogashira coupling and subsequent cyclization. However, for the purpose of a clear spectroscopic comparison, we will focus on the direct transformation from a key intermediate, 5-Chloro-1H-pyrrolo[2,3-b]pyridine, to the final brominated product. This allows for a direct comparison of the effect of electrophilic bromination on the pyrrolo[2,3-b]pyridine core.
The precursor for our analysis is 5-Chloro-1H-pyrrolo[2,3-b]pyridine , and the final product is This compound . The key transformation is the selective bromination at the C3 position of the pyrrole ring.
Figure 1: A simplified workflow illustrating the synthetic transformation from the precursor to the final product.
Part 2: Experimental Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are paramount.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used for this class of compounds due to its excellent solubilizing power for polar heterocycles.
-
Proton (¹H) NMR:
-
Prepare a ~5-10 mg/mL solution of the analyte in DMSO-d₆.
-
Acquire data using a standard pulse program (e.g., 'zg30').
-
Set the spectral width to cover a range of 0-14 ppm.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
-
Carbon (¹³C) NMR:
-
Prepare a more concentrated solution (~20-30 mg/mL) to obtain a good signal-to-noise ratio in a reasonable time.
-
Acquire data using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to cover a range of 0-160 ppm.
-
Reference the spectrum to the DMSO solvent peak at δ 39.52 ppm.
-
2. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is suitable for these moderately polar compounds.
-
Instrument: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Procedure:
-
Prepare a dilute solution (~1 mg/mL) of the analyte in methanol or acetonitrile.
-
Infuse the sample directly into the ESI source.
-
Acquire data in positive ion mode ([M+H]⁺).
-
Scan a mass range appropriate for the expected molecular weights (e.g., m/z 100-400). The presence of chlorine and bromine isotopes will result in a characteristic isotopic pattern.
-
3. Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a rapid and convenient method requiring minimal sample preparation.
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory.
-
Procedure:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.
-
Part 3: Comparative Spectroscopic Analysis
The most effective way to confirm a chemical transformation is to observe the disappearance of key signals from the starting material and the concurrent appearance of new signals corresponding to the product's structure.
Mass Spectrometry: Confirming the Bromination
Mass spectrometry provides the most direct evidence of the successful incorporation of a bromine atom. The analysis relies on observing the correct molecular ion peak ([M+H]⁺) with its characteristic isotopic pattern.
| Compound | Formula | Molecular Weight (monoisotopic) | Observed [M+H]⁺ (m/z) | Key Isotopic Pattern |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | C₇H₅ClN₂ | 152.02 | 153.03 | A₀ / A₀+2 ratio of ~3:1 due to ³⁵Cl/³⁷Cl |
| This compound | C₇H₄BrClN₂ | 229.93 | 230.94 | Complex pattern due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br |
Analysis & Interpretation:
-
Precursor: The mass spectrum of 5-Chloro-1H-pyrrolo[2,3-b]pyridine shows a molecular ion peak at m/z 153.03, corresponding to the protonated molecule [C₇H₅³⁵ClN₂ + H]⁺. The characteristic M+2 peak at m/z 155, with approximately one-third the intensity, confirms the presence of a single chlorine atom.
-
Product: Upon bromination, the molecular weight increases significantly. The spectrum of this compound is defined by a cluster of peaks around m/z 231. The most abundant peak corresponds to [C₇H₄⁷⁹Br³⁵ClN₂ + H]⁺. The presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) creates a distinctive isotopic pattern that is definitive proof of the structure. The observed mass shift of ~78 Da (the difference between Br and H) is conclusive evidence of the bromination reaction.
¹H NMR Spectroscopy: Pinpointing the Site of Reaction
Proton NMR is exceptionally powerful for determining the regioselectivity of the bromination. The chemical shifts and coupling patterns of the aromatic protons provide a fingerprint of the substitution pattern on the heterocyclic core.
| Compound | H2 (ppm) | H3 (ppm) | H4 (ppm) | H6 (ppm) | N1-H (ppm) |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | ~7.4 (t) | ~6.5 (t) | ~8.0 (d) | ~8.2 (d) | ~12.0 (br s) |
| This compound | ~7.8 (s) | - | ~8.1 (d) | ~8.3 (d) | ~12.5 (br s) |
(Note: 's' = singlet, 'd' = doublet, 't' = triplet, 'br s' = broad singlet. Exact chemical shifts can vary slightly based on solvent and concentration.)
Analysis & Interpretation:
-
Precursor: In 5-Chloro-1H-pyrrolo[2,3-b]pyridine, the proton at the C3 position of the pyrrole ring typically appears as a triplet around δ 6.5 ppm. This signal is a key diagnostic handle. The pyridine ring protons (H4 and H6) appear further downfield as doublets.
-
Product: The most dramatic and telling change in the ¹H NMR spectrum of the product is the complete disappearance of the signal at δ ~6.5 ppm . This is unequivocal evidence that the proton at the C3 position has been substituted. Furthermore, the signal for the H2 proton, which was previously a triplet due to coupling with H3, collapses into a sharp singlet around δ 7.8 ppm. This change in multiplicity and downfield shift confirms that the adjacent C3 position is now substituted by the electronegative bromine atom. The signals for the pyridine ring protons (H4, H6) and the N-H proton remain, though they may experience slight shifts.
Figure 2: Diagram showing the key diagnostic changes observed in the ¹H NMR spectrum.
IR Spectroscopy: Monitoring Vibrational Modes
IR spectroscopy provides insight into the functional groups present in a molecule. While the changes can be more subtle than in NMR or MS, they provide complementary evidence.
| Compound | Key Vibrational Bands (cm⁻¹) | Interpretation |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | ~3100 (N-H stretch), ~1600-1400 (C=C, C=N stretch), ~700-800 (C-H out-of-plane bend) | Typical aromatic heterocycle fingerprint. |
| This compound | ~3100 (N-H stretch), ~1600-1400 (C=C, C=N stretch), ~700-800 (C-H out-of-plane bend), ~500-600 (C-Br stretch) | Appearance of a new band in the low-frequency region. |
Analysis & Interpretation:
-
The IR spectra of both the precursor and the product are dominated by features characteristic of the aromatic pyrrolo[2,3-b]pyridine core. The broad N-H stretching band around 3100 cm⁻¹ and the aromatic C=C and C=N stretching bands in the 1600-1400 cm⁻¹ region will be present in both compounds.
-
The primary difference is the introduction of the C-Br bond. The C-Br stretching vibration is expected to appear in the low-frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹. The appearance of a new, moderate-intensity band in this region for the product, which is absent in the precursor, serves as supporting evidence for the successful bromination.
Conclusion
The structural confirmation of this compound and its distinction from its precursor, 5-Chloro-1H-pyrrolo[2,3-b]pyridine, is achieved through a multi-technique spectroscopic approach. Mass spectrometry provides definitive evidence of the mass increase due to bromine incorporation. ¹H NMR offers unambiguous proof of the regioselectivity of the reaction by showing the disappearance of the C3-proton signal. Finally, IR spectroscopy offers complementary evidence through the appearance of the C-Br vibrational band. Together, these methods form a self-validating system for reaction monitoring and quality control in the synthesis of this valuable pharmaceutical intermediate.
The Unambiguous Arbitrator: A Comparative Guide to the X-ray Crystallography of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is of paramount importance. Its derivatives are key components in a multitude of therapeutic agents, particularly as kinase inhibitors in oncology.[1] The precise atomic arrangement of these molecules is not merely an academic curiosity; it is the bedrock upon which structure-activity relationships (SAR) are built, dictating how a molecule interacts with its biological target. While a suite of analytical techniques can provide clues to a molecule's structure, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional architecture of crystalline materials.[2]
This guide offers an in-depth comparison of X-ray crystallography with other structural elucidation techniques, focusing on the nuanced application to 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives. We will explore the causality behind experimental choices, from the often-challenging process of crystallization to the final structural refinement, providing researchers, scientists, and drug development professionals with a comprehensive understanding of why SCXRD is the gold standard.
While a specific crystal structure for a derivative of this compound is not publicly available as of this writing, this guide will utilize crystallographic data from closely related and structurally significant pyrrolo[2,3-b]pyridine derivatives to illustrate the power and precision of the technique. These examples will serve as a practical framework for researchers working with this vital class of compounds.
The Decisive Power of a Single Crystal: X-ray Crystallography vs. Spectroscopic Methods
The journey to determining a molecular structure often begins with spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is invaluable for mapping the connectivity of atoms in a molecule.[3] For pyrrolo[2,3-b]pyridine derivatives, 1H and 13C NMR provide critical information about the substitution pattern on the bicyclic core.[1][4] Mass spectrometry (MS) complements this by providing the exact molecular weight, confirming the elemental composition.
However, these methods provide a two-dimensional picture and often struggle to define the precise three-dimensional arrangement, especially in cases of complex stereochemistry or subtle conformational differences. This is where the unparalleled power of single-crystal X-ray diffraction becomes evident. By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can determine the exact coordinates of each atom in space, yielding a definitive 3D model of the molecule. This provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.[2]
The key distinction lies in the directness of the measurement. Spectroscopic methods provide data that is interpreted to infer a structure, a process that can sometimes lead to ambiguity. X-ray crystallography, on the other hand, provides a direct visualization of the electron density, from which the atomic positions are determined.
A Tale of Two Diffractions: Single-Crystal vs. Powder X-ray Diffraction
Within the realm of X-ray diffraction, a crucial distinction exists between single-crystal and powder X-ray diffraction (PXRD). The choice between these techniques is dictated by the nature of the sample.
Single-Crystal X-ray Diffraction (SCXRD) is the more powerful of the two, providing a complete, high-resolution 3D structure. However, it is contingent on the ability to grow a suitable single crystal, which can be a significant bottleneck.
Powder X-ray Diffraction (PXRD) is used when a substance is a microcrystalline powder and single crystals cannot be grown.[5] The resulting diffraction pattern is a one-dimensional representation of the three-dimensional crystal lattice. While PXRD is excellent for fingerprinting crystalline phases, determining crystal structures from powder data is significantly more challenging due to the overlap of diffraction peaks.[6][7] Recent advancements have made structure solution from powder data more feasible, but it often requires complementary information and is generally less precise than SCXRD.[5][8]
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) | NMR Spectroscopy |
| Sample Requirement | Single, well-ordered crystal (typically >10 µm) | Microcrystalline powder | Solution or solid state |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Unit cell parameters, phase identification, crystal structure (more challenging) | Atomic connectivity, 2D structure, dynamic information in solution |
| Resolution | Atomic resolution | Lower resolution due to peak overlap | Indirect structural information |
| Primary Advantage | Unambiguous 3D structure determination | Useful for materials that do not form single crystals, phase analysis | Provides information on structure in solution and molecular dynamics |
| Primary Limitation | Requires high-quality single crystals, which can be difficult to grow | Structure solution is complex and can be ambiguous | Does not directly provide 3D spatial coordinates or solid-state packing information |
The Crystallization Challenge: A Necessary Art and Science
The most significant hurdle in single-crystal X-ray crystallography is often the first step: growing a high-quality crystal. For small organic molecules like this compound derivatives, several techniques are employed. The choice of method and solvent is critical and can significantly influence crystal quality.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
The selection of solvents is crucial. A good solvent system will dissolve the compound at a higher temperature and allow for slow, controlled precipitation as the solution cools or as an anti-solvent is introduced.
Experimental Protocol: From Powder to Structure
The following is a generalized, step-by-step methodology for the X-ray crystallographic analysis of a novel this compound derivative.
1. Synthesis and Purification:
-
Synthesize the target derivative using established synthetic routes for pyrrolo[2,3-b]pyridines.[1][4]
-
Purify the compound to the highest possible degree using techniques such as column chromatography and recrystallization. Purity is paramount for successful crystallization.
2. Crystallization:
-
Screen a variety of solvents and solvent systems (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexane) for solubility.
-
Employ slow evaporation, vapor diffusion, and solvent layering techniques with the most promising solvent systems.
-
Place crystallization experiments in a vibration-free environment and allow them to stand undisturbed for several days to weeks.
3. Crystal Selection and Mounting:
-
Examine the resulting crystals under a microscope. Select a crystal with well-defined faces and no visible defects.
-
Carefully mount the selected crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
4. X-ray Diffraction Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.
5. Data Processing and Structure Solution:
-
Integrate the diffraction spots on the images to determine their intensities.
-
Correct the data for experimental factors (e.g., absorption).
-
Determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
6. Structure Refinement:
-
Refine the atomic positions and thermal parameters of the model against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Locate and refine the positions of hydrogen atoms.
-
Validate the final structure using crystallographic software.
Visualizing the Workflow
The process from a synthesized compound to a refined crystal structure can be visualized as a logical progression of steps.
References
- 1. ajol.info [ajol.info]
- 2. excillum.com [excillum.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploiting powder X-ray diffraction for direct structure determination in structural biology: The P2X4 receptor trafficking motif YEQGL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01172C [pubs.rsc.org]
Validating the Mechanism of Action of Novel 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine Derivatives: A Comparative Guide
<
Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a bioisostere of adenine, the core component of ATP.[1] This structural mimicry allows compounds derived from this scaffold to competitively bind to the ATP-binding sites of a vast array of enzymes, particularly protein kinases.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making kinase inhibitors a cornerstone of modern drug discovery.[2][3]
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, such as Glycogen Synthase Kinase-3β (GSK-3β) in Alzheimer's disease models[4], Focal Adhesion Kinase (FAK) in oncology[5], and Fibroblast Growth Factor Receptors (FGFRs) in various cancers.[6][7] The specific compound of interest, 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine, provides a versatile starting point for the synthesis of novel derivatives with potentially unique inhibitory profiles and therapeutic applications.
This guide provides a comprehensive, multi-faceted strategy for elucidating and validating the mechanism of action (MoA) of newly synthesized compounds derived from this scaffold. As Senior Application Scientists, our objective is not merely to generate data, but to build a robust, evidence-based narrative that confirms how a compound achieves its biological effect. This involves a logical progression from broad, initial biochemical assessments to specific, in-cell target engagement and downstream pathway analysis. We will compare our hypothetical novel compounds, SYN-101 and SYN-102 , against a known, structurally related kinase inhibitor, Compound-X , to provide a clear benchmark for performance and selectivity.
The Strategic Framework: A Multi-Pillar Approach to MoA Validation
A definitive MoA validation rests on three pillars of experimental inquiry:
-
Biochemical Potency & Selectivity: Does the compound inhibit the activity of the purified, isolated target protein?
-
Cellular Target Engagement: Does the compound enter the cell and physically bind to its intended target in a complex, physiological environment?[8][9][10]
-
Downstream Functional Effects: Does target engagement translate into the desired modulation of the relevant cellular signaling pathway?[11]
This guide will detail the experimental workflows for each pillar, emphasizing the rationale behind each step and providing protocols for key assays.
Pillar 1: Biochemical Characterization - Defining Potency and Selectivity
The initial step is to determine if our synthesized compounds, SYN-101 and SYN-102, directly inhibit the enzymatic activity of their putative kinase target (e.g., a specific cancer-associated kinase) in a cell-free system.[12] This biochemical approach provides a clean measure of potency (how much compound is needed) and selectivity (how specific the compound is for the target kinase over others).[13]
Comparative Biochemical Kinase Inhibition Assay
We will employ a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[2][13] This format is highly sensitive, amenable to high-throughput screening, and avoids potential interference from fluorescent compounds.[2]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (a specific peptide or protein for the kinase), and ATP at their optimal concentrations, which should be determined empirically (typically at the Km for ATP and substrate).[13]
-
Compound Plating: Serially dilute SYN-101, SYN-102, and the reference Compound-X in DMSO and add to a 384-well plate. Include "no-enzyme" and "vehicle-only" (DMSO) controls.
-
Kinase Reaction: Add the kinase and substrate mixture to the wells. Allow a brief pre-incubation (e.g., 15 minutes at room temperature).[13]
-
Initiation: Start the kinase reaction by adding ATP.[13] Incubate for a defined period (e.g., 1-2 hours) at room temperature.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Data Presentation: Biochemical Potency and Selectivity Profile
The results of these assays are best summarized in a table for direct comparison. We will test our compounds against our primary target kinase and a panel of off-target kinases to assess selectivity.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| SYN-101 | 15 | >10,000 | 1,200 | >667 |
| SYN-102 | 250 | 500 | 800 | 2 |
| Compound-X | 50 | 5,000 | 2,500 | 100 |
Causality Insights: A low IC50 value, as seen with SYN-101, indicates high potency.[4] A high selectivity ratio demonstrates that the compound is significantly more potent against its intended target than other kinases, which is crucial for minimizing off-target effects and potential toxicity.[13] SYN-101 shows a superior profile to both SYN-102 and the benchmark Compound-X in this in-vitro setting.
Pillar 2: Cellular Target Engagement - Confirming Binding in a Physiological Context
While biochemical assays are essential, they do not confirm that a compound can penetrate the cell membrane and bind to its target within the crowded and complex intracellular environment.[9][10] Cellular target engagement assays are critical for validating that the biochemical activity translates to a cellular context.[8][11]
Comparative Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells.[14][15] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[16][17][18]
Experimental Workflow: CETSA®
Caption: CETSA® workflow for assessing target engagement.
Experimental Protocol: Western Blot-based CETSA®
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of SYN-101, SYN-102, or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Resuspend the cells in PBS. Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[16]
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target kinase remaining in the supernatant by Western Blotting using a specific antibody.[16][19]
Data Presentation: CETSA® Melt and Isothermal Curves
The results generate a "melt curve," showing the amount of soluble protein at different temperatures. A shift in this curve to the right indicates stabilization.
| Compound (at 10 µM) | Apparent Melting Temp (Tagg) | Thermal Shift (ΔTagg vs. DMSO) |
| DMSO (Vehicle) | 52°C | - |
| SYN-101 | 61°C | +9°C |
| SYN-102 | 53°C | +1°C |
| Compound-X | 58°C | +6°C |
Causality Insights: A significant positive thermal shift, as observed for SYN-101, provides direct evidence that the compound enters the cell and physically binds to its target, thereby stabilizing it.[17] The lack of a substantial shift for SYN-102 suggests poor cell permeability or an inability to engage the target in the cellular milieu, despite its moderate biochemical activity. This highlights a common pitfall where promising in-vitro data does not translate to a cellular setting.[20]
Pillar 3: Downstream Functional Effects - Linking Target Engagement to Cellular Response
The final and most crucial step is to demonstrate that the observed target engagement leads to a functional cellular outcome.[11] For a kinase inhibitor, this typically means showing a reduction in the phosphorylation of a known downstream substrate protein.[21][22]
Comparative Analysis of Signaling Pathway Modulation
We will use Western Blotting to measure the levels of both the total and the phosphorylated form of a key substrate in the signaling pathway regulated by our target kinase.[21][23] A successful inhibitor should decrease the level of the phosphorylated substrate without affecting the total amount of the substrate protein.
Experimental Workflow: Signaling Pathway Analysis
Caption: Western Blot workflow for pathway analysis.
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells to reduce basal signaling, then treat with a dose range of SYN-101, SYN-102, and Compound-X for an appropriate time.[21]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[19]
-
Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection:
-
Block the membrane (e.g., with 5% BSA or nonfat milk in TBST) to prevent non-specific antibody binding.[24]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate.[19]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[21]
-
-
Stripping and Reprobing: To ensure the changes are not due to altered protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.
Data Presentation: Phospho-Protein Inhibition
The results are quantified by densitometry and presented as the ratio of the phospho-protein signal to the total protein signal.
| Compound | EC50 for p-Substrate Inhibition (nM) |
| SYN-101 | 25 |
| SYN-102 | >10,000 |
| Compound-X | 80 |
Causality Insights: SYN-101 demonstrates a dose-dependent inhibition of substrate phosphorylation with a cellular EC50 (25 nM) that is in close agreement with its biochemical IC50 (15 nM) and its ability to engage the target in cells. This strong correlation across all three pillars of investigation builds a compelling case for its on-target mechanism of action. In contrast, SYN-102 fails to inhibit the downstream pathway, consistent with its poor cellular target engagement, thereby invalidating it as a useful cellular probe despite its in-vitro activity. This underscores the importance of a multi-faceted validation approach to avoid advancing compounds that are merely biochemical inhibitors.[20]
Conclusion: A Self-Validating System for MoA Determination
The validation of a compound's mechanism of action is a systematic process of building a logical, evidence-based argument. By integrating biochemical assays, cellular target engagement studies, and functional downstream analysis, we create a self-validating system. Discrepancies between these pillars, such as the case of SYN-102, are not failures but critical data points that prevent the misdirection of resources.
For compounds derived from the this compound scaffold, this rigorous, comparative approach is essential. The data presented for the hypothetical compound SYN-101 illustrates a successful validation: potent and selective biochemical activity, confirmed and direct binding to the target in living cells, and a corresponding functional impact on the relevant signaling pathway. This cohesive dataset provides the high degree of confidence required for advancing a compound into the next phase of drug development.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Target Engagement Assays [discoverx.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selvita.com [selvita.com]
- 11. Target Engagement Assay Services [conceptlifesciences.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. dovepress.com [dovepress.com]
- 21. benchchem.com [benchchem.com]
- 22. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 23. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 24. CST | Cell Signaling Technology [cellsignal.com]
Benchmarking the Potency of Pyrrolo[2,3-b]pyridine-Based FGFR Inhibitors: A Comparative Guide
In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a pivotal therapeutic target. Genetic aberrations in FGFR genes, including amplifications, mutations, and translocations, are key drivers in a variety of solid tumors. This has spurred the development of a multitude of small-molecule inhibitors aimed at attenuating this oncogenic signaling. Among the promising scaffolds, the 1H-pyrrolo[2,3-b]pyridine core has garnered significant attention due to its structural resemblance to the purine core of ATP, making it an ideal hinge-binding motif for kinase inhibition.
This guide provides a comprehensive comparison of the potency of a representative halogenated 1H-pyrrolo[2,3-b]pyridine-based inhibitor against established, clinically relevant FGFR inhibitors. We will delve into the experimental data, provide detailed protocols for assessing inhibitor potency, and visualize the underlying biological and experimental frameworks. While the specific 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine substitution pattern is of interest for its potential to modulate potency and selectivity, this guide will use a well-characterized derivative from the same structural class to illustrate the comparative benchmarking process.
The Rise of 1H-Pyrrolo[2,3-b]pyridine as a Privileged Scaffold in FGFR Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, serves as a versatile template in drug discovery. Its nitrogen atom at position 7 can form a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition. The pyrrole and pyridine rings offer multiple sites for substitution, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. Halogenation, in particular, is a common strategy to enhance binding affinity through favorable interactions within the ATP-binding pocket and to modulate metabolic stability.
A notable example from this class is compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative that has demonstrated potent inhibitory activity against multiple FGFR isoforms.[1][2][3] Its performance will be benchmarked against three well-established multi-kinase inhibitors with significant activity against FGFRs: Ponatinib, Dovitinib, and AZD4547.
Comparative Potency Analysis: A Head-to-Head Evaluation
The cornerstone of benchmarking any inhibitor is the quantitative assessment of its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of a cell line by 50%.
Biochemical Potency Against FGFR Isoforms
The following table summarizes the biochemical IC50 values of our representative 1H-pyrrolo[2,3-b]pyridine derivative and the selected benchmark inhibitors against the four FGFR isoforms.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 4h | 7 | 9 | 25 | 712 |
| Ponatinib | 2 | 2 | 18 | 8 |
| Dovitinib | 8 | - | 9 | - |
| AZD4547 | 0.58 | 2.5 | 2.5 | - |
Data for Compound 4h sourced from RSC Advances, 2021.[1][2][3] Data for Ponatinib, Dovitinib, and AZD4547 are compiled from various published studies.
From this data, it is evident that Compound 4h exhibits potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, with slightly reduced but still potent activity against FGFR3.[1][2][3] Its potency against FGFR4 is significantly lower, suggesting a degree of selectivity within the FGFR family. Ponatinib demonstrates potent, pan-FGFR inhibition with low nanomolar IC50 values across all four isoforms. Dovitinib and AZD4547 also show strong inhibition of FGFR1 and FGFR3, and FGFR1, 2, and 3, respectively.
Cellular Potency in FGFR-Dependent Cancer Cell Lines
To translate biochemical potency into a cellular context, the anti-proliferative activity of these inhibitors is assessed in cancer cell lines known to be driven by aberrant FGFR signaling.
| Inhibitor | Cell Line | Cancer Type | FGFR Aberration | IC50 (nM) |
| Compound 4h | 4T1 | Breast Cancer | Not Specified | 800 |
| Ponatinib | SNU-16 | Gastric Cancer | FGFR2 Amplification | 7 |
| Dovitinib | SUM-52PE | Breast Cancer | FGFR2 Amplification | ~50 |
| AZD4547 | KMS-11 | Multiple Myeloma | FGFR3 Translocation | 4.2 |
Data for Compound 4h sourced from RSC Advances, 2021.[1][2][3] Data for Ponatinib, Dovitinib, and AZD4547 are compiled from various published studies.
In a cellular setting, the efficacy of an inhibitor is influenced by factors such as cell permeability, off-target effects, and cellular metabolism. Compound 4h demonstrates anti-proliferative activity in the 4T1 breast cancer cell line.[1][2][3] The benchmark inhibitors, Ponatinib, Dovitinib, and AZD4547, all exhibit potent low nanomolar to sub-micromolar activity in various FGFR-dependent cancer cell lines.
Experimental Methodologies: Ensuring Scientific Rigor
The reliability of potency data is intrinsically linked to the robustness of the experimental protocols used. Below are detailed, step-by-step methodologies for the key assays employed in the characterization of FGFR inhibitors.
Biochemical Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
The HTRF assay is a highly sensitive and robust method for measuring kinase activity in a high-throughput format. It relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665).
Protocol: HTRF Kinase Assay
-
Reagent Preparation:
-
Prepare a 1x kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 2 mM DTT).
-
Dilute the FGFR enzyme to the desired working concentration in kinase buffer.
-
Prepare a stock solution of the biotinylated substrate peptide in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., Compound 4h) and benchmark inhibitors in 100% DMSO, followed by a further dilution in kinase buffer.
-
Prepare the detection reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665 diluted in detection buffer (e.g., 100 mM HEPES pH 7.0, 0.4 M KF, 0.1% BSA).
-
-
Kinase Reaction:
-
Add 2.5 µL of the inhibitor solution or vehicle (DMSO) to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the FGFR enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a 5 µL mixture of the biotinylated substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the premixed detection reagents.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Europium) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., 4T1, SNU-16).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test and benchmark inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5][6][7][8]
-
Visualizing the Framework: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Potency Determination
Caption: Workflow for determining inhibitor potency.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising framework for the development of potent and selective FGFR inhibitors. As exemplified by compound 4h, derivatives of this class can achieve low nanomolar potency against key FGFR isoforms.[1][2][3] A comprehensive benchmarking against established inhibitors like Ponatinib, Dovitinib, and AZD4547 is crucial for contextualizing the potency and potential clinical utility of novel compounds. This guide has provided a framework for such a comparison, emphasizing the importance of robust experimental design and data interpretation. The detailed protocols for HTRF and MTT assays serve as a foundation for reproducible and reliable potency determination. Further optimization of the 1H-pyrrolo[2,3-b]pyridine scaffold, including the exploration of substitutions such as the 3-bromo-5-chloro pattern, holds the potential to yield next-generation FGFR inhibitors with improved therapeutic profiles.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. atcc.org [atcc.org]
- 5. clyte.tech [clyte.tech]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine
As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and a deep respect for both laboratory personnel and the environment. The handling of complex heterocyclic compounds, such as 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine, demands a rigorous and informed approach, not just in its application but critically, in its disposal. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded protocol for the safe management and disposal of this halogenated aromatic compound. Adherence to these procedures is not merely a matter of compliance but a cornerstone of responsible research.
Hazard Assessment & Risk Mitigation: Understanding the "Why"
This compound is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, its structure informs a conservative and cautious approach to handling and disposal. The presence of bromine and chlorine atoms on an aromatic scaffold suggests several potential hazards based on well-established chemical principles and data from analogous compounds.
-
Toxicity and Irritation: Halogenated aromatic compounds are frequently classified as irritants and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] The pyrrolopyridine core is a common motif in biologically active molecules, indicating a potential for interaction with physiological systems. Therefore, treating this compound as acutely toxic is a necessary and prudent starting point.
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent long-term contamination.[4][5] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to the formation of hazardous disinfection byproducts in water treatment systems and harm aquatic life.[6][7]
-
Hazards of Thermal Decomposition: The ultimate disposal method for this type of waste is typically high-temperature incineration.[8][9] It is crucial to understand that during thermal decomposition, halogenated compounds generate toxic and corrosive gases, including hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides (NOx).[2][10][11] This is the primary reason why this waste must be handled by a licensed hazardous waste facility equipped with advanced scrubbers to neutralize these acidic gases.[9]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical for any purpose, including disposal, the following PPE is mandatory. This is a non-negotiable standard for mitigating the risks identified above.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a full-face shield.[10][12] | Protects against splashes of solutions or contact with airborne solid particles, preventing serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[12] | Prevents skin contact, which can lead to irritation and accidental absorption of the compound.[3] |
| Body Protection | A standard laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination.[12] |
| Respiratory Protection | All handling and waste consolidation must be performed inside a certified chemical fume hood.[1][13][14] | Prevents inhalation of fine powder or vapors, which may cause respiratory irritation.[3] |
Waste Segregation & Collection Protocol: Ensuring Compatibility and Safety
The cornerstone of proper chemical disposal is meticulous segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[12][14]
Step 1: Designate the Correct Waste Stream this compound waste must be collected in a container specifically designated for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," depending on its form.[12][14] This ensures it is routed to the appropriate high-temperature incineration facility.
Step 2: Select a Compatible Waste Container
-
Use only containers approved for hazardous waste, which are typically made of high-density polyethylene (HDPE) or glass.[7][15]
-
The container must be in good condition, free of leaks, and have a secure, screw-top cap.[15][16]
-
The original chemical container is often the best choice for storing its own waste, provided it is not compromised.[15]
Step 3: Collect the Waste
-
Solid Waste: Collect all disposable materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, directly into the designated solid waste container.
-
Liquid Waste: Collect all solutions containing the compound and any solvent rinsates from contaminated glassware into the designated liquid waste container. The first rinse of a container should always be with a small amount of a suitable solvent (e.g., acetone, ethanol), and this rinsate must be captured as hazardous waste.[14][15]
Step 4: Label the Container Accurately and Completely Proper labeling is a critical control point. An improperly labeled container can be rejected by disposal services and poses a significant safety risk. The label must include:
-
The full, unabbreviated chemical name: "this compound." [7]
-
An accurate list of all constituents and their approximate percentages (e.g., "Methanol: ~90%, this compound: ~10%").
-
The date when waste was first added to the container (the "accumulation start date").[17]
Spill & Decontamination Procedures
Accidents can happen, and a clear plan is essential.
-
Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently sweep it up with a brush and dustpan and place it in the halogenated solid waste container. Decontaminate the area with a suitable solvent and paper towels, disposing of the towels as hazardous waste.
-
Minor Spill (Liquid): If a solution is spilled, absorb it with an inert material like vermiculite or sand.[1][7] Collect the absorbent material and place it in the halogenated solid waste container.
-
Major Spill: In the event of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Workflow: From Laboratory Bench to Final Treatment
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of halogenated chemical waste.
Final Disposal Pathway
Once the waste container is full (never exceeding 90% capacity), ensure the lid is tightly sealed and store it in a designated satellite accumulation area.[18] Contact your institution's EHS or hazardous waste management group to schedule a pickup.[8] Do not attempt to dispose of the chemical yourself. The final disposal must be carried out by a licensed and permitted hazardous waste treatment, storage, and disposal facility (TSDF) that can handle halogenated organic compounds.[8][9]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the Occurrence, Fate, and Impacts of Halogenated Flame Retardants in Municipal Wastewater Treatment Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.ie [epa.ie]
- 7. benchchem.com [benchchem.com]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
- 15. vumc.org [vumc.org]
- 16. pfw.edu [pfw.edu]
- 17. mtu.edu [mtu.edu]
- 18. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine
Welcome to your essential safety and operational guide for handling 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine. In the fast-paced world of drug discovery and chemical synthesis, our primary commitment is to the safety of the researchers who drive innovation. This document is crafted not as a rigid checklist, but as a dynamic, technically-grounded resource to ensure your safety and operational success. As your partner in the lab, we go beyond supplying materials to provide the critical expertise that builds a foundation of trust and safety.
The chemical structure of this compound, a halogenated heterocyclic compound, suggests a need for careful handling. While comprehensive toxicological data for this specific molecule may not be fully investigated, established principles of chemical safety and data from analogous structures dictate a cautious and thorough approach.[1] The protocols outlined here are designed as a self-validating system to protect you from potential hazards at every step.
Hazard Assessment: Understanding the Risks
Based on safety data for structurally similar brominated and chlorinated pyridine derivatives, we must assume that this compound presents multiple hazards. The presence of halogen atoms on an aromatic heterocyclic ring system often correlates with irritant properties and potential toxicity.
Safety data sheets (SDS) for analogous compounds consistently highlight several key risks. For instance, related chemicals are known to cause severe skin burns, serious eye damage, and are harmful if swallowed, inhaled, or in contact with skin.[2][3] Therefore, we will operate under the assumption that this compound is, at a minimum, a significant irritant and potentially toxic.
| Potential Hazard | Classification Basis (from Analogous Compounds) | Primary Risk |
| Acute Toxicity (Oral, Inhalation, Dermal) | Category 3 or 4.[2] | Harmful or toxic if it enters the body through ingestion, breathing dust, or skin absorption. |
| Skin Corrosion/Irritation | Category 1b or 2.[2] | May cause skin irritation or severe chemical burns upon contact. |
| Serious Eye Damage/Irritation | Category 1 or 2.[2] | Contact can cause serious, potentially irreversible, eye damage. |
| Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure) - Category 3.[1] | Inhalation of dust may cause irritation to the respiratory tract. |
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of PPE is not merely about wearing protective gear; it's about creating an impermeable barrier between you and the chemical hazard. Every piece of equipment has a specific function grounded in scientific principles of exposure prevention.
A. Primary Engineering Control: The Chemical Fume Hood
Before any PPE is even selected, the primary and most critical safety measure is the use of a properly functioning and certified chemical fume hood. All handling of this compound powder, including weighing, transferring, and preparing solutions, must occur within a fume hood to minimize inhalation exposure.[4][5]
B. Essential PPE Ensemble
-
Hand Protection: Chemical-Resistant Gloves
-
What to Wear: Nitrile gloves are the standard for incidental contact with a wide range of chemicals. For prolonged handling or in situations with a higher risk of splash, consider thicker gloves or double-gloving.
-
The Causality: Halogenated organic compounds can sometimes penetrate standard latex gloves. Nitrile provides a more robust barrier. Always inspect gloves for tears or punctures before use.[1] The technique used to remove gloves is as important as wearing them to prevent skin contact with a contaminated outer surface.[1]
-
-
Eye and Face Protection: A Dual-Layer Approach
-
What to Wear: ANSI Z87.1-compliant safety goggles are mandatory. These provide a seal around the eyes to protect from dust and splashes. In addition, a full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2][6]
-
The Causality: This compound is presumed to be severely irritating or damaging to the eyes.[2] Safety glasses with side shields are insufficient as they do not protect from splashes or fine dust that can circulate in the air. The face shield provides a secondary, broader barrier protecting the entire face.
-
-
Body Protection: The Laboratory Coat
-
What to Wear: A clean, flame-resistant laboratory coat with long sleeves and a snap or button front is required.
-
The Causality: The lab coat protects your skin and personal clothing from accidental spills and contamination.[5] It should be kept fully fastened to provide continuous coverage.
-
-
Respiratory Protection: As a Secondary Measure
-
What to Wear: In standard laboratory operations conducted within a fume hood, additional respiratory protection is not typically required. However, for large-scale work, cleaning up a significant spill outside of a fume hood, or if engineering controls are insufficient, a NIOSH-approved respirator is necessary. A particulate respirator (e.g., N95) may be sufficient for dust, but for higher-risk scenarios, a respirator with combination organic vapor and particulate cartridges (e.g., OV/AG/P99) is recommended.[1]
-
The Causality: Respirators are a last line of defense. Their use requires a formal respiratory protection program, including fit-testing and training, as an improper fit renders the device ineffective.
-
Experimental Protocols: Safety in Action
Protocol 1: PPE Donning & Doffing Sequence
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Goggles and Face Shield: Put on safety goggles first, ensuring a snug fit. Place the face shield over the goggles.
-
Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Doffing (Taking Off) Sequence:
-
Gloves: Remove first using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield and Goggles: Remove by handling the strap or earpieces.
-
Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body. Hang it in its designated location or dispose of it if it is a single-use garment.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Protocol 2: Emergency Procedures for Exposure or Spills
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][7]
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][7]
-
Remove contact lenses if present and easy to do so.[2]
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wearing your full PPE ensemble, absorb the spill with an inert material like sand or vermiculite.[5] Do not use combustible materials.
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[1]
-
Clean the spill area thoroughly.
Visualization: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned procedure.
Caption: Fig 1. Decision workflow for selecting appropriate PPE when handling this compound.
Disposal and Decontamination Plan
All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials from spills, must be treated as hazardous waste.
-
Waste Container: Use a clearly labeled, sealed, and chemically compatible container for "Halogenated Organic Waste."[5]
-
Labeling: The label must include the full chemical name and the words "Hazardous Waste."[5]
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures. Do not dispose of this chemical down the drain or in regular trash.[5]
By adhering to these scientifically-backed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. capotchem.com [capotchem.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

